molecular formula C10H17N B15609393 Amantadine CAS No. 665-66-7; 768-94-5

Amantadine

Numéro de catalogue: B15609393
Numéro CAS: 665-66-7; 768-94-5
Poids moléculaire: 151.25 g/mol
Clé InChI: DKNWSYNQZKUICI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amantadine is a member of the class of adamantanes that is used as an antiviral and antiparkinson drug. It has a role as an antiviral drug, an antiparkinson drug, a dopaminergic agent, an analgesic, a NMDA receptor antagonist and a non-narcotic analgesic. It is a primary aliphatic amine and a member of adamantanes. It is a conjugate base of an adamantan-1-aminium. It derives from a hydride of an adamantane.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.
This compound is an Influenza A M2 Protein Inhibitor. The mechanism of action of this compound is as a M2 Protein Inhibitor.
This compound is a primary amine that has both antiviral and dopaminergic activity and is used in the therapy of influenza A and management of Parkinson disease. This compound has not been associated with clinically apparent liver injury.
This compound has been reported in Microcystis ichthyoblabe with data available.
This compound is a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. This compound appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells. Furthermore, this agent prevents virus assembly during virus replication. This compound exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1968 and has 7 approved and 20 investigational indications.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake. [PubChem]
See also: Memantine (narrower);  Rimantadine (related);  this compound Hydrochloride (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

665-66-7 (hydrochloride)
Record name Amantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022117
Record name Amantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION

CAS No.

768-94-5
Record name Amantadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amantadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decan-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amantadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4C9Z1J53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Amantadine's Mechanism of Action in Influenza A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which amantadine (B194251) inhibits the replication of the influenza A virus. The primary target of this compound is the viral M2 proton channel, a crucial component in the viral life cycle. This document details the structure and function of the M2 channel, the specific molecular interactions with this compound, and the downstream consequences of this inhibition on viral uncoating. Furthermore, it presents a compilation of quantitative data on this compound's efficacy and binding affinities, alongside detailed protocols for key experimental assays used to elucidate its mechanism of action. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and experimental workflows.

Introduction: The Influenza A M2 Proton Channel

The influenza A virus, a significant human pathogen, relies on a finely tuned series of molecular events to successfully infect host cells and replicate. A key player in this process is the Matrix-2 (M2) protein, a proton-selective ion channel embedded in the viral envelope.[1] The M2 protein is a homotetramer, with each subunit consisting of an N-terminal extracellular domain, a single transmembrane helix, and a C-terminal cytoplasmic tail. The transmembrane domains of the four subunits assemble to form a narrow pore through the viral membrane.

The primary function of the M2 channel is to facilitate the influx of protons from the acidic environment of the endosome into the interior of the virus particle. This acidification is a critical prerequisite for the uncoating process, where the viral ribonucleoprotein (vRNP) complexes are released from the matrix protein (M1) and subsequently transported to the nucleus for replication.[2][3] Inhibition of the M2 proton channel activity effectively halts the viral life cycle at this early stage.[4]

The Core Mechanism: this compound's Interaction with the M2 Channel

This compound and its derivative, rimantadine, are adamantane-based compounds that specifically target the M2 proton channel of influenza A.[1] The predominant mechanism of action is the direct physical blockage of the M2 channel pore, thereby preventing proton translocation.[1][2]

The this compound Binding Site

Solid-state NMR spectroscopy and X-ray crystallography have been instrumental in identifying the binding site of this compound within the M2 channel.[1][2] These studies have revealed a high-affinity binding site located in the N-terminal lumen of the channel pore.[1] This site is primarily defined by amino acid residues from the transmembrane domain of the four M2 subunits. Specifically, residues such as Val27, Ala30, Ser31, and Gly34 form the pocket where a single this compound molecule binds.[2] The adamantane (B196018) cage of the drug fits snugly within this hydrophobic pocket, while its ammonium (B1175870) group is oriented towards the N-terminus.

In addition to this high-affinity luminal site, evidence suggests the existence of a second, low-affinity binding site on the C-terminal surface of the protein.[1] However, it is the binding to the high-affinity site within the pore that is responsible for the pharmacological inhibition of the channel's proton conductance.[5]

Inhibition of Proton Flux and Viral Uncoating

By occupying the luminal pore, this compound acts as a physical plug, sterically hindering the passage of protons. This blockage prevents the acidification of the viral core, which is necessary to weaken the interaction between the M1 matrix protein and the vRNP complexes.[2] Consequently, the vRNPs remain trapped within the viral particle and cannot be released into the cytoplasm, a critical step for their import into the nucleus and the subsequent replication of the viral genome.[4]

The binding of this compound not only physically occludes the pore but also induces subtle conformational changes in the M2 channel. These changes can further stabilize the closed state of the channel and allosterically inhibit its function.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound against influenza A can be quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a key parameter that reflects the drug concentration required to inhibit viral replication by half. The dissociation constant (Kd) provides a measure of the binding affinity between this compound and the M2 channel.

Table 1: IC50 Values of this compound against Wild-Type and Mutant Influenza A Strains

Influenza A Strain/M2 MutantM2 Genotype/MutationIC50 (µM)Reference(s)
A/WSN/33 (H1N1)Wild-Type~0.3[6]
A/Udorn/72 (H3N2)Wild-Type~15.76-16.0[5][6]
A/M2-S31NS31N199.9 - 237.01[5][6]
A/M2-L26FL26F164.46[6]
A/M2-V27AV27A1840[6]
A/WSN/33 recombinantG34E5.1[6]
A/WSN/33 recombinantV27A/S31N3.3[6]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Binding Affinity (Kd) of this compound and its Analogs to the M2 Channel

CompoundM2 VariantMethodKd (µM)Reference(s)
This compoundM2TM (Udorn/72)ITC0.34 - 0.41[7][8]
This compoundM2-WTElectrophysiology0.41[8]
Rimantadine (racemic)M2-WTElectrophysiology0.046[8]
(R)-RimantadineM2-WTElectrophysiology0.041[8]
(S)-RimantadineM2-WTElectrophysiology0.039[8]
This compoundM2 TetramerSedimentation Equilibrium8 x 10⁻³[9]

ITC: Isothermal Titration Calorimetry

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key assays cited.

Plaque Reduction Assay

This is the gold standard for assessing the antiviral activity of a compound by quantifying the reduction in infectious virus particles.[6]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing a specific concentration of this compound.

  • Incubation: Plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Visualization and Quantification: The cells are fixed with 10% formalin and stained with a solution of 0.1% crystal violet. Plaques, which are clear zones of dead or lysed cells, are counted. The percentage of plaque reduction at each drug concentration is calculated relative to a no-drug control to determine the IC50 value.[10]

Electrophysiology in Xenopus laevis Oocytes

This technique allows for the direct measurement of ion channel activity and its inhibition.[5]

  • Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the M2 protein. The oocytes are then incubated to allow for protein expression and insertion into the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC): An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Channel Activation and Inhibition: The oocyte is perfused with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current. This compound is then added to the perfusion solution at various concentrations, and the resulting inhibition of the current is recorded.

  • Data Analysis: The dose-response curve of current inhibition versus this compound concentration is plotted to determine the IC50 value. The on- and off-rates of the drug can also be calculated from the kinetics of inhibition and washout.[8]

Liposome-Based Proton Flux Assay

This in vitro assay reconstitutes the M2 channel into artificial lipid vesicles to directly measure proton transport.[11]

  • Proteoliposome Preparation: Purified M2 protein is reconstituted into liposomes containing a pH-sensitive fluorescent dye (e.g., pyranine) and a high concentration of a buffer. The exterior of the liposomes is then exchanged into a low-buffer solution.

  • Initiation of Proton Flux: A pH gradient is established by adding acid to the external solution. The influx of protons into the liposomes through the M2 channels is monitored by the change in fluorescence of the internal pH-sensitive dye.

  • Inhibition Measurement: The assay is performed in the presence and absence of this compound to measure its effect on the rate of proton flux.

  • Data Analysis: The initial rate of proton influx is calculated from the fluorescence data. The percentage of inhibition by this compound is then determined to assess its channel-blocking activity.[12]

Solid-State NMR Spectroscopy

This powerful technique provides high-resolution structural information on membrane proteins in their native-like lipid bilayer environment.

  • Sample Preparation: The M2 protein is expressed and purified, often with isotopic labeling (e.g., ¹⁵N, ¹³C), and reconstituted into lipid bilayers.

  • NMR Data Acquisition: The sample is subjected to strong magnetic fields, and various multi-dimensional NMR experiments (e.g., rotational-echo double-resonance, REDOR) are performed to measure distances between specific atoms in the protein and the bound this compound.[1]

  • Structure Calculation: The distance restraints obtained from the NMR data are used to calculate a high-resolution 3D structure of the this compound-M2 complex.

X-ray Crystallography

This technique provides atomic-resolution structures of proteins that can be crystallized.

  • Protein Crystallization: The purified M2 protein, in complex with this compound, is crystallized, often using lipidic cubic phase (LCP) methods which are suitable for membrane proteins.[13]

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein and the bound drug are determined.

Visualizing the Mechanism and Experimental Workflows

Diagrams

Influenza_Lifecycle cluster_cell Host Cell Endosome Endosome (Acidic pH) Cytoplasm Cytoplasm Endosome->Cytoplasm Uncoating Nucleus Nucleus Cytoplasm->Nucleus vRNP Import Budding Budding & Release Cytoplasm->Budding Assembly Nucleus->Cytoplasm vRNP Export Virus Influenza A Virus Attachment Attachment & Entry Virus->Attachment Attachment->Endosome This compound This compound This compound->Uncoating_Block Blocks M2 Channel

Caption: Influenza A virus life cycle and the inhibitory action of this compound.

M2_Channel cluster_membrane Viral Membrane M2_tetramer M2 Proton Channel (Tetramer) Subunit 1 Subunit 2 Subunit 3 Subunit 4 Pore Lumen This compound Binding Site (Val27, Ala30, Ser31, Gly34) Protons_out H+ M2_tetramer:pore->Protons_out This compound This compound This compound->M2_tetramer:bind This compound->Block Physical Blockade Protons_in H+ Protons_in->M2_tetramer:pore Proton Influx

Caption: this compound binding and blockade of the M2 proton channel.

Plaque_Assay_Workflow start Start cell_seeding Seed MDCK Cells in Multi-well Plate start->cell_seeding confluency Incubate to Confluency cell_seeding->confluency infection Infect with Influenza A Virus confluency->infection overlay Add Agarose Overlay with this compound infection->overlay incubation Incubate for 2-3 Days overlay->incubation staining Fix and Stain with Crystal Violet incubation->staining quantification Count Plaques and Calculate IC50 staining->quantification end End quantification->end

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

This compound exerts its anti-influenza A activity through a well-defined mechanism of action centered on the blockade of the viral M2 proton channel. By binding to a specific site within the channel pore, it physically obstructs the passage of protons, thereby inhibiting the crucial viral uncoating step. The extensive body of research, employing a range of sophisticated biochemical and biophysical techniques, has provided a detailed molecular understanding of this interaction. While the clinical utility of this compound has been severely limited by the widespread emergence of resistant viral strains, the knowledge gained from studying its mechanism of action continues to be invaluable for the design and development of new antiviral therapies targeting the M2 channel and other viral components. This guide serves as a technical resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

Amantadine's Role as an NMDA Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine (B194251), a drug with a multifaceted clinical profile, exerts a significant portion of its therapeutic effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of this compound's interaction with the NMDA receptor, focusing on its unique mechanism of action, binding kinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Initially developed as an antiviral agent, this compound has been repurposed for various neurological conditions, including Parkinson's disease and traumatic brain injury.[1][2] Its efficacy in these contexts is largely attributed to its activity as a non-competitive antagonist of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[3][4][5] Unlike many other NMDA receptor antagonists, this compound exhibits a unique pharmacological profile characterized by low affinity, voltage dependency, and rapid kinetics, which contributes to its favorable clinical tolerability.[6][7] This guide delves into the core mechanisms of this compound's action on the NMDA receptor, providing a technical foundation for further research and development.

Mechanism of Action: An Uncompetitive Open-Channel Blocker

This compound functions as an uncompetitive, open-channel blocker of the NMDA receptor.[8] This means that it only binds to the receptor when the channel has been activated by both glutamate and a co-agonist (like glycine (B1666218) or D-serine) and is in its open conformation.[9] By binding within the ion channel pore, this compound physically obstructs the flow of ions, primarily Ca2+, into the neuron.[1][10]

A key distinguishing feature of this compound's mechanism is its effect on channel gating. Rather than simply blocking the open pore, this compound binding accelerates the rate of channel closure.[1][10][11] This stabilization of the closed state of the channel is a predominant inhibitory mechanism at pharmaceutically relevant concentrations.[1][10] This action is distinct from many other channel blockers and may contribute to its unique clinical profile.[1][11]

The antagonism is also voltage-dependent, meaning the degree of block is influenced by the neuronal membrane potential.[8][12] This property allows this compound to preferentially block excessive or tonic NMDA receptor activation, which is often associated with pathological conditions, while having less of an effect on normal, transient synaptic transmission.[6]

NMDA_Amantadine_Mechanism cluster_receptor NMDA Receptor Channel R Resting State (Channel Closed, Mg2+ Block) A2R Agonist-Bound (Channel Closed) R->A2R A2R_open Open Channel A2R->A2R_open Gating (Opening) A2R_open->A2R Gating (Closing) A2RB This compound-Bound (Channel Blocked) A2R_open->A2RB Binding Ion_Flow Ca2+ Influx A2R_open->Ion_Flow A2RB_closed This compound-Trapped (Channel Closed) A2RB->A2RB_closed Accelerated Closure No_Ion_Flow No Ca2+ Influx A2RB->No_Ion_Flow A2RB_closed->A2R Unbinding & Reset Glutamate Glutamate & Co-agonist Glutamate->A2R Binding This compound This compound This compound->A2RB

Figure 1: Mechanism of this compound's action on the NMDA receptor.

Quantitative Analysis of this compound-NMDA Receptor Interaction

The interaction between this compound and the NMDA receptor has been quantified through various experimental paradigms, primarily electrophysiological recordings. The following tables summarize key quantitative data from the literature.

ParameterValueCell TypeMethodReference
IC₅₀ 38.9 ± 4.2 µMCultured Rat Cortical NeuronsWhole-cell Patch Clamp[1]
18.6 ± 0.9 µMFreshly Dissociated Rat Hippocampal NeuronsPatch Clamp[8]
14.9 ± 0.3 µMAcutely Isolated Rat Hippocampal NeuronsWhole-cell Patch Clamp[9]
Kd (Equilibrium Dissociation Constant) 110 µMOutside-out PatchesSingle-channel Patch Clamp[1]
Ki (PCP Binding Site) 10 µMNot SpecifiedRadioligand Binding Assay[7]
Table 1: Inhibitory Concentrations and Binding Affinities of this compound
ParameterDescriptionValueMethodReference
k+ (Blocking Rate) Rate of this compound binding to the open channelNot explicitly stated, but described as "fast"Single-channel Patch Clamp[1][6]
k- (Unblocking Rate) Rate of this compound dissociation from the channelNot explicitly stated, but described as "fast"Single-channel Patch Clamp[1][6]
Channel Closure Acceleration Factor by which this compound increases channel closing rate~2-foldBurst Analysis of Single-channel Recordings[1]
Table 2: Kinetic Parameters of this compound's Interaction with the NMDA Receptor Channel

Experimental Protocols

The characterization of this compound's effects on the NMDA receptor relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire cell membrane of a neuron in response to NMDA receptor activation and its modulation by this compound.

Objective: To determine the concentration-dependent inhibition (IC₅₀) and voltage dependency of this compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary neurons (e.g., from rat hippocampus or cortex) are cultured or acutely dissociated.[8][9]

  • Recording Setup: A glass micropipette filled with an internal solution (mimicking the intracellular environment) is sealed onto the surface of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Solutions:

    • External Solution: Contains physiological concentrations of ions, including Mg²⁺ (to study voltage dependency), and the NMDA receptor co-agonist glycine. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.

    • Internal Solution: Contains a specific ionic composition, a pH buffer, and an ATP-regenerating system.

  • NMDA Receptor Activation: A solution containing NMDA is rapidly applied to the cell to evoke an inward current.

  • This compound Application: NMDA-evoked currents are recorded in the absence and presence of varying concentrations of this compound to determine its inhibitory effect.

  • Data Analysis: The peak or steady-state current amplitude in the presence of this compound is compared to the control current to calculate the percentage of inhibition. These values are then plotted against the this compound concentration to determine the IC₅₀.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture/ Dissociation Seal Form Gigaseal on Neuron Membrane Cell_Culture->Seal Pipette_Prep Prepare Recording Pipette (Internal Solution) Pipette_Prep->Seal Rupture Rupture Membrane for Whole-Cell Access Seal->Rupture Clamp Voltage Clamp Neuron (e.g., -67 mV) Rupture->Clamp Control Apply NMDA + Glycine (Record Control Current) Clamp->Control Wash Washout Control->Wash Amantadine_App Apply NMDA + Glycine + this compound (Varying [C]) Wash->Amantadine_App Measure Measure Current Inhibition Amantadine_App->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 & Kinetics Plot->Calculate

Figure 2: General workflow for a whole-cell patch-clamp experiment.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the observation of the opening and closing of individual NMDA receptor channels.

Objective: To study the kinetics of this compound's channel block, including its effects on channel open time, closed time, and gating.

Methodology:

  • Patch Configuration: An "outside-out" patch configuration is typically used, where a small patch of the cell membrane containing NMDA receptors is excised with the extracellular side facing outwards.

  • Recording: The patch is held at a specific voltage, and the current flowing through single channels in response to NMDA and glycine is recorded.

  • This compound Application: this compound is added to the external solution, and changes in the single-channel activity are observed. This compound induces brief, flickering closures within a channel opening burst.[1]

  • Data Analysis: The durations of open and closed states are measured and plotted as histograms. This allows for the calculation of mean open time, burst duration, and the rates of blocking and unblocking, as well as the effect of this compound on the channel closing rate.[1]

Downstream Signaling and Clinical Implications

By attenuating the Ca²⁺ influx through NMDA receptors, this compound can modulate a variety of downstream signaling pathways. This is particularly relevant in pathological conditions characterized by glutamatergic overactivity and excitotoxicity.

Signaling_Pathway Glutamate Excess Glutamate (Pathological Condition) NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx This compound This compound This compound->NMDAR Blockade Dopamine (B1211576) Dopamine Release This compound->Dopamine Enhances Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Therapeutic Therapeutic Effects (e.g., Anti-dyskinetic, Neuroprotection) Excitotoxicity->Therapeutic Reduction of Dopamine->Therapeutic

Figure 3: this compound's impact on NMDA receptor-mediated signaling.

The NMDA receptor antagonistic action of this compound is thought to contribute to its therapeutic effects in:

  • Parkinson's Disease: By reducing the excessive glutamatergic signaling in the basal ganglia that contributes to motor symptoms and levodopa-induced dyskinesia.[4][13] The enhanced dopamine release is another key mechanism in this condition.[2][14]

  • Traumatic Brain Injury (TBI): this compound may mitigate the excitotoxic neuronal damage that occurs following a TBI and may also promote recovery of consciousness.[15][16][17]

Conclusion

This compound's role as an NMDA receptor antagonist is characterized by a unique mechanism of action that involves uncompetitive, voltage-dependent, open-channel block coupled with an acceleration of channel closure. Its low affinity and rapid kinetics likely contribute to its clinical utility and tolerability. The experimental protocols detailed herein, primarily patch-clamp electrophysiology, are fundamental to the continued investigation of this compound and the development of novel NMDA receptor modulators. A thorough understanding of these technical aspects is crucial for researchers and drug development professionals aiming to leverage the therapeutic potential of targeting the NMDA receptor.

References

Dopaminergic effects of Amantadine in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Dopaminergic Effects of Amantadine (B194251) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a multifaceted pharmacological agent with significant applications in the management of Parkinson's disease (PD) and levodopa-induced dyskinesia (LID).[1][2] Its therapeutic efficacy is largely attributed to its complex and varied effects on central nervous system (CNS) neurotransmission, particularly within the dopaminergic system. This document provides a comprehensive technical overview of this compound's core dopaminergic mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanisms include the enhancement of dopamine (B1211576) release, inhibition of dopamine reuptake, and indirect modulation of dopaminergic activity through N-methyl-D-aspartate (NMDA) receptor antagonism.[3][4][5][6] Additionally, this compound interacts with sigma-1 receptors and glial cells, contributing to neuroprotective effects that are critical for its clinical profile.[7][8] This guide synthesizes preclinical and clinical findings to offer a detailed resource for professionals engaged in neuroscience research and drug development.

Introduction

Initially developed as an antiviral agent for influenza A, this compound was serendipitously discovered to possess antiparkinsonian properties.[1][4][9] Its clinical utility in neurology now primarily revolves around treating the motor symptoms of Parkinson's disease and, notably, managing the dyskinesias that arise from long-term levodopa (B1675098) therapy.[1][2][8] The pharmacodynamics of this compound are complex, involving interactions with multiple neurotransmitter systems.[7] However, its influence on the dopaminergic system is considered central to its therapeutic action in movement disorders. Understanding these mechanisms at a molecular and systemic level is crucial for optimizing its use and developing next-generation therapeutics. This guide will dissect the key dopaminergic and related actions of this compound.

Core Dopaminergic Mechanisms of Action

This compound's effects on the CNS dopaminergic system are not attributed to a single pathway but rather a combination of synergistic actions that collectively enhance dopaminergic neurotransmission.[3][10]

Figure 1: this compound's Multifaceted Dopaminergic Mechanisms cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cells DA_synthesis Dopamine Synthesis (AADC Expression) DA_release Dopamine Release DA Dopamine DA_release->DA DAT Dopamine Transporter (DAT) DAT->DA Reuptake NMDA_pre Presynaptic NMDA Receptor NMDA_pre->DA_release Modulates Sigma1_pre σ1 Receptor Sigma1_pre->DA_release Enhances D2R D2 Receptor DA->D2R Activates NMDA_post Postsynaptic NMDA Receptor Astroglia Astroglia Astroglia->DA_release Protects (via GDNF) Microglia Microglia Microglia->DA_release Inhibits (via inflammation) This compound This compound This compound->DA_synthesis Increases This compound->DA_release Enhances This compound->DAT Inhibits This compound->NMDA_pre Antagonizes This compound->Sigma1_pre Agonist This compound->NMDA_post Antagonizes This compound->Astroglia Induces GDNF This compound->Microglia Inhibits Activation

Figure 1: this compound's Multifaceted Dopaminergic Mechanisms
Enhancement of Dopamine Release and Synthesis

This compound has been shown to increase the presynaptic release of dopamine from nerve endings in the brain.[3][4][5][11] This action effectively increases the concentration of dopamine available in the synaptic cleft to stimulate postsynaptic receptors.[3] The precise mechanism for this enhanced release is thought to be linked to its other pharmacological properties, including NMDA receptor antagonism.[12] Furthermore, some evidence suggests this compound may increase the expression of aromatic amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine.[7] An imaging study in humans found that this compound increased AADC activity in the striatum by up to 27%.[7]

Inhibition of Dopamine Reuptake

In addition to promoting release, this compound modestly blocks the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[4][6][10] By inhibiting reuptake, this compound prolongs the duration of dopamine's action in the synapse.[3][4] This dual action of enhancing release and blocking reuptake leads to a significant increase in synaptic dopamine levels.[3] However, it is noted that the concentrations required for potent reuptake inhibition may be high and not always therapeutically relevant.[7]

NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptor.[3][4][10][12] This is a critical mechanism, particularly for its anti-dyskinetic effects.[1][13] Overactivity of the glutamatergic system, especially at the corticostriatal synapse, is implicated in the pathophysiology of both Parkinson's disease and LID.[2] By antagonizing NMDA receptors, this compound can reduce this excessive glutamatergic signaling.[1][13] This action indirectly modulates dopaminergic transmission; for instance, blocking NMDA receptors can disinhibit dopaminergic neurons, leading to increased dopamine release.[6][14] Studies have shown that the this compound-induced increase in extracellular dopamine is attenuated by the NMDA receptor blocker MK-801, confirming this mechanistic link.[6]

Other Contributing Mechanisms
  • Sigma-1 (σ1) Receptor Agonism : this compound binds to σ1 receptors with relatively high affinity (Ki = 20.25 μM).[7] Activation of σ1 receptors is known to enhance dopamine release, modulate NMDA-stimulated dopamine activity, and decrease dopamine reuptake, suggesting this interaction contributes significantly to its overall CNS effects.[7]

  • Glial Cell Modulation : Recent studies have revealed a novel dual mechanism involving glial cells. This compound has been shown to protect dopamine neurons by inhibiting the activation of microglia, thereby reducing the release of pro-inflammatory factors, and by inducing the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia.[8] This suggests a neuroprotective role beyond direct neuronal modulation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies, providing a comparative overview of this compound's effects.

Table 1: Receptor and Transporter Binding Affinities

Target Affinity Metric Value Species/Model Reference
Sigma-1 (σ1) Receptor Ki 20.25 μM - [7]
NMDA Receptor - Weak, non-competitive antagonist Multiple [4][10][12]
Dopamine Transporter (DAT) - Modest inhibitor Multiple [4][6]

| D2 Dopamine Receptor | - | Potential weak agonist | Rat |[11] |

Table 2: Neuroprotective Effects of this compound in Cellular Models of Parkinson's Disease

Toxin/Model Cell Culture This compound Conc. Measured Outcome Result Reference
MPP+ (7 days) Rat midbrain neuron-glia 20-30 μM [³H]DA uptake Significantly reduced MPP+-induced neurotoxicity [8]
MPP+ (7 days) Rat midbrain neuron-glia 20-30 μM TH+ neuron count Significantly protected dopamine neurons from damage [8]
LPS (7 days) Rat midbrain neuron-glia 10-30 μM [³H]DA uptake Significantly reduced LPS-induced neurotoxicity [8]
LPS (7 days) Rat midbrain neuron-glia 10-30 μM TH+ neuron count Significantly increased compared to LPS alone [8][10]

| LPS | Neuron-glia cultures | 10-30 μM | TNFα and NO release | Significantly decreased release of pro-inflammatory factors |[8] |

Table 3: Effects of this compound on Dopamine Release and Reuptake (Fast-Scan Cyclic Voltammetry)

Animal Model Brain Region This compound Administration Key Findings Reference
Rat (Fluid Percussion Injury) Striatum Chronic infusion (3.6mg/kg/hour) Reversed dopamine-release deficits; Dopamine reuptake rate (tau value) became closer to control. [10][15][16]

| Rat | Striatum | Treatment | Increased dopamine release probability (effect suppressed by MK-801). |[10][15] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections describe common protocols used to investigate this compound's dopaminergic effects.

Protocol: In Vivo Microdialysis to Measure Extracellular Dopamine

This protocol is designed to measure changes in extracellular dopamine levels in the striatum of freely moving rats following this compound administration.[10]

  • Animal Surgery :

    • Anesthetize male Wistar rats (250-300g) using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum (e.g., coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).[10]

    • Secure the cannula to the skull using dental cement and allow for a recovery period of at least 48 hours.[10]

  • Microdialysis Experiment :

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.[10]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]

    • Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.[10]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[10]

  • Drug Administration and Sample Collection :

    • After establishing a stable baseline, administer this compound (systemically or via reverse dialysis).

    • Continue collecting dialysate samples at the specified intervals for the duration of the experiment.

  • Analysis :

    • Analyze dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Express data as a percentage change from the baseline dopamine concentration.

Figure 2: Workflow for In Vivo Microdialysis start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (≥48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (1-2 µL/min) probe_insertion->perfusion stabilization Stabilization Period (≥2 hours) perfusion->stabilization baseline Collect Baseline Samples stabilization->baseline drug_admin Administer this compound baseline->drug_admin exp_collection Collect Experimental Samples drug_admin->exp_collection analysis Analyze Dopamine via HPLC-ED exp_collection->analysis data_proc Calculate % Change from Baseline analysis->data_proc end End data_proc->end

Figure 2: Workflow for In Vivo Microdialysis
Protocol: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

This protocol allows for the real-time measurement of electrically evoked dopamine release and reuptake in acute brain slices, enabling a detailed investigation of this compound's effects on these dynamic processes.[10]

  • Brain Slice Preparation :

    • Rapidly decapitate a male Sprague-Dawley rat (P21-P35) and dissect the brain in ice-cold, oxygenated aCSF.[10]

    • Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • FSCV Recording :

    • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.

    • Position a carbon-fiber microelectrode approximately 100 µm deep into the dorsal striatum.[10]

    • Place a bipolar stimulating electrode near the recording electrode to evoke dopamine release.[10]

    • Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode every 100 ms.[10]

  • Evoked Dopamine Release :

    • Apply a single electrical pulse (e.g., 1 ms, 0.1-1.0 mA) through the stimulating electrode to evoke dopamine release.[10]

    • Record the resulting oxidation current, which is proportional to the dopamine concentration.

  • This compound Application and Data Analysis :

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply this compound at the desired concentration and allow it to equilibrate.

    • Record the changes in the amplitude (reflecting release) and decay kinetics (reflecting reuptake, often modeled as tau, τ) of the dopamine signal.[10]

    • Compare pre- and post-drug application parameters to quantify the effects of this compound.

Figure 3: Workflow for Fast-Scan Cyclic Voltammetry start Start dissect Brain Dissection in ice-cold aCSF start->dissect slice Prepare Brain Slices (Vibratome) dissect->slice recover Slice Recovery (≥1 hour) slice->recover position Position Slice and Electrodes in Chamber recover->position record_baseline Record Baseline Evoked Dopamine Release position->record_baseline apply_drug Bath-Apply this compound record_baseline->apply_drug record_exp Record Post-Drug Evoked Dopamine Release apply_drug->record_exp analyze Analyze Signal Amplitude (Release) & Decay (Reuptake) record_exp->analyze end End analyze->end

Figure 3: Workflow for Fast-Scan Cyclic Voltammetry

Downstream Signaling and Neuroprotective Effects

The dopaminergic modulation by this compound initiates a cascade of downstream effects that contribute to its overall therapeutic profile. A key pathway involves its ability to confer neuroprotection upon dopaminergic neurons, an effect mediated significantly by glial cells.[8]

As established, this compound inhibits the activation of microglia, the resident immune cells of the CNS. In pathological states like Parkinson's disease, over-activated microglia release pro-inflammatory cytokines (e.g., TNFα) and reactive oxygen species, which are toxic to dopamine neurons.[8] By suppressing this inflammatory response, this compound reduces the toxic environment surrounding these vulnerable neurons.[8]

Simultaneously, this compound stimulates astrocytes to produce and release GDNF.[8] GDNF is a potent neurotrophic factor that promotes the survival, growth, and maintenance of dopaminergic neurons. It activates downstream pro-survival signaling cascades within the neuron, such as the PI3K/Akt and MAPK/ERK pathways, which counteract apoptotic processes and enhance cellular resilience. The evidence that NMDA receptor inhibition is not the crucial component for this neuroprotective effect highlights the importance of these glial-mediated pathways.[8]

Figure 4: Neuroprotective Signaling of this compound cluster_glia Glial Cells cluster_neuron Dopaminergic Neuron This compound This compound Microglia Microglia This compound->Microglia Inhibits Activation Astroglia Astroglia This compound->Astroglia Stimulates Inflammation Pro-inflammatory Factors (TNFα, NO) Microglia->Inflammation Reduces Release GDNF GDNF Release Astroglia->GDNF Survival Neuronal Survival and Function Inflammation->Survival Reduces Neurotoxicity GDNF->Survival Promotes Survival (Trophic Support)

Figure 4: Neuroprotective Signaling of this compound

Conclusion

This compound exerts a robust and clinically significant influence on the central dopaminergic system through a multifaceted mechanism of action. It concurrently enhances presynaptic dopamine release, inhibits its reuptake, and modulates the system indirectly via NMDA receptor antagonism.[3][6][12] Furthermore, its interactions with sigma-1 receptors and its ability to orchestrate a neuroprotective response from glial cells add critical dimensions to its pharmacological profile.[7][8] The quantitative data and experimental protocols summarized herein provide a foundation for researchers and drug developers to further explore and leverage the complex dopaminergic effects of this compound. A comprehensive understanding of these pathways is paramount for refining its clinical application and for the development of novel therapeutics for Parkinson's disease and other neurological disorders.

References

Beyond Influenza: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Amantadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine (B194251), a drug historically recognized for its therapeutic and prophylactic efficacy against Influenza A, is gaining renewed interest for its antiviral activities against a broader range of viruses. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral spectrum beyond influenza, with a specific focus on its activity against Coronaviruses (specifically SARS-CoV-2), Flaviviruses (Dengue virus), and Hepaciviruses (Hepatitis C virus), as well as its potential against Alphaviruses like Chikungunya virus. This document details the molecular mechanisms of action, summarizes quantitative in vitro and clinical data, provides insights into key experimental methodologies, and visualizes the impacted viral processes. The central mechanism of this compound's broad-spectrum antiviral activity appears to be the inhibition of viral ion channels, known as viroporins, which are critical for various stages of the viral life cycle, including entry, assembly, and release.

Introduction

Originally approved for the treatment of Influenza A, this compound's clinical utility against this virus has diminished due to widespread resistance.[1] However, the fundamental mechanism of this compound, the targeting of the M2 viroporin, has prompted investigation into its efficacy against other viruses that possess similar ion channel proteins.[2][3] These viral proteins, while diverse in sequence, often share structural and functional similarities, presenting a potential for broad-spectrum antiviral drug development. This guide synthesizes the existing research on this compound's activity against SARS-CoV-2, Dengue virus, Hepatitis C virus, and Chikungunya virus, providing a technical resource for the scientific community to inform further research and drug development efforts.

Molecular Mechanism of Action: Inhibition of Viroporins

The primary mechanism underlying this compound's antiviral effect is the blockade of viral ion channels, or viroporins. These small, hydrophobic viral proteins oligomerize within host cell membranes to form ion-permeable pores. By disrupting ion homeostasis, particularly proton (H+) gradients across viral and cellular membranes, viroporins facilitate critical steps in the viral life cycle. This compound and its derivatives are thought to bind to the lumen of these channels, physically occluding the pore and preventing ion transport.[4][5]

The specific viroporin targets for the viruses discussed in this guide are:

  • SARS-CoV-2: Envelope (E) protein and Open Reading Frame 10 (ORF10) protein.[4][6]

  • Dengue Virus (DENV): Membrane (M) protein.[7]

  • Hepatitis C Virus (HCV): p7 protein.[8]

  • Chikungunya Virus (CHIKV): 6K protein.[9][10]

Antiviral Spectrum and Quantitative Data

The following tables summarize the quantitative data from in vitro and clinical studies on the antiviral activity of this compound against various non-influenza viruses.

SARS-CoV-2

This compound has demonstrated in vitro activity against SARS-CoV-2 by inhibiting its viroporins, primarily the E protein.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound

Cell LineVirus StrainAssayEndpointThis compound ConcentrationResultReference(s)
Vero E6hCoV-19/Italy/INMI1-isl/2020qPCRIC5083 - 119 µMInhibition of viral replication[11][12]
ACE2-A549Not SpecifiedNot SpecifiedIC50120 - 130 µMInhibition of viral growth[13]
Vero E6 T/AOmicronNot SpecifiedIC50106 µMInhibition of viral growth[8][13]
Xenopus laevis OocytesRecombinant SARS-CoV-2 E proteinElectrophysiology% Inhibition10 µM77% inhibition of E protein ion channel current[14]
Dengue Virus (DENV)

In vitro studies have shown that this compound can inhibit the replication of all four serotypes of Dengue virus.

Table 2: In Vitro Anti-Dengue Virus Activity of this compound

Cell LineDENV Serotype(s)AssayEndpointThis compound ConcentrationResultReference(s)
LLC-MK21, 2, 3, 4Plaque Reduction Assay% Inhibition50 µg/mL>90% decrease in viral titers[7][15]
Artificial Lipid BilayerRecombinant DENV-1 M protein C-terminal peptideElectrophysiologyChannel Blockade10 µMBlockade of M protein ion channels[7]
Hepatitis C Virus (HCV)

Clinical trials have investigated this compound monotherapy and combination therapy for chronic Hepatitis C, with mixed but some positive results.

Table 3: Clinical Efficacy of this compound against Hepatitis C Virus

Study DesignPatient PopulationTreatmentEndpointResultReference(s)
Randomized, double-blind, placebo-controlled trial152 patients with chronic HCV (interferon failures or non-candidates)This compound 100 mg twice daily for 6-12 monthsSustained Virologic Response (SVR)6.8% SVR 6 months after discontinuation of this compound (not statistically significant)[16]
Open-labeled prospective pilot study22 patients with chronic HCV who failed interferon-alpha 2b therapyThis compound 100 mg orally twice daily for 6 monthsSustained Response18% sustained response with loss of HCV RNA by PCR 6 months after discontinuation[17]
Chikungunya Virus (CHIKV)

This compound has been shown to inhibit the ion channel activity of the CHIKV 6K protein and reduce viral replication in cell culture.

Table 4: In Vitro Anti-Chikungunya Virus Activity of this compound

| Cell Line/System | Virus/Protein | Assay | Endpoint | this compound Concentration | Result | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Vero Cells | CHIKV (strain S 27) | Viral Titer Reduction Assay | Significant Decrease | ≥ 5 µM | Significant decrease in viral titer |[10] | | In vitro system | Recombinant CHIKV 6K protein | Electrophysiology, Vesicle Fusion Assay, Membrane Permeabilization Assay | Inhibition of Activity | 1 µM | Inhibition of ion channel activity, vesicle fusion, and membrane permeabilization |[10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the antiviral activity of this compound.

In Vitro Antiviral Assays
  • SARS-CoV-2: Vero E6 (African green monkey kidney) and A549-ACE2 (human lung adenocarcinoma expressing ACE2) cells are commonly used.[11][13] The Italian isolate (hCoV-19/Italy/INMI1-isl/2020) and the Omicron variant have been used in these studies.[11][13]

  • Dengue Virus: LLC-MK2 (Rhesus monkey kidney) cells are susceptible to all four DENV serotypes.[15]

  • Chikungunya Virus: Vero cells are used for viral replication and titration assays.[10]

  • Quantitative Real-Time PCR (qPCR): This method is used to quantify viral RNA in cell culture supernatants or cell lysates. For SARS-CoV-2, specific primers and probes targeting genes like the E gene or RdRp gene are used. The 50% inhibitory concentration (IC50) is calculated from dose-response curves.

  • Plaque Reduction Assay: This is a functional assay to determine the quantity of infectious virus particles. A confluent monolayer of susceptible cells is infected with serial dilutions of the virus in the presence or absence of this compound. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells, resulting in the formation of localized zones of cell death (plaques). The number of plaques is counted, and the concentration of this compound that reduces the plaque number by 50% (PRNT50) is determined.[15]

Ion Channel Activity Assays
  • Principle: Xenopus laevis oocytes are a robust system for the heterologous expression of ion channels. cRNA encoding the viral ion channel of interest (e.g., SARS-CoV-2 E protein) is injected into the oocytes. After a period of incubation to allow for protein expression and insertion into the oocyte membrane, the ion channel activity is measured using two-electrode voltage clamp electrophysiology.

  • Methodology: The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a specific voltage, and the current flowing through the expressed channels is recorded. The effect of this compound is assessed by perfusing the oocyte with a solution containing the drug and measuring the change in current.[4][6]

  • Principle: This technique allows for the study of single-channel currents of purified or synthetic viroporins reconstituted into an artificial lipid bilayer.

  • Methodology: A lipid bilayer is formed across a small aperture separating two aqueous compartments. The viroporin is then incorporated into the bilayer. The current flowing through individual channels is recorded using sensitive amplifiers. The effect of this compound is determined by adding it to one or both compartments and observing changes in channel activity, such as a reduction in channel open probability or complete channel blockade.[7]

Signaling Pathways and Viral Life Cycle Inhibition

This compound's inhibition of viroporins disrupts key stages of the viral life cycle. The following diagrams, generated using the DOT language, illustrate the proposed points of intervention.

SARS-CoV-2 Life Cycle and Inhibition by this compound

The SARS-CoV-2 E protein is involved in viral assembly, budding, and release. By blocking the E protein's ion channel activity, this compound is thought to interfere with these late stages of the viral life cycle.[10][15]

SARS_CoV_2_Lifecycle Entry 1. Entry and Uncoating Replication 2. Replication of Viral RNA Entry->Replication Translation 3. Translation of Viral Proteins Replication->Translation Assembly 4. Assembly of New Virions Translation->Assembly Budding 5. Budding into ERGIC Assembly->Budding E_Protein E Protein Viroporin Assembly->E_Protein Release 6. Release via Exocytosis Budding->Release Budding->E_Protein Release->E_Protein This compound This compound This compound->E_Protein Inhibits

SARS-CoV-2 life cycle and this compound's target.
Dengue Virus Life Cycle and Inhibition by this compound

The Dengue virus M protein is believed to function as a viroporin that facilitates viral assembly and release. This compound's blockade of the M protein ion channel is hypothesized to disrupt these processes.[7][18]

Dengue_Lifecycle Attachment 1. Attachment and Entry Fusion 2. Fusion and Uncoating Attachment->Fusion Translation_Replication 3. Translation and RNA Replication Fusion->Translation_Replication Assembly_Budding 4. Assembly and Budding Translation_Replication->Assembly_Budding Maturation 5. Maturation Assembly_Budding->Maturation M_Protein M Protein Viroporin Assembly_Budding->M_Protein Release 6. Release Maturation->Release Release->M_Protein This compound This compound This compound->M_Protein Inhibits

Dengue virus life cycle and this compound's target.
Hepatitis C Virus Life Cycle and Inhibition by this compound

The HCV p7 protein is a viroporin essential for the assembly and release of infectious virions. By blocking the p7 ion channel, this compound interferes with these late stages of the HCV life cycle.[1][4][9][19]

HCV_Lifecycle Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation_Replication 3. Translation and Replication Uncoating->Translation_Replication Assembly 4. Assembly Translation_Replication->Assembly Release 5. Release Assembly->Release p7_Protein p7 Viroporin Assembly->p7_Protein Release->p7_Protein This compound This compound This compound->p7_Protein Inhibits Antiviral_Workflow cluster_cell_culture Cell Culture cluster_infection Infection and Treatment cluster_analysis Analysis Seed_Cells Seed Susceptible Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Treat_Cells Treat with this compound (Dose-Response) Infect_Cells->Treat_Cells Quantify_Virus Quantify Viral Load (qPCR / Plaque Assay) Treat_Cells->Quantify_Virus Calculate_IC50 Calculate IC50 Quantify_Virus->Calculate_IC50

References

The Evolving Therapeutic Journey of Amantadine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the discovery, mechanisms of action, and clinical application of amantadine (B194251), from its initial use as an antiviral agent to its role in managing neurodegenerative and neurological disorders.

Introduction

Initially synthesized in the early 1960s, this compound has traversed a remarkable therapeutic path, beginning as a prophylactic agent against influenza A and later finding an unexpected yet significant role in the management of Parkinson's disease. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and multifaceted therapeutic applications of this compound. We delve into the core mechanisms of action, supported by quantitative data from pivotal studies, detailed experimental protocols that underpinned its development, and visual representations of its complex signaling pathways.

Historical Development of this compound's Therapeutic Uses

This compound's journey in medicine is a classic example of serendipity in drug discovery. Its initial development was not for the neurodegenerative disorders it is now commonly associated with, but for the prevention of a viral illness.

Initial Discovery as an Antiviral Agent

In 1964, a seminal paper by Davies et al. reported the antiviral properties of this compound hydrochloride.[1] The discovery was a result of a systematic screening of compounds for their ability to inhibit the replication of influenza A virus.[1] This led to its approval by the FDA in 1966 for the prophylaxis of influenza A, marking the dawn of antiviral chemotherapy.[2]

The Serendipitous Discovery of Anti-Parkinsonian Effects

The transition of this compound's use from virology to neurology was entirely unplanned. In 1969, a patient with Parkinson's disease who was taking this compound for influenza prophylaxis reported a noticeable improvement in her motor symptoms to her physician, Dr. Robert S. Schwab.[3] Intrigued by this observation, Schwab and his colleagues conducted a clinical study, the results of which were published in JAMA in 1969, demonstrating the efficacy of this compound in treating the symptoms of Parkinson's disease.[4] This serendipitous finding opened a new therapeutic avenue for a drug that was already in clinical use for a completely different indication.

Discovery_Timeline 1964 1964: Antiviral activity against Influenza A discovered (Davies et al.) 1966 1966: FDA approval for Influenza A prophylaxis 1964->1966 1969 1969: Serendipitous discovery of anti-Parkinsonian effects (Schwab et al.) 1966->1969 1973 1973: FDA approval for Parkinson's disease treatment 1969->1973 2017 2017: FDA approval of extended-release formulation for Parkinson's dyskinesia 1973->2017

Figure 1: Timeline of key discoveries and approvals for this compound.

Mechanisms of Action

This compound's therapeutic effects in influenza and Parkinson's disease stem from distinct molecular mechanisms.

Antiviral Mechanism: Inhibition of the M2 Proton Channel

This compound's antiviral activity is specific to the influenza A virus and is mediated by its interaction with the M2 protein, a proton-selective ion channel.[5] The M2 channel is crucial for the viral replication cycle, as it allows the influx of protons into the virion upon its entry into the host cell's endosome. This acidification process is essential for the uncoating of the virus and the release of its ribonucleoprotein (RNP) complex into the cytoplasm.[6]

This compound acts as a non-competitive inhibitor of the M2 channel.[6] It binds to a specific site within the pore of the channel, physically blocking the passage of protons.[7][8] This blockade prevents the necessary drop in pH inside the virion, thereby inhibiting viral uncoating and subsequent replication.[9] Structural studies have shown that this compound binding induces conformational changes in the M2 channel, stabilizing it in a closed or non-conductive state.[10]

Antiviral_Mechanism cluster_endosome Host Cell Endosome (Acidic pH) Influenza_A Influenza A Virus M2_Channel M2 Proton Channel Influenza_A->M2_Channel located on viral envelope Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating enables This compound This compound This compound->M2_Channel blocks Protons H+ Protons->M2_Channel influx Replication Viral Replication Uncoating->Replication leads to

Figure 2: this compound's antiviral mechanism of action.
Neurological Mechanisms of Action

The mechanism of this compound in Parkinson's disease is more complex and not fully elucidated, but it is known to involve the modulation of multiple neurotransmitter systems, primarily the glutamatergic and dopaminergic systems.

This compound is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11][12] It binds to a site within the ion channel of the receptor, accelerating channel closure and thereby reducing the influx of calcium ions.[13] Overactivity of the glutamatergic system, leading to excessive NMDA receptor stimulation, is implicated in the pathophysiology of Parkinson's disease and levodopa-induced dyskinesia. By dampening this excessive glutamatergic transmission, this compound is thought to restore a more balanced signaling in the basal ganglia.[14]

This compound also exerts its effects by modulating the dopaminergic system. Studies have shown that it can:

  • Increase Dopamine (B1211576) Release: this compound promotes the release of dopamine from presynaptic terminals in the striatum.[5][10]

  • Inhibit Dopamine Reuptake: It also weakly inhibits the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[8][15]

The net effect of these actions is an increase in the availability of dopamine in the synapse, which helps to compensate for the dopamine deficiency that characterizes Parkinson's disease.[10]

Neurological_Mechanism cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_Vesicles->Dopamine release DAT Dopamine Transporter (DAT) Dopamine->DAT reuptake D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor NMDA_Receptor NMDA Receptor This compound This compound This compound->Dopamine_Vesicles enhances release This compound->DAT inhibits This compound->NMDA_Receptor antagonizes

Figure 3: this compound's modulation of the dopaminergic synapse.

Quantitative Data from Key Studies

The efficacy and safety of this compound have been evaluated in numerous clinical trials for both influenza and Parkinson's disease. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of this compound in Influenza A Prophylaxis
Study/AnalysisPopulationThis compound DoseEfficacy in Preventing Influenza AReference
Meta-analysisHealthy Adults200 mg/day61% (95% CI: 35% to 76%)[14]
Controlled Field TrialYoung Adults200 mg/day36-39% protection rate[16]
Controlled TrialAdults200 mg/day91% efficacy rate[17]
Table 2: Efficacy of this compound in Parkinson's Disease
Study/AnalysisPopulationThis compound FormulationPrimary Outcome MeasureMean Change/Effect SizeReference
Pooled Phase III Trials (NCT02136914, NCT02274766)PD with DyskinesiaExtended-ReleaseUnified Dyskinesia Rating Scale (UDysRS)-10.1 point difference vs. placebo (p < 0.0001)[1]
EASE LID Study (NCT02136914)PD with DyskinesiaExtended-ReleaseUnified Dyskinesia Rating Scale (UDysRS)-7.9 point difference vs. placebo at 12 weeks[2]
Meta-analysisPD with DyskinesiaVariousMDS-UPDRS Part IVSMD = -0.95 (95% CI: -1.33 to -0.58)[18]
Meta-analysisPD with DyskinesiaVariousReduction in "OFF" timeMD = -0.66 hours (95% CI: -0.93 to -0.40)[18]
Table 3: Common Adverse Events Associated with this compound
Adverse EventReporting Odds Ratio (95% CI) - JADER databaseOdds Ratio (95% CI) - Meta-analysis (PD)
Hallucinations64.28 (52.67-78.46)4.97 (2.52-9.81)
Dizziness-3.30 (1.61-6.74)
Dry Mouth-6.56 (2.73-15.73)
Peripheral Edema-3.67 (1.65-8.16)
Constipation-2.75 (1.37-5.50)
Falls5.7-

References: JADER database analysis[19][20], Meta-analysis in Parkinson's Disease[18]

Experimental Protocols

The discovery and characterization of this compound's therapeutic effects were reliant on a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[3]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.

  • Virus Infection: Serial dilutions of a stock influenza A virus are prepared. The cell monolayers are washed and then inoculated with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • This compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing trypsin and varying concentrations of this compound.

  • Plaque Visualization: The plates are incubated for 2-3 days at 37°C until viral plaques (clear zones of cell death) are visible. The cells are then fixed with formalin and stained with crystal violet to visualize the plaques.

  • Quantification: The number of plaques at each this compound concentration is counted to determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay Start Start Seed_Cells Seed MDCK cells in multi-well plates Start->Seed_Cells Infect_Cells Infect confluent cell monolayers with serial dilutions of Influenza A virus Seed_Cells->Infect_Cells Add_Overlay Add semi-solid overlay containing varying concentrations of this compound Infect_Cells->Add_Overlay Incubate Incubate for 2-3 days at 37°C Add_Overlay->Incubate Fix_and_Stain Fix cells with formalin and stain with crystal violet Incubate->Fix_and_Stain Count_Plaques Count plaques and calculate IC50 Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Figure 4: Workflow for a plaque reduction assay.
Protocol 2: In Vivo Microdialysis for Dopamine Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.[10]

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the striatum of an anesthetized rat and secured to the skull. The animal is allowed to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine levels.

  • This compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection and Analysis: Dialysate collection continues for several hours post-administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This electrophysiological technique is used to measure the ion flow through single channels, such as the NMDA receptor, and to study the effects of channel blockers like this compound.[13]

  • Cell Preparation: Cultured neurons or HEK293 cells expressing specific NMDA receptor subunits are used.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • NMDA Receptor Activation: The cell is perfused with an external solution containing NMDA and glycine (B1666218) to activate the NMDA receptors, resulting in an inward current.

  • This compound Application: After establishing a stable baseline current, the external solution containing NMDA, glycine, and varying concentrations of this compound is applied.

  • Data Analysis: The reduction in the NMDA-induced current by this compound is measured to determine the IC50 of the block. The kinetics of the block can also be analyzed to understand the mechanism of inhibition.

Conclusion

This compound's journey from an antiviral to a key therapeutic agent in neurology highlights the importance of clinical observation and the potential for drug repurposing. Its complex and multifaceted mechanisms of action, involving both viral protein inhibition and modulation of key neurotransmitter systems in the brain, continue to be an active area of research. This technical guide has provided a comprehensive overview of the discovery, history, and therapeutic applications of this compound, with a focus on the quantitative data and experimental methodologies that have been instrumental in defining its role in modern medicine. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the ongoing quest for novel therapeutic interventions.

References

Amantadine's Effects on the M2 Proton Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The M2 protein of the influenza A virus is a homotetrameric, pH-gated proton channel essential for viral replication. It facilitates the acidification of the virion interior, a critical step for the uncoating process and release of the viral ribonucleoprotein complex into the host cell cytoplasm. Amantadine (B194251), along with its derivative rimantadine (B1662185), was among the first antiviral drugs developed to combat influenza A by specifically targeting and inhibiting the M2 channel. This technical guide provides an in-depth examination of the molecular interactions between this compound and the M2 proton channel. It details the mechanism of inhibition, presents quantitative data on binding affinity and efficacy, explores the structural basis of drug resistance, and outlines the key experimental protocols used to elucidate these interactions.

Mechanism of Action: Pore Occlusion

Initial studies proposed two competing mechanisms for this compound's inhibitory action: an allosteric model, suggested by solution NMR data showing rimantadine binding to the channel's exterior surface, and a direct pore-blocking model, supported by crystallography.[1][2][3] A consensus, strongly supported by solid-state NMR spectroscopy and functional assays, has since emerged, confirming that this compound's primary mechanism is the physical occlusion of the channel pore.[2][4][5]

This compound binds to a single, high-affinity site located within the N-terminal lumen of the M2 channel tetramer.[4][6] This binding pocket is formed by pore-lining residues from the four transmembrane helices, with key contributions from Val27, Ala30, Ser31, and Gly34.[1][4][7] In this orientation, the bulky adamantane (B196018) cage acts as a physical plug, sterically hindering the passage of protons by interrupting the hydrogen-bonded water wire necessary for proton translocation.[8][9] The drug's ammonium (B1175870) group is oriented towards the C-terminus, where it may mimic a hydronium ion, further stabilizing the blocked state.[10]

While the luminal site is the high-affinity, pharmacologically relevant one, a second, low-affinity binding site has been identified on the C-terminal exterior surface of the protein.[2][4][6] This secondary site is only occupied at high drug concentrations and is not considered central to the primary inhibitory effect.[4][6]

G cluster_0 M2 Channel: Active State (Low pH) cluster_1 M2 Channel: Inhibited State channel_open M2 Tetramer Pore Open H+ H+ virion_interior_open Virion Interior (Acidified) channel_open:p_out->virion_interior_open Proton Translocation channel_blocked M2 Tetramer Pore Blocked H+ virion_interior_blocked Virion Interior (Neutral pH) channel_blocked:p_in->virion_interior_blocked Blocked This compound This compound This compound->channel_blocked Binds to luminal pore

Caption: Mechanism of M2 channel inhibition by this compound.

Quantitative Analysis of this compound-M2 Interaction

The efficacy of this compound and its sensitivity to mutations are quantified through binding affinity (dissociation constant, Kd) and functional inhibition (half-maximal inhibitory concentration, IC50) measurements.

Table 1: Binding Affinity of Adamantanes to Wild-Type M2

This table summarizes the dissociation constants (Kd) determined for this compound and rimantadine binding to the M2 transmembrane domain (M2TM), typically measured using Isothermal Titration Calorimetry (ITC).

CompoundM2 ConstructMethodKd (µM)Reference(s)
This compoundM2TM (Udorn/72)ITC3.5[11]
(R)-RimantadineM2TM (Udorn/72)ITC0.34[12]
(S)-RimantadineM2TM (Udorn/72)ITC0.32[12]

Note: Lower Kd values indicate higher binding affinity.

Table 2: Functional Inhibition (IC50) of Wild-Type M2 Channels

This table presents IC50 values from electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

CompoundM2 StrainMethodIC50 (µM)Reference(s)
This compoundA/M2 (Udorn/72)TEVC16.0 ± 1.1[3]
This compoundA/M2 (WT)TEVC15.8 ± 1.1[3]
This compoundA/M2 (WT)TEVC15.76 ± 1.24[13]
Spiroadamantane amineWT M2TEVC18.7[14]

The Molecular Basis of this compound Resistance

The clinical utility of this compound has been severely compromised by the emergence of resistant influenza A strains.[15][16] Resistance is conferred by single amino acid substitutions in the transmembrane domain of M2 that directly alter the drug's binding pocket.[17][18]

The most prevalent and clinically significant resistance mutation is S31N (Serine to Asparagine at position 31).[19] The substitution of the small, polar serine with the bulkier and more polar asparagine residue reshapes the binding pore.[20] This change disrupts the snug fit of the this compound molecule and introduces unfavorable steric and electrostatic interactions, dramatically reducing binding affinity and rendering the drug ineffective.[20][21]

Other common resistance mutations include V27A (Valine to Alanine) and L26F (Leucine to Phenylalanine).[18][19] The V27A mutation, while involving a smaller side chain, is thought to alter the dynamics of the channel and the hydration of the pore, creating a secondary gate that allows this compound to escape more readily.[8][21]

Caption: Structural basis of S31N-mediated this compound resistance.
Table 3: Comparative IC50 of this compound Against Wild-Type and Resistant M2 Mutants

This table highlights the dramatic increase in the concentration of this compound required to inhibit the channel activity of resistant mutants.

M2 Channel MutantIC50 (µM)Fold Increase in IC50 (vs. WT)Reference(s)
Wild-Type15.76 ± 1.241.0x[13]
L26F164.46 ± 14.40~10.4x[13]
V27A1840~116.8x[13]
S31N199.9 ± 1.1~12.5x[3]
S31N237.01 ± 22.14~15.0x[13]

Key Experimental Protocols

The characterization of this compound's interaction with the M2 channel relies on a combination of biophysical, electrophysiological, and computational techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

TEVC is the gold-standard functional assay for measuring ion channel activity and inhibition. It allows for the precise control of membrane potential and the direct measurement of ion currents through channels expressed on the oocyte membrane.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired M2 channel (wild-type or mutant) is microinjected into the oocyte cytoplasm. Oocytes are then incubated for 2-4 days to allow for protein expression and insertion into the plasma membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set potential (e.g., -20mV).

  • Channel Activation & Inhibition: The oocyte is perfused with a high pH buffer (e.g., pH 8.5) to establish a baseline current, followed by a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current. Once the current stabilizes, buffers containing serial dilutions of this compound are applied.

  • Data Analysis: The percentage of current inhibition is calculated for each drug concentration. These values are plotted against the log of the concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[3][22]

cluster_prep Preparation cluster_rec Recording & Analysis A Harvest Oocytes from Xenopus laevis B Defolliculate with Collagenase A->B C Microinject M2 cRNA B->C D Incubate (2-4 days) for Protein Expression C->D E Mount Oocyte and Impale with Electrodes D->E F Voltage Clamp (e.g., -20mV) E->F G Perfuse with Low pH Buffer to Activate M2 Current F->G H Apply Serial Dilutions of this compound G->H I Measure Current Inhibition H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful technique for determining the high-resolution structure of membrane proteins and their complexes within a native-like lipid bilayer environment. It was instrumental in resolving the this compound binding site controversy.

Methodology:

  • Sample Preparation: The M2 transmembrane peptide is synthesized, often with isotopic labels (e.g., 13C, 15N). This compound is also synthesized with isotopic labels (e.g., 2H). The peptide and drug are reconstituted into phospholipid bilayers (e.g., DMPC) at a specific molar ratio (e.g., 1:4 drug-to-tetramer to ensure binding only to the high-affinity site).

  • Spectroscopic Measurement: The sample is packed into an NMR rotor and spun at the magic angle. Experiments like Rotational-Echo Double-Resonance (REDOR) are performed. REDOR measures the dipolar coupling between two different nuclear spins (e.g., 13C on the protein and 2H on the drug), which is exquisitely sensitive to the distance between them.

  • Distance Restraints & Structure Calculation: By measuring REDOR dephasing for various labeled sites on the protein, a set of precise distance restraints between the protein and the bound drug is generated.

  • Structure Determination: These experimental distance restraints are used to compute a high-resolution 3D structure of the this compound-M2 complex, pinpointing the location and orientation of the drug within the channel pore.[4][6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: A solution of the M2 protein (e.g., M2TM reconstituted in detergent micelles) is placed in the sample cell of the calorimeter. A solution of this compound is loaded into a syringe.

  • Titration: The this compound solution is injected into the protein solution in small, precise aliquots.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes (ΔH) that occur with each injection as the drug binds to the protein.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy of binding (ΔH).[12][23][24]

Conclusion

This compound inhibits the influenza A M2 proton channel through a well-defined mechanism of physical pore occlusion, binding to a high-affinity site formed by key transmembrane residues. While an effective inhibitor of wild-type channels, its clinical use has been nullified by the prevalence of resistance mutations, most notably S31N, which alter the binding pocket to prevent effective drug interaction. The detailed molecular and quantitative understanding of this drug-target interaction, elucidated through a combination of electrophysiology, structural biology, and calorimetry, provides a critical foundation for the rational design of new M2 inhibitors capable of overcoming resistance and restoring this important therapeutic option.

References

Neuroprotective Properties of Amantadine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine (B194251), a drug with a rich history in the management of viral influenza and Parkinson's disease, is gaining significant attention for its neuroprotective capabilities. Emerging preclinical evidence highlights its potential to mitigate neuronal damage across a spectrum of neurological insults. This technical guide offers an in-depth exploration of the core mechanisms underpinning this compound's neuroprotective effects as demonstrated in cellular models. It synthesizes quantitative data from key preclinical studies, provides detailed protocols for essential experimental assays, and visualizes the complex signaling pathways and workflows involved. The document delves into this compound's role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a modulator of dopaminergic and glial cell activity, an inducer of neurotrophic factors, and a preserver of mitochondrial integrity. This comprehensive resource is designed to support researchers, scientists, and drug development professionals in advancing the study and application of this compound for a broader range of neurodegenerative diseases and acute brain injuries.

Core Mechanisms of Neuroprotective Action

This compound's neuroprotective capacity is not attributed to a single mode of action but rather to a synergistic engagement with multiple molecular targets and pathways within the central nervous system.[1]

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

This compound functions as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] Pathological overactivation of these receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca2+) influx, initiating a neurotoxic cascade that includes the generation of reactive oxygen species (ROS), activation of proteases, and ultimately, neuronal apoptosis.[4] this compound binds within the NMDA receptor channel, accelerating its closure and thereby reducing the pathological influx of Ca2+, which is a key mechanism in mitigating excitotoxicity.[4][5]

Modulation of Glial Cell Activity and Anti-Inflammatory Effects

Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component of neurodegenerative processes. This compound demonstrates potent anti-inflammatory effects by directly modulating these cells.[1][3] It has been shown to inhibit the activation of microglia, leading to a significant reduction in the release of neurotoxic pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[4][6][7] Studies show that at a concentration of 4 µM, this compound can inhibit the inflammatory activation of microglia by approximately 25%.[8]

Induction of Neurotrophic Factors

Beyond suppressing neuroinflammation, this compound actively promotes a neuro-reparative environment by inducing the expression of key neurotrophic factors. Specifically, it has been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes.[3][6][7] GDNF is a powerful survival factor for various neuronal populations, particularly dopaminergic neurons.[8] In primary cultures from rat midbrain, this compound at concentrations of 10–30 µM was found to increase GDNF mRNA by up to 70%.[8] This induction fosters a microenvironment that enhances neuronal survival and protects against neurotoxin-induced damage.[9]

Dopaminergic System Modulation

In models relevant to Parkinson's disease, where dopaminergic neurons are progressively lost, this compound enhances dopaminergic transmission.[4] It acts by promoting the release of dopamine (B1211576) from presynaptic terminals and inhibiting its reuptake, which increases the synaptic availability of this critical neurotransmitter.[4][10][11] This dual action provides symptomatic relief and may contribute to the survival of the remaining dopaminergic neurons.[4]

Preservation of Mitochondrial Function and Reduction of Oxidative Stress

Mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases. This compound has been shown to exert protective effects directly at the mitochondrial level. In cellular models of hypoxia, this compound treatment attenuated mitochondrial reactive oxygen species (mitROS), restored mitochondrial membrane potential, and reduced apoptosis.[12] It can prevent and even rescue mitochondrial dysfunction by correcting mitochondrial Ca2+ overload, preserving respiratory chain activity, and reducing the overproduction of ROS.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound in Cellular Models of Parkinson's Disease

Cellular Model Toxin This compound Concentration Key Finding Reference
Rat Midbrain Neuron-Glia Cultures MPP+ 20-30 µM Significantly reduced MPP+-induced neurotoxicity and increased [³H]DA uptake. [14]
Rat Neuron-Enriched Cultures MPP+ 30 µM Protected dopaminergic neurons from toxicity by 1.4-fold. [6]
Rat Microglia-Depleted Cultures MPP+ 30 µM Protected dopaminergic neurons from loss of [³H]DA uptake by 2.3-fold. [6][15]
Rat Neuron-Glia Cultures LPS 30 µM Significantly protected dopaminergic neurons from LPS-induced toxicity. [6]

| Reconstituted Neuron-Microglia Cultures | LPS | 30 µM | Increased [³H]DA uptake by 1.9-fold compared to LPS alone. |[6] |

Table 2: Anti-inflammatory and Neurotrophic Effects of this compound

Cellular Model Parameter Measured This compound Concentration Key Finding Reference
Rat Neuron-Glia & Neuron-Microglia Cultures TNFα and NO release (LPS-induced) Not specified Significantly decreased the release of both pro-inflammatory factors. [6]
Cultured Microglial Cells Inflammatory Activation (LPS-induced) 4 µM Inhibited microglial activation by approximately 25%. [8][16]
C6 Glioma Cells GDNF mRNA expression 5 µM Increased GDNF mRNA levels. [8]
Primary Rat Midbrain Cultures GDNF mRNA expression 10-30 µM Increased GDNF mRNA by up to 70%. [8]

| PC12 Cells | AADC mRNA expression | 10 µM | Enhanced Aromatic Amino Acid Decarboxylase mRNA by 70%. |[8][16] |

Table 3: Effects of this compound on Mitochondrial Function and Apoptosis in a Hypoxia Model

Cellular Model Insult This compound Concentration Key Finding Reference
SH-SY5Y Neuronal Cells Hypoxia (CoCl₂) 750 µM Restored cell viability and attenuated increases in caspase-3, caspase-9, IL-1β, IL-6, and TNF-α. [12]
Inducible Cell Line (HCV polyprotein) HCV Protein Expression Not specified Corrected mitochondrial Ca²⁺ overload, restored membrane potential, and reduced ROS overproduction. [13]

| Glioma Cell Lines (U87, U251) | N/A | 40-80 µM | Induced ROS accumulation, leading to apoptosis and autophagy arrest. |[17][18] |

Table 4: Inhibitory Concentrations (IC₅₀) of this compound at Various Molecular Targets

Molecular Target IC₅₀ Value Reference
Phosphodiesterase 1 (PDE1) ~5 µM [16]
α4β2 Nicotinic Receptors 3.44 µM [16]

| α7 Nicotinic Receptors | 6.5 µM |[16] |

Key Experimental Protocols

This section provides summarized methodologies for key in vitro assays used to evaluate the neuroprotective properties of this compound.

Assessment of Neuroprotection in Primary Midbrain Cultures

This protocol is used to model Parkinson's disease-related neurotoxicity and assess the protective effects of this compound on dopaminergic neurons.[1][19]

  • Cell Culture: Prepare primary midbrain neuron-glia cultures from the ventral mesencephalon of embryonic day 14-15 rats.

  • Drug Administration: Pre-treat cultures with various concentrations of this compound (e.g., 10-30 µM) for 48 hours.

  • Neurotoxicity Induction: Introduce a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or lipopolysaccharide (LPS) to induce dopaminergic neuron damage.

  • Incubation: Continue incubation for the specified duration of the toxicity model (e.g., 4-7 days).

  • Endpoint Analysis:

    • Dopaminergic Neuron Function: Assess functionality using a [³H]-Dopamine Uptake Assay.[1]

    • Dopaminergic Neuron Survival: Quantify the number of surviving dopaminergic neurons via immunocytochemistry for Tyrosine Hydroxylase (TH), a specific marker for these neurons.[1]

Cell Viability and Cytotoxicity Assays

These assays provide a general measure of cell health and death following treatment.

  • MTT Assay (Cell Viability):

    • After the treatment period, remove the culture medium.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

  • LDH Assay (Cytotoxicity):

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit, following the manufacturer’s instructions to measure the activity of lactate (B86563) dehydrogenase released from damaged cells.

    • Calculate LDH release as a percentage of a positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies oxidative stress within the cells.[18]

  • Probe Loading: After treatment, wash cells with phosphate-buffered saline (PBS) and load them with 10 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells again with PBS to remove any excess probe.

  • Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. The intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

  • Quantification: Quantify relative ROS levels as a percentage of the control group.

Assessment of Apoptosis (Caspase Activity)

This protocol measures the activation of key executioner caspases in the apoptotic pathway.[20]

  • Cell Lysis: Following treatment, lyse the cells in a buffer provided by a commercial caspase activity assay kit (e.g., Caspase-3/7).

  • Substrate Incubation: Add the caspase-specific fluorogenic substrate to the cell lysates.

  • Measurement: Incubate as per the manufacturer's protocol and measure the resulting fluorescence using a fluorometer. The signal is directly proportional to the caspase activity.

  • Normalization: Normalize the results to the total protein concentration of the lysate.

Analysis of Gene Expression by RT-qPCR (for GDNF)

This method is used to quantify changes in the mRNA expression of target genes like GDNF.[1]

  • RNA Extraction: Isolate total RNA from treated and control cell cultures using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for GDNF, and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative expression of GDNF mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes discussed.

G cluster_this compound This compound cluster_targets Cellular Targets & Pathways cluster_outcomes Neuroprotective Outcomes This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Glial_Cells Glial Cells (Microglia & Astrocytes) This compound->Glial_Cells Dopaminergic_Neuron Dopaminergic Neuron This compound->Dopaminergic_Neuron Mitochondria Mitochondria This compound->Mitochondria Excitotoxicity ↓ Excitotoxicity NMDA_Receptor->Excitotoxicity Antagonism Inflammation ↓ Neuroinflammation Glial_Cells->Inflammation Inhibition GDNF ↑ GDNF Release Glial_Cells->GDNF Induction Dopamine ↑ Dopamine Availability Dopaminergic_Neuron->Dopamine Modulation ROS ↓ Oxidative Stress Mitochondria->ROS Protection Survival ↑ Neuronal Survival Excitotoxicity->Survival Inflammation->Survival GDNF->Survival Dopamine->Survival ROS->Survival

Caption: this compound's multifaceted neuroprotective mechanisms.

G cluster_assays 5. Endpoint Assays start 1. Cell Culture (e.g., Primary Neurons, SH-SY5Y) pretreatment 2. Pre-treatment (this compound or Vehicle Control) start->pretreatment insult 3. Induce Neurotoxicity (e.g., MPP+, LPS, Glutamate) pretreatment->insult incubation 4. Incubation Period (e.g., 24-72 hours) insult->incubation viability Cell Viability (MTT, LDH) incubation->viability apoptosis Apoptosis (Caspase Activity) incubation->apoptosis ros Oxidative Stress (ROS Measurement) incubation->ros function Neuronal Function ([³H]DA Uptake) incubation->function analysis 6. Data Analysis & Comparison viability->analysis apoptosis->analysis ros->analysis function->analysis

Caption: Experimental workflow for in vitro neuroprotection studies.

G cluster_microglia Microglia cluster_astrocyte Astrocyte cluster_neuron Neuron This compound This compound Microglia_Activated Activated Microglia This compound->Microglia_Activated Inhibits Astrocyte Astrocyte This compound->Astrocyte Stimulates Pro_inflammatory ↓ Pro-inflammatory Factors (TNF-α, NO) Neuron Neuron Microglia_Activated->Neuron Neurotoxicity Survival ↑ Neuronal Survival & Protection Pro_inflammatory->Survival GDNF ↑ GDNF Expression Astrocyte->Neuron Neurotrophic Support GDNF->Survival

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Amantadine (B194251) Derivatives

This compound, a tricyclic primary amine with a rigid adamantane (B196018) cage structure, was initially developed as an antiviral agent for influenza A.[1][2] Its therapeutic applications have since expanded to the treatment of Parkinson's disease and drug-induced extrapyramidal reactions, primarily due to its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] The unique lipophilic and sterically hindered adamantane scaffold has made it a valuable pharmacophore in drug discovery.[5][6] This has spurred extensive research into the synthesis of novel this compound derivatives to enhance efficacy, broaden the spectrum of activity, and overcome challenges such as drug resistance.[5][7]

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound derivatives. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of key synthetic and mechanistic pathways to serve as a resource for professionals in drug development and medicinal chemistry.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the functionalization of the adamantane core or the modification of its amino group. Common strategies include condensation reactions, amide couplings, and multi-step procedures starting from adamantane or its halogenated precursors.

General Synthetic Approaches

Several methods have been established for synthesizing this compound and its derivatives. A prevalent industrial method involves a two-step process starting from 1-bromoadamantane (B121549).[8] Another common approach is the direct reaction of adamantane with a nitrile in the presence of an acid (the Ritter reaction).[9] Derivatives are frequently prepared through standard organic chemistry transformations. For instance, amides and Schiff bases are readily formed by reacting this compound with carboxylic acids (or their activated forms) and aldehydes, respectively.[6][10]

One versatile method involves using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate the formation of an amide bond between the amino group of this compound (or rimantadine) and a carboxylic acid.[10] Another strategy involves creating hydrazide-hydrazone derivatives, which can be synthesized via condensation reactions between the amine group of one compound and the carbonyl group of another.[5] For more complex structures, the adamantane framework itself can be constructed from bicyclic precursors.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 1-Bromoadamantane [8][12]

This protocol describes a two-step synthesis involving the formation of an acetamide (B32628) intermediate followed by hydrolysis.

  • Step 1: Synthesis of N-(1-adamantyl)acetamide.

    • In a reaction vessel, combine 1-bromoadamantane and acetylamide.

    • Add concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to approximately 125-130°C for 3.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.

  • Step 2: Hydrolysis to this compound Hydrochloride.

    • Prepare a solution of sodium hydroxide (B78521) in water and propylene (B89431) glycol.

    • Add the N-(1-adamantyl)acetamide from the previous step to this solution.

    • Heat the mixture to 125-130°C for approximately 7.5 hours, monitoring by TLC until the starting material is consumed.[8]

    • Cool the reaction mixture to room temperature and add ice-cold water.

    • Extract the product (this compound free base) into a suitable organic solvent like dichloromethane (B109758).

    • Wash the organic layer with water.

    • Treat the organic layer with aqueous hydrochloric acid to precipitate this compound hydrochloride as a white solid.

    • Filter the solid and dry under vacuum to obtain the final product.

Protocol 2: Synthesis of this compound Derivatives via TBTU Coupling [10]

This method is used for synthesizing amide derivatives of this compound or rimantadine (B1662185).

  • Dissolve this compound or rimantadine (8 mmol) in 5 mL of dichloromethane (DCM).

  • Add triethylamine (B128534) (TEA) (8 mmol) to the solution.

  • In a separate flask, dissolve the desired carboxylic acid (8.8 mmol) in 10 mL of DCM.

  • Add TEA (8.8 mmol) and TBTU (12.3 mmol) to the carboxylic acid solution.

  • After 30 minutes, mix the contents of the two flasks.

  • Stir the final reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by TLC.

  • After 24 hours, wash the reaction mixture twice with a 5% NaHCO₃ solution.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_final Final Product start1 Adamantane / 1-Haloadamantane reaction Functionalization Reaction (e.g., Ritter, Amidation, Condensation) start1->reaction start2 Amine / Carboxylic Acid / Aldehyde start2->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purify Purification (Crystallization / Chromatography) workup->purify product This compound Derivative purify->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization M2_Channel_Inhibition Mechanism of M2 Channel Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Endosome (Acidic pH) M2_channel M2 Proton Channel (Tetramer) vRNA Viral RNA M2_channel->vRNA Acidification triggers viral uncoating protons H+ protons->M2_channel Influx This compound This compound Derivative This compound->M2_channel Blocks Channel Neuroprotection_Pathway Neuroprotective Mechanisms of this compound Derivatives Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity This compound This compound Derivative This compound->NMDA_R Blocks This compound->Excitotoxicity Prevents Dopamine ↑ Dopamine Release ↓ Reuptake This compound->Dopamine Inflammation ↓ Microglial Activation ↓ Pro-inflammatory Cytokines This compound->Inflammation GDNF ↑ GDNF Expression This compound->GDNF Neuroprotection Neuroprotection Dopamine->Neuroprotection Inflammation->Neuroprotection GDNF->Neuroprotection Antiviral_Screening_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_lead Lead Identification synthesis Synthesize & Purify This compound Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) synthesis->antiviral calc_cc50 Determine CC₅₀ (50% Cytotoxic Conc.) cytotoxicity->calc_cc50 calc_ic50 Determine IC₅₀ (50% Inhibitory Conc.) antiviral->calc_ic50 calc_si Calculate Selectivity Index (SI = CC₅₀/IC₅₀) calc_cc50->calc_si calc_ic50->calc_si lead_id Identify Lead Compounds (High SI, High Potency) calc_si->lead_id

References

Amantadine's Interaction with Dopaminergic Pathways in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine (B194251), a drug with a multifaceted pharmacological profile, has been a therapeutic option for Parkinson's disease (PD) for decades. Initially developed as an antiviral agent, its beneficial effects on parkinsonian motor symptoms and, more recently, on levodopa-induced dyskinesia have been well-documented.[1][2] This technical guide provides an in-depth exploration of this compound's mechanisms of action within the dopaminergic pathways, drawing upon key preclinical and clinical findings in Parkinson's disease models. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Parkinson's disease.

Core Mechanisms of Action

This compound's therapeutic efficacy in Parkinson's disease is attributed to its complex interplay with several neurotransmitter systems, primarily the dopaminergic and glutamatergic pathways.[3] Its principal mechanisms include the enhancement of dopaminergic transmission and the antagonism of N-methyl-D-aspartate (NMDA) receptors.[3][4]

Dopaminergic Modulation

This compound enhances dopaminergic neurotransmission through a dual action: promoting the release of dopamine (B1211576) from presynaptic terminals and inhibiting its reuptake.[3][5] This leads to an increased concentration of dopamine in the synaptic cleft, which helps to compensate for the depleted dopamine levels characteristic of Parkinson's disease.[3] While the precise binding affinity of this compound to the dopamine transporter (DAT) is not as well-defined as its other targets, studies have shown that it does inhibit dopamine reuptake, contributing to its overall effect.[3][6]

NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the NMDA receptor.[3][4] Overactivation of NMDA receptors is linked to excitotoxicity and is thought to contribute to neuronal damage in neurodegenerative diseases.[3] By blocking these receptors, this compound may offer neuroprotective benefits.[3] This NMDA receptor antagonism is also considered a key mechanism in its ability to alleviate levodopa-induced dyskinesia.[7]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, providing insights into this compound's potency and efficacy.

Table 1: Receptor Binding Affinities of this compound

Receptor/TransporterLigandBrain Region/SystemKi (µM)Reference
NMDA Receptor (PCP site)[3H]MK-801Postmortem human frontal cortex10[8]
Sigma-1 Receptor--INVALID-LINK---pentazocine-7.44[7]
Dopamine Transporter (DAT)--Low affinity (precise Ki not consistently reported)[3][6]

Table 2: Effects of this compound on Extracellular Dopamine in Parkinson's Disease Models (In Vivo Microdialysis)

Animal ModelBrain RegionThis compound Concentration/DoseMethod of Administration% Increase in Extracellular DopamineReference
RatStriatum1 mMLocal perfusion via dialysis membraneSignificant increase[3]
6-OHDA-lesioned RatStriatum30 mg/kgPretreatment before L-DOPA250% of control (without this compound)

Table 3: Efficacy of this compound in Levodopa-Induced Dyskinesia (LID) - Clinical and Preclinical Data

Study TypeModel/Patient PopulationDyskinesia Rating ScaleThis compound TreatmentKey FindingsReference
Preclinical6-OHDA-lesioned ratAbnormal Involuntary Movements (AIMs)-This compound is used as a reference anti-dyskinetic compound.[6]
Clinical TrialParkinson's disease patients with LIDRush Dyskinesia Rating Scale (RDRS)300 mg/day64% of patients showed improvement.
Clinical TrialParkinson's disease patients with LIDUnified Parkinson's Disease Rating Scale (UPDRS) Part IVa300 mg/daySignificant improvement (mean change of 1.83)
Meta-analysisParkinson's disease patients with LIDDyskinesia Rating Scale (DRS)VariousSignificant improvement (Standardized Mean Difference = -1.32)
Meta-analysisParkinson's disease patients with LIDUPDRS Part IVVariousSignificant improvement (Standardized Mean Difference = -0.98)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in Parkinson's disease models.

Signaling Pathways

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Synaptic Cleft Dopamine_Vesicle->Synaptic Cleft Release DAT DAT Amantadine_DA This compound Amantadine_DA->Dopamine_Vesicle Enhances Release Amantadine_DA->DAT Inhibits Reuptake Synaptic Cleft->DAT Reuptake D2R D2 Receptor Synaptic Cleft->D2R NMDAR NMDA Receptor Glutamate Glutamate Glutamate->NMDAR Amantadine_NMDA This compound Amantadine_NMDA->NMDAR Antagonizes

Caption: this compound's dual mechanism on dopaminergic and glutamatergic synapses.

Experimental Workflows

cluster_microdialysis In Vivo Microdialysis Workflow A Stereotaxic surgery: Implant guide cannula in rat striatum B Recovery period A->B C Insert microdialysis probe B->C D Perfuse with artificial CSF (aCSF) C->D E Collect baseline dialysate samples D->E F Administer this compound E->F G Collect post-treatment dialysate samples F->G H Analyze dopamine levels (e.g., HPLC-ECD) G->H

Caption: Workflow for in vivo microdialysis to measure dopamine levels.

cluster_behavior Behavioral Testing Workflow (6-OHDA Rat Model) J Unilateral 6-OHDA lesion in medial forebrain bundle K Post-lesion recovery J->K L Drug administration (e.g., L-DOPA to induce dyskinesia, This compound treatment) K->L M Behavioral Assessment L->M N Rotational Behavior Test (Apomorphine-induced rotations) M->N O Cylinder Test (Forelimb use asymmetry) M->O P AIMs Rating (Abnormal Involuntary Movements) M->P

Caption: Workflow for behavioral assessment in a 6-OHDA rat model of Parkinson's.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate this compound's effects in Parkinson's disease models.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum.

    • Secure the cannula with dental cement and allow the animal to recover.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., intraperitoneally or locally through the probe).

    • Continue collecting dialysate samples to measure changes in dopamine levels.

  • Analysis: Dopamine concentrations in the dialysate are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Behavioral Assessment in the 6-OHDA Rat Model

The unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats is a widely used model of Parkinson's disease.

  • Lesioning Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle on one side of the brain to induce degeneration of dopaminergic neurons.

  • Rotational Behavior Test:

    • Administer a dopamine agonist, such as apomorphine.

    • Place the rat in a circular arena.

    • Record the number of full contralateral (away from the lesioned side) rotations over a specific period (e.g., 30-60 minutes). A reduction in rotations following this compound treatment indicates a therapeutic effect.

  • Cylinder Test:

    • Place the rat in a transparent cylinder.

    • Videotape the rat's exploratory behavior for a set time (e.g., 5 minutes).

    • Score the number of times the rat uses its ipsilateral (impaired) forelimb, contralateral (unimpaired) forelimb, or both forelimbs to touch the cylinder wall during rearing. An increase in the use of the impaired forelimb after treatment suggests functional recovery.

  • Abnormal Involuntary Movements (AIMs) Rating:

    • Chronically treat 6-OHDA lesioned rats with L-DOPA to induce dyskinesia.

    • Administer this compound.

    • Observe the rats and score the severity of AIMs affecting different body parts (orofacial, limb, and axial) on a standardized scale (e.g., 0-4). A reduction in the AIMs score indicates an anti-dyskinetic effect.[6]

Conclusion

This compound's interaction with dopaminergic pathways in Parkinson's disease models is characterized by a dual mechanism of enhancing dopamine availability and antagonizing NMDA receptors. This unique pharmacological profile underpins its utility in managing both the primary motor symptoms of Parkinson's disease and the debilitating side effect of levodopa-induced dyskinesia. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel treatment strategies for Parkinson's disease. Future research should continue to explore the nuances of its interaction with the dopamine transporter and further elucidate the downstream signaling cascades affected by its multifaceted actions.

References

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of Amantadine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as an antiviral agent and later repurposed for Parkinson's disease, amantadine's therapeutic efficacy is well-documented. However, a growing body of preclinical evidence reveals a complex pharmacological profile extending beyond its primary mechanisms of action. This technical guide provides a comprehensive investigation into the off-target effects of This compound (B194251) observed in preclinical studies. By presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's polypharmacology, fostering a more nuanced approach to its therapeutic application and future drug design.

Quantitative Analysis of this compound's Off-Target Interactions

The following table summarizes the quantitative data on this compound's binding affinity and inhibitory concentrations across various off-target receptors and channels, as determined in preclinical models. This data is crucial for comparing the potency of this compound at these sites and understanding the potential for these interactions to be pharmacologically relevant at therapeutic concentrations.

TargetAssay TypeSpecies/TissueLigand/SubstrateKey FindingsReference
Sigma-1 Receptor (σ1R) Radioligand BindingRat forebrain homogenates[3H]-(+)SKF-10,047Ki: 7.44 ± 0.82 µM[1]
Radioligand BindingPost-mortem human frontal cortex--INVALID-LINK---pentazocineKi: 20.25 ± 16.48 µM[2]
NMDA Receptor (PCP site) Radioligand BindingNot specifiedNot specifiedKi: 10-90 µM[3]
Radioligand BindingPost-mortem human frontal cortexNot specifiedKi: ~10 µM at PCP site[4]
Cell Culture (Embryo rat mixed cortical)Oxygen/glucose deprivationProtection at 1, 10, and 32 µM[3]
Inward-Rectifying K+ Channel (Kir2) Electrophysiology (dSPNs and iSPNs)MouseNMDAR-mediated synaptic currentIC50: 641 µM (iSPN), 648 µM (dSPN)[5]
ATP-sensitive K+ Channel (K-ATP) Patch-clamp (HIT-T15 β-cell line)Not specifiedWhole-cell currentsKi: 120 µM[6]
α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Whole-cell patch-clamp (hippocampal neurons)RatAcetylcholineIC50: 6.5 µM (10 min pre-application)[7]
Whole-cell patch-clamp (hippocampal neurons)RatAcetylcholineIC50: 130 µM (brief co-application)[7]
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Not specifiedNot specifiedNot specifiedIC50: 3.44 µM[8]
Dopamine (B1211576) Reuptake In Vivo MicrodialysisRat striatumDopamineAttenuated by nomifensine[9]
Dopamine Release In Vivo MicrodialysisRat striatumDopamineSignificantly increased extracellular levels[9]

Key Off-Target Signaling Pathways

This compound's off-target effects are not limited to simple receptor binding but involve the modulation of complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

Dopaminergic Modulation by this compound

This compound's influence on the dopaminergic system is multifaceted, involving both dopamine release and reuptake inhibition.[10][11][12] This dual action contributes to an overall increase in synaptic dopamine levels. Furthermore, its interaction with NMDA receptors indirectly modulates dopaminergic activity.[9]

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Dopamine_Vesicle Dopamine Vesicle This compound->Dopamine_Vesicle Promotes DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling This compound This compound Sigma1R_BiP Sigma-1R-BiP Complex This compound->Sigma1R_BiP Binds Sigma1R Active Sigma-1R Sigma1R_BiP->Sigma1R Dissociation Ca_Signaling Ca2+ Signaling Modulation Sigma1R->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels GPCRs GPCR Modulation Sigma1R->GPCRs cluster_invitro In Vitro Validation Start Start: Compound of Interest (this compound) In_Silico In Silico Screening (Target Prediction, Docking) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Binding_Assay Radioligand Binding (Ki, IC50) Functional_Assay Functional Assays (e.g., Patch-Clamp) In_Vivo In Vivo Models Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis Conclusion Conclusion: Off-Target Profile Data_Analysis->Conclusion Binding_Assay->In_Vivo Functional_Assay->In_Vivo

References

The Role of Amantadine in Modulating Glutamatergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine (B194251), a compound initially developed as an antiviral agent, has demonstrated significant therapeutic efficacy in neurological disorders, most notably Parkinson's disease. Its clinical benefits are increasingly understood to be linked to its complex interaction with the glutamatergic system, one of the primary excitatory neurotransmitter systems in the central nervous system. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates glutamatergic neurotransmission. It consolidates key quantitative data, details common experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows. The primary focus is on this compound's role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its influence on glutamate (B1630785) release, and the downstream consequences for neuronal function and protection.

Introduction

Glutamatergic neurotransmission is fundamental to synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative diseases.[1][2][3] this compound's therapeutic profile is attributed, in large part, to its ability to dampen this excessive glutamatergic signaling.[4][5][6] This guide synthesizes the current understanding of this compound's multifaceted actions on the glutamate system, providing a comprehensive resource for researchers in the field.

Mechanism of Action at the NMDA Receptor

This compound functions as a weak, non-competitive antagonist of the NMDA receptor.[7][8][9] Its primary binding site is within the ion channel pore, a location it shares with other channel blockers like phencyclidine (PCP) and memantine (B1676192).[10][11]

Channel Blockade and Gating Modulation

Unlike many other NMDA receptor antagonists, this compound's mechanism is not limited to simple channel obstruction. A key distinguishing feature is its ability to accelerate the closure of the NMDA receptor channel gate once bound.[10][12] This action contributes significantly to its overall inhibitory effect at pharmaceutically relevant concentrations.[12] This unique mechanism may underlie its distinct clinical profile compared to other NMDA antagonists.[10][12]

Binding Affinity and Potency

This compound exhibits a lower affinity for the NMDA receptor compared to other well-known antagonists like memantine.[11][13] This lower affinity is thought to contribute to its favorable side-effect profile, as it may spare normal physiological NMDA receptor activity while targeting pathological, sustained activation.

Table 1: Quantitative Data on this compound's Interaction with the NMDA Receptor

ParameterValueSpecies/ModelReference
IC50 (NMDA Receptor Antagonism)~35 µMNot Specified[8]
Ki (Sigma-1 Receptor)20.25 µMNot Specified[7]
IC50 (α4β2 Nicotinic Receptors)3.44 µMNot Specified[14]
IC50 (α7 Nicotinic Receptors)6.5 µMNot Specified[14]
ED50 (NMDA-induced convulsions)116 mg/kgRat[14]

Modulation of Glutamate Release

Counterintuitively, this compound has been shown to increase extracellular glutamate levels in certain brain regions.[14][15][16] This effect is not mediated by typical vesicular release but rather through the activation of the cystine/glutamate antiporter (System Xc⁻) on astrocytes.[15][16]

Activation of the Cystine/Glutamate Antiporter (System Xc⁻)

This compound activates System Xc⁻, which exchanges intracellular glutamate for extracellular cystine.[15][16] This leads to a non-synaptic release of glutamate into the extracellular space. The imported cystine is a precursor for the synthesis of glutathione (B108866), a major cellular antioxidant. Therefore, this compound's action on System Xc⁻ may have a dual role: increasing extracellular glutamate while simultaneously boosting the neuroprotective capacity of astrocytes through glutathione production.[15][16][17]

Downstream Signaling and Neuroprotection

The modulation of glutamatergic neurotransmission by this compound has significant downstream consequences, most notably neuroprotection against excitotoxicity.[1][2][18]

Attenuation of Excitotoxicity

By blocking NMDA receptors, this compound prevents the excessive influx of Ca²⁺ into neurons that triggers excitotoxic cell death cascades.[2][10] This is a critical mechanism for its therapeutic effects in conditions where glutamatergic hyperactivity is implicated.[1][5] Studies have shown that this compound protects cultured cerebellar and cortical neurons from glutamate-induced toxicity.[18]

Interaction with Dopaminergic Systems

This compound's glutamatergic modulation is intricately linked to its effects on the dopaminergic system. It has been shown to increase the release of dopamine (B1211576) from presynaptic terminals and inhibit its reuptake.[4][19][20][21] The interplay between NMDA receptor antagonism and enhanced dopaminergic function is thought to be central to its efficacy in treating Parkinson's disease and levodopa-induced dyskinesia.[6][9][22][23]

Experimental Protocols

The investigation of this compound's effects on glutamatergic neurotransmission employs a variety of sophisticated experimental techniques.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of glutamate and other neurotransmitters in the brain of a living animal.

  • Methodology: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., striatum, globus pallidus).[14][15][16] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC). This compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[14][15][16][24]

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure the effects of this compound on NMDA receptor-mediated currents in individual neurons.

  • Methodology: Whole-cell patch-clamp recordings are performed on cultured neurons or in brain slices.[25] A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through channels. NMDA receptor-mediated currents are evoked by the application of glutamate and the co-agonist glycine. This compound is then applied to the bath to determine its effect on the amplitude and kinetics of these currents. This technique can elucidate the voltage-dependency and channel-blocking properties of the drug.[25]

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for the NMDA receptor and other potential targets.

  • Methodology: Brain tissue homogenates containing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to a specific site on the receptor (e.g., [³H]MK-801 for the NMDA receptor channel pore).[10] Increasing concentrations of this compound are added to compete with the radioligand for binding. The amount of bound radioactivity is measured, and from this, the inhibitory constant (Ki) or the concentration of this compound that inhibits 50% of radioligand binding (IC50) can be calculated.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Amantadine_NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx This compound This compound This compound->Ca_Channel Blocks & Accelerates Closure

Caption: this compound's mechanism as an NMDA receptor antagonist.

Amantadine_Astrocyte_Interaction cluster_astrocyte Astrocyte System_Xc System Xc⁻ (Cystine/Glutamate Antiporter) GSH_Synthesis Glutathione (GSH) Synthesis System_Xc->GSH_Synthesis Provides Cystine Extracellular_Glutamate Extracellular Glutamate System_Xc->Extracellular_Glutamate Release Neuroprotection Neuroprotection GSH_Synthesis->Neuroprotection This compound This compound This compound->System_Xc Activates Extracellular_Cystine Extracellular Cystine Extracellular_Cystine->System_Xc Uptake

Caption: this compound's activation of the astrocytic System Xc⁻.

Experimental_Workflow_Microdialysis Start Animal Model Probe_Implantation Stereotactic Implantation of Microdialysis Probe Start->Probe_Implantation Amantadine_Admin Systemic or Local This compound Administration Probe_Implantation->Amantadine_Admin Perfusion Perfusion with aCSF Amantadine_Admin->Perfusion Sample_Collection Collection of Dialysate Perfusion->Sample_Collection Analysis HPLC Analysis (Quantify Glutamate) Sample_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo microdialysis.

Conclusion

This compound's role in modulating glutamatergic neurotransmission is complex and multifaceted. Its primary mechanism as a weak, non-competitive NMDA receptor antagonist with unique channel-gating properties is fundamental to its neuroprotective effects. Furthermore, its ability to influence glutamate release through astrocytic mechanisms reveals a more intricate interaction with the tripartite synapse than previously understood. The continued elucidation of these mechanisms is crucial for optimizing the therapeutic use of this compound and for the development of novel drugs targeting the glutamatergic system in neurological and psychiatric disorders. This guide provides a foundational resource for professionals engaged in this vital area of research and development.

References

Unlocking Neurological Recovery: A Technical Guide to Amantadine's Potential in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the therapeutic potential of amantadine (B194251) in the context of traumatic brain injury (TBI). Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical evidence, details experimental methodologies, and visualizes the complex molecular pathways influenced by this compound. Our aim is to equip the scientific community with a comprehensive resource to inform future research and development in TBI therapeutics.

Introduction: The Challenge of TBI and the Promise of this compound

Traumatic brain injury remains a significant global health concern, often resulting in long-term cognitive, behavioral, and motor deficits. The pathophysiology of TBI is complex, involving a primary mechanical injury followed by a cascade of secondary insults, including excitotoxicity, neuroinflammation, and disrupted neurotransmission.[1] this compound, a drug with a multifaceted pharmacological profile, has emerged as a promising agent to mitigate these secondary injuries and promote functional recovery.[2][3] This guide delves into the scientific underpinnings of this compound's potential, providing a robust framework for its continued investigation.

Mechanisms of Action: A Multi-Pronged Approach to Neuroprotection and Neurorestoration

This compound's therapeutic potential in TBI stems from its ability to modulate multiple pathophysiological pathways. Its primary mechanisms include:

  • NMDA Receptor Antagonism: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is a key driver of excitotoxicity and subsequent neuronal death following TBI.[6] By blocking the NMDA receptor, this compound helps to mitigate this excitotoxic cascade.[6]

  • Dopaminergic Modulation: TBI is often associated with a reduction in dopamine (B1211576) turnover in the brain.[7] this compound enhances dopaminergic activity by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[7][8][9] This dopaminergic enhancement is thought to contribute to improvements in arousal, cognitive function, and motor control.[10]

  • Anti-inflammatory Effects: Neuroinflammation, largely mediated by activated microglia, plays a critical role in the secondary injury cascade.[11][12] this compound has been shown to exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[13][14]

Below is a diagram illustrating the key signaling pathways influenced by this compound in the context of TBI.

This compound's Multi-Target Mechanism in TBI cluster_TBI Traumatic Brain Injury cluster_Pathways Secondary Injury Cascades cluster_Mechanisms This compound's Points of Intervention cluster_Outcomes Therapeutic Outcomes TBI Initial Insult Glutamate_Surge Glutamate Surge TBI->Glutamate_Surge Dopamine_Deficit Dopamine Deficit TBI->Dopamine_Deficit Microglia_Activation Microglia Activation TBI->Microglia_Activation Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Surge->Reduced_Excitotoxicity Leads to Improved_Arousal Improved Arousal & Cognition Dopamine_Deficit->Improved_Arousal Contributes to deficits in Reduced_Neuroinflammation Reduced Neuroinflammation Microglia_Activation->Reduced_Neuroinflammation Initiates This compound This compound NMDA_Block NMDA Receptor Antagonism This compound->NMDA_Block Dopamine_Mod Dopamine Modulation This compound->Dopamine_Mod Anti_Inflam Anti-inflammatory Action This compound->Anti_Inflam NMDA_Block->Reduced_Excitotoxicity Promotes Dopamine_Mod->Improved_Arousal Enhances Anti_Inflam->Reduced_Neuroinflammation Contributes to

This compound's multi-target mechanism in TBI.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in TBI has been evaluated in numerous studies. Below are summary tables of key quantitative findings.

Table 1: Summary of Key Clinical Trials on this compound for TBI
Study (Year)NPatient PopulationThis compound DoseDurationPrimary Outcome MeasureKey Findings
Giacino et al. (2012)[15][16]184Vegetative or minimally conscious state 4-16 weeks post-TBI100-200 mg twice daily4 weeksRate of change on Disability Rating Scale (DRS)This compound group showed significantly faster improvement on the DRS during treatment (difference in slope of 0.24 points per week, p=0.007).[15]
Meythaler et al. (2002)[17][18]35Diffuse axonal injury with GCS ≤ 10200 mg daily6 weeks (crossover)Mini-Mental Status Examination (MMSE), DRS, Glasgow Outcome Scale (GOS), FIM-CognitiveStatistically significant improvements in MMSE, DRS, and FIM-cog scores during this compound treatment periods.[17]
Ghalaenovi et al. (2018)[2][19]40GCS ≤ 9100 mg twice daily6 weeksGCS, MMSE, DRS, GOSSignificant increase in GCS from day 1 to day 7 in the this compound group (p=0.044). No significant long-term differences in other outcomes.[2][19]
Meta-Analysis (2025)[20]426 (6 studies)TBIVariedVariedGCS, MMSE, DRSSignificant improvement in GCS at day 7 (MD 1.50, 95% CI 0.08-2.92) and MMSE (MD 3.23, 95% CI 0.53-5.94) with this compound.[20]
Table 2: Selected Preclinical Studies of this compound in TBI Models
Study (Year)Animal ModelTBI Induction MethodThis compound DoseKey Findings
Wang et al. (as cited in[2])RatFluid Percussion Injury15, 45, 135 mg/kg/dayDose-dependent improvement in cognitive performance (Morris Water Maze) and neuroprotection in the hippocampus.
Dixon et al. (as cited in[2])RatNot specified10 mg/kg/dayAttenuated deficits in water maze learning.

Detailed Experimental Protocols

Lateral Fluid Percussion Injury (LFPI) in a Rat Model

The LFPI model is a widely used and well-characterized method for inducing a combination of focal and diffuse brain injury.[14][21]

Objective: To create a reproducible TBI in rats that mimics many of the pathological features of human TBI.

Materials:

  • Male Wistar or Sprague-Dawley rats (350-400g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Fluid percussion device

  • Luer-Loc hub

  • Dental acrylic

  • Surgical tools (scalpel, retractors, etc.)

  • Suturing materials

  • Post-operative care supplies

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane (B1672236) and place it in a stereotaxic frame.[14] Maintain anesthesia throughout the surgical procedure. Shave the scalp, and sterilize the surgical area.[14]

  • Craniotomy: Make a midline incision to expose the skull. A 4-5 mm craniotomy is performed over the parietal cortex, lateral to the sagittal suture, taking care to leave the dura mater intact.[22]

  • Injury Hub Placement: A Luer-Loc hub is placed over the craniotomy and sealed to the skull using dental acrylic.[14]

  • Fluid Percussion Injury: After the acrylic has hardened, the rat is removed from the stereotaxic frame and connected to the fluid percussion device via the Luer-Loc hub. A pressure pulse of a defined magnitude and duration is delivered to the intact dura, causing a rapid deformation of the brain tissue.[14][23]

  • Post-Injury Care: Following the injury, the hub is removed, the incision is sutured, and the animal is allowed to recover in a warmed cage. Provide appropriate post-operative analgesia and monitoring.[14]

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a standard behavioral test to assess spatial learning and memory in rodents.[24][25]

Objective: To evaluate cognitive deficits in spatial learning and memory in TBI rats and the therapeutic effects of this compound.

Materials:

  • Circular water tank (1.5-2.0 m diameter) filled with opaque water

  • Submerged escape platform

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Handle the rats for several days prior to testing to reduce stress.

  • Cued Training (Visible Platform): For 1-2 days, train the rats to find a visible platform. This assesses for any motor or visual impairments that could confound the results of the hidden platform task.[25]

  • Place Training (Hidden Platform): The platform is submerged and hidden from view. For 4-5 consecutive days, each rat undergoes multiple trials per day to learn the location of the platform using the distal visual cues.[24][25] The starting position is varied for each trial. The latency to find the platform and the path length are recorded.[24]

  • Probe Trial (Memory Retention): On the day following the final place training session, the platform is removed from the tank. The rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[24]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow for this compound research in TBI.

NMDA Receptor-Mediated Excitotoxicity Pathway

NMDA Receptor-Mediated Excitotoxicity in TBI and this compound's Role TBI TBI Glutamate_Release Excessive Glutamate Release TBI->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Calcium_Influx Massive Ca2+ Influx NMDA_Activation->Calcium_Influx Cellular_Stress Activation of Proteases, Lipases, and Nucleases Calcium_Influx->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Cellular_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound This compound->NMDA_Activation Blocks

NMDA receptor-mediated excitotoxicity pathway.
Dopamine Synthesis and Release Pathway

This compound's Influence on Dopaminergic Neurotransmission Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake by This compound This compound This compound->Vesicle Promotes Release This compound->DAT Inhibits Reuptake

Dopamine synthesis and release pathway.
Microglia-Mediated Neuroinflammation Pathway

This compound's Modulation of Neuroinflammation TBI TBI Cellular_Debris Cellular Debris (DAMPs) TBI->Cellular_Debris Resting_Microglia Resting Microglia Cellular_Debris->Resting_Microglia Activates Activated_Microglia Activated Microglia (M1 Phenotype) Resting_Microglia->Activated_Microglia Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Activated_Microglia->Proinflammatory_Cytokines Releases Neuronal_Damage Secondary Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage Causes This compound This compound This compound->Activated_Microglia Inhibits Activation

Microglia-mediated neuroinflammation pathway.
Preclinical Experimental Workflow

Preclinical Experimental Workflow for this compound in TBI Animal_Model Animal Model Selection (e.g., Rat) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Model->Baseline_Testing TBI_Induction TBI Induction (e.g., LFPI) Baseline_Testing->TBI_Induction Randomization Randomization TBI_Induction->Randomization Amantadine_Group This compound Treatment Group Randomization->Amantadine_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Behavioral_Assessment Post-Injury Behavioral Assessment (e.g., MWM) Amantadine_Group->Behavioral_Assessment Vehicle_Group->Behavioral_Assessment Tissue_Collection Tissue Collection and Analysis Behavioral_Assessment->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Preclinical experimental workflow.

Future Directions and Conclusion

The evidence presented in this guide underscores the significant potential of this compound as a therapeutic agent for TBI. Its ability to target multiple secondary injury pathways makes it a compelling candidate for further investigation. However, several questions remain. Future research should focus on optimizing dosing strategies, identifying the ideal therapeutic window for administration, and exploring potential combination therapies. Furthermore, a deeper understanding of the long-term effects of this compound on neuroplasticity and functional recovery is needed.

References

Methodological & Application

Application Notes and Protocols for Amantadine Hydrochloride Solubility in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine (B194251) hydrochloride is a versatile compound with established antiviral and anti-Parkinsonian activities. Its primary mechanisms of action include the blockade of the influenza A virus M2 proton channel and non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. For in vitro studies investigating these and other potential biological effects, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. This document provides detailed information on the solubility of this compound hydrochloride in DMSO, protocols for solution preparation, and guidance for its application in cell-based assays.

Data Presentation: Solubility of this compound Hydrochloride

The solubility of this compound hydrochloride in various solvents is crucial for the design of in vitro experiments. Below is a summary of reported solubility data in DMSO and other common solvents. It is important to note that solubility can vary between different suppliers and batches.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO 50 ~266.37 Cayman Chemical[1]
≥9.39 ~50.02 APExBIO[2]
100 (with sonication) ~532.74 BioCrick[3], MedChemExpress[4]
38 ~202.45 Selleck Chemicals[5][6]
Water≥31.55~168.08APExBIO[2]
≥50~266.37BioCrick[3], MedChemExpress[4]
38~202.45Selleck Chemicals[5][6]
~5 (in PBS, pH 7.2)~26.64Cayman Chemical[1]
Ethanol≥22.73~121.09APExBIO[2]
5~26.64Cayman Chemical[1]
38~202.45Selleck Chemicals[5][6]
Dimethyl formamide2~10.65Cayman Chemical[1]

Note: The molar concentration is calculated based on the molecular weight of this compound hydrochloride (187.71 g/mol ). The term "≥" indicates that the compound is soluble at that concentration, but the saturation point may be higher. For achieving higher solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath is recommended.[3][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound hydrochloride stock solution in DMSO.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous or low-water Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile pipette and tips

Procedure:

  • Weighing: Accurately weigh 18.77 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, use a sonicator bath for 10-15 minutes, or gently warm the tube to 37°C until the solution is clear.

  • Sterilization (Optional): As DMSO is a strong solvent, filtration is generally not recommended as it may degrade the filter membrane. DMSO itself is bacteriostatic. If sterility is a major concern, ensure all materials are sterile and perform the procedure in a laminar flow hood.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (several months) or at 4°C for short-term storage (days to weeks).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in in vitro assays.

Important Considerations:

  • Final DMSO Concentration: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Precipitation: this compound hydrochloride, like many compounds dissolved in DMSO, may precipitate when diluted into an aqueous medium. To minimize this, it is recommended to perform serial dilutions in the aqueous medium.

Procedure:

  • Thaw Stock Solution: Thaw the frozen aliquot of the this compound hydrochloride stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM, you could first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, to make 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.

  • Application: Use the freshly prepared working solution immediately for your in vitro assay.

Mandatory Visualizations

Signaling Pathways

This compound hydrochloride's biological effects are primarily attributed to its interaction with specific ion channels. The following diagrams illustrate its mechanisms of action.

amantadine_influenza_m2 cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic pH) Viral RNA Viral RNA M2_channel M2 Proton Channel (Open) M2_channel->Viral RNA Acidifies interior, triggers uncoating Protons H+ Protons->M2_channel Enters virus This compound This compound HCl This compound->M2_channel Blocks channel

Caption: this compound's antiviral mechanism against Influenza A.

amantadine_nmda_receptor cluster_postsynaptic_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (Open State) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling activates Glutamate Glutamate Glutamate->NMDA_Receptor binds & activates This compound This compound HCl This compound->Ion_Channel Blocks channel

Caption: this compound's antagonism of the NMDA receptor.

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based assay using this compound hydrochloride prepared in DMSO.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare 100 mM this compound HCl Stock Solution in DMSO D Prepare Working Solutions (Serial Dilution in Medium) A->D B Prepare Cell Culture C Seed Cells in Multi-well Plate B->C E Treat Cells with this compound HCl (include Vehicle Control) C->E D->E F Incubate for Desired Time E->F G Perform Cell-Based Assay (e.g., MTT, Flow Cytometry) F->G H Data Acquisition G->H I Statistical Analysis H->I

Caption: Workflow for in vitro cell-based assays with this compound HCl.

References

Application Notes and Protocols for Amantadine Treatment in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amantadine (B194251) is a versatile compound with a history as an antiviral agent and current applications in studying neurological disorders.[1][2] Its primary mechanism of action in the context of influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.[1][3][4] In neurological research, this compound is known to modulate dopaminergic and glutamatergic systems.[1][4][5] Recent studies have also explored its potential in cancer research, where it has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines.[6][7] These diverse applications necessitate standardized protocols for its use in cell culture experiments to ensure reproducibility and accurate interpretation of results.

These application notes provide detailed protocols for the use of this compound in cell culture, covering antiviral, neuroprotective, and anti-proliferative assays. It also includes a summary of quantitative data and a visual representation of a key experimental workflow.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro studies.

Application AreaCell LineTarget/ConditionThis compound Concentration/IC50Reference
Antiviral (Influenza A) Madin-Darby Canine Kidney (MDCK)Influenza A/New Caledonia/20/1999 (H1N1)-like~0.3 µg/mL (complete inhibition)[8]
Madin-Darby Canine Kidney (MDCK)Influenza A/Sydney/05/1997 (H3N2)-like8 µg/mL (50% reduction in NP protein)[8]
Antiviral (SARS-CoV-2) Vero E6SARS-CoV-2IC50: 83 - 119 µM[9][10]
Anticancer Human Melanoma (FM55P)Cell ViabilityIC50: 40.18 µg/mL (265.7 µM)[6]
Human Melanoma (FM55M2)Cell ViabilityIC50: 70.68 µg/mL (467.2 µM)[6]
Human Melanoma (A375)Cell ViabilityIC50: 55.21 µg/mL (365.1 µM)[6]
Human Melanoma (SK-MEL-28)Cell ViabilityIC50: 62.39 µg/mL (412.6 µM)[6]
Hepatocellular Carcinoma (HepG2)Cell ProliferationDose-dependent inhibition[7]
Hepatocellular Carcinoma (SMMC-7721)Cell ProliferationDose-dependent inhibition[7]
Neuroscience Primary Astrocyte CulturesL-glutamate release50 µM (stimulatory effect)[11]
Microglial CellsLipopolysaccharide (LPS)-induced TNF-α release30 µM (inhibitory effect)[12]
Immunomodulation Human Blood Cells (in vitro)Pro-inflammatory cytokine production10⁻⁷ to 10⁻⁵ M (inhibitory)[13]

Experimental Protocols

General Protocol for this compound Stock Solution Preparation and Cell Treatment

This protocol outlines the basic steps for preparing an this compound stock solution and treating cells in culture.

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water or an appropriate solvent (e.g., DMSO)

  • Cell culture medium appropriate for the cell line

  • Sterile, filtered pipette tips and tubes

Protocol:

  • Stock Solution Preparation:

    • To prepare a 100 mM stock solution, dissolve 18.77 mg of this compound hydrochloride (MW: 187.7 g/mol ) in 1 mL of sterile, nuclease-free water.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Cell Seeding:

    • Seed the cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will allow for optimal growth during the experiment.[3][12]

    • Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of the desired final concentrations by diluting the stock solution in a serum-free or complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.[6][12]

Protocol for Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound.[3]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.[3]

  • Virus stock of known titer.

  • Serum-free cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Overlay medium (e.g., agarose (B213101) or Avicel) containing TPCK-treated trypsin.[3]

  • This compound working solutions.

  • Fixative solution (e.g., 10% formalin).[3]

  • Staining solution (e.g., 0.1% crystal violet).[3]

Protocol:

  • Wash the confluent cell monolayers with PBS.[3]

  • Inoculate the cells with a diluted virus suspension and incubate for 1 hour at 37°C to allow for viral adsorption.[3]

  • Aspirate the virus inoculum.

  • Overlay the cells with the semi-solid overlay medium containing different concentrations of this compound.[3]

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[3]

  • Fix the cells with the fixative solution.[3]

  • Stain the cells with the staining solution and gently wash with water.[3]

  • Count the number of plaques to determine the reduction in viral titer as a function of this compound concentration.[3]

Protocol for Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[6][12]

Materials:

  • Cells seeded in a 96-well plate.

  • This compound working solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]

  • Solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).[12]

  • Plate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[6][12]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway: this compound's Mechanism of Action on Influenza A Virus

The following diagram illustrates the established mechanism of action of this compound in inhibiting influenza A virus replication by blocking the M2 proton channel.

Amantadine_Mechanism cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Virus Influenza A Virus M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Proton Influx Cytoplasm Cytoplasm vRNP->Cytoplasm Release into Cytoplasm Replication Viral Replication Cytoplasm->Replication Leads to This compound This compound This compound->M2_channel Blocks

Caption: this compound blocks the M2 proton channel of Influenza A, preventing viral uncoating.

Experimental Workflow: In Vitro Antiviral Activity Assessment

This diagram outlines a general workflow for assessing the in vitro antiviral activity of this compound.

Antiviral_Workflow start Start cell_culture Seed Host Cells (e.g., MDCK) start->cell_culture infection Infect Cells with Virus cell_culture->infection virus_prep Prepare Virus Dilutions virus_prep->infection treatment_prep Prepare this compound Concentrations treatment Add this compound treatment_prep->treatment infection->treatment incubation Incubate (2-5 days) treatment->incubation assay Perform Assay (e.g., Plaque Assay, TCID50, MTT) incubation->assay data_analysis Analyze Data (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

References

Application Notes and Protocols for Administering Amantadine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amantadine (B194251) is a symmetrical tricyclic amine that has been used for decades in the treatment of Parkinson's disease (PD). Its therapeutic effects are attributed to a multifaceted mechanism of action, including the modulation of dopaminergic and glutamatergic neurotransmission, as well as anti-inflammatory properties. In preclinical research, this compound is frequently administered to animal models of Parkinson's disease to investigate its efficacy and underlying mechanisms. These models, most commonly induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), replicate key pathological features of PD, including the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.

This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models of Parkinson's disease. It is intended to serve as a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery.

Data Presentation: Summary of this compound Administration and Effects

The following tables summarize quantitative data from studies administering this compound in rodent models of Parkinson's disease.

Table 1: this compound Dosage and Administration in Rodent Models of Parkinson's Disease

Animal ModelToxin/MethodThis compound DosageRoute of AdministrationReference
Rat (Wistar)6-OHDA intrastriatal injection40 mg/kgIntraperitoneal (i.p.)[1]
Mouse (C57BL/6)MPTP10 mg/kgIntraperitoneal (i.p.)[2]
Rat (Sprague Dawley)6-OHDA medial forebrain bundle lesion40 mg/kgIntraperitoneal (i.p.)[3]

Table 2: Effects of this compound on Behavioral Outcomes in Rodent Models of Parkinson's Disease

Behavioral TestAnimal ModelThis compound EffectKey FindingsReference
Apomorphine-Induced Rotations6-OHDA lesioned ratsReduction in contralateral rotationsSignificant decrease in the number of turns away from the lesioned side, indicating a reduction in dopamine (B1211576) receptor supersensitivity.[3][4]
Rotarod TestMPTP-lesioned miceImproved motor coordination and balanceIncreased latency to fall from the rotating rod, demonstrating enhanced motor performance.[2]
Open Field Test6-OHDA lesioned ratsIncreased locomotor activityThis compound treatment reversed the toxin-induced reduction in distance traveled and exploratory behavior.
Cylinder Test6-OHDA lesioned ratsReduced forelimb asymmetryIncreased use of the contralateral (impaired) forelimb for postural support during exploration.

Table 3: Effects of this compound on Neurochemical Outcomes in Rodent Models of Parkinson's Disease

Neurochemical MarkerBrain RegionAnimal ModelThis compound EffectAnalytical MethodReference
Dopamine (DA)Striatum6-OHDA lesioned ratsIncreased levelsHPLC-ECD[5]
DOPAC (3,4-Dihydroxyphenylacetic acid)Striatum6-OHDA lesioned ratsModulated levelsHPLC-ECD[5]
HVA (Homovanillic acid)Striatum6-OHDA lesioned ratsModulated levelsHPLC-ECD[5]

Experimental Protocols

Induction of Parkinson's Disease Animal Models

a) 6-Hydroxydopamine (6-OHDA) Lesion in Rats (Unilateral Striatal Injection)

This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats, a widely used model of Parkinson's disease.[1][6][7]

Materials:

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

  • 6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL (free base).[7] The solution should be protected from light.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the striatum. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): +0.6 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -3.2 mm.[7]

    • Slowly lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse 1 µL of the 6-OHDA solution at a rate of 100 nL/min.[8]

    • Leave the needle in place for an additional 10 minutes to allow for diffusion and prevent backflow.[8]

    • Slowly retract the needle.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and a heating pad for recovery. Monitor the animal's health closely.

b) MPTP-Induced Parkinson's Disease Model in Mice

This protocol describes the systemic administration of MPTP to induce dopaminergic neurodegeneration in mice.[9][10][11]

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile 0.9% saline

  • Animal weighing scale

  • Injection syringes and needles (e.g., 27-gauge)

Procedure:

  • Animal Selection: Use adult male C57BL/6 mice, as they are highly sensitive to MPTP.[9]

  • MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline. A common dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg (free base) at 2-hour intervals.[9]

  • Administration:

    • Weigh each mouse to calculate the correct injection volume.

    • Administer the MPTP solution via i.p. injection.

  • Post-injection Monitoring: House the animals in a well-ventilated area and monitor for any adverse reactions. The neurodegenerative process and behavioral deficits typically develop over 7-21 days.[11]

This compound Administration Protocol

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline (or other appropriate vehicle)

  • Animal weighing scale

  • Injection syringes and needles

Procedure:

  • This compound Solution Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 40 mg/kg dose in a rat weighing 250g, prepare a solution that allows for a reasonable injection volume, typically 1-2 mL/kg).

  • Administration:

    • Weigh the animal to determine the precise volume of the this compound solution to be administered.

    • Administer the solution via the desired route, most commonly intraperitoneally (i.p.).

Behavioral Assessment Protocols

a) Apomorphine-Induced Rotation Test (for unilateral 6-OHDA models)

This test measures the rotational behavior induced by the dopamine agonist apomorphine (B128758), which reflects the degree of dopamine receptor supersensitivity on the lesioned side.[4][12][13]

Materials:

  • Apomorphine hydrochloride

  • Sterile 0.9% saline with 0.1% ascorbic acid

  • Rotational behavior monitoring system (e.g., automated rotometer or video recording)

  • Cylindrical testing arena

Procedure:

  • Habituation: Place the animal in the testing arena for a short period to acclimate.

  • Apomorphine Administration: Administer apomorphine subcutaneously (s.c.) at a dose of 0.25-0.5 mg/kg.[4]

  • Data Collection: Immediately after injection, place the animal in the arena and record the number of full 360° contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for a period of 30-45 minutes.

  • Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral turns). A higher number of net contralateral rotations indicates a more severe lesion.

b) Rotarod Test

This test assesses motor coordination and balance.

Materials:

  • Rotarod apparatus for rodents

Procedure:

  • Training:

    • Acclimatize the mice to the testing room for at least 1 hour.

    • Place the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 60 seconds) for several trials to train them to walk on the rod.

  • Testing:

    • Place the mouse on the rotarod.

    • Start the rod, which accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).

    • Record the latency to fall from the rod.

    • Perform multiple trials with an inter-trial interval (e.g., 10-15 minutes).

  • Data Analysis: The average latency to fall across trials is used as the measure of motor coordination.

c) Open Field Test

This test evaluates general locomotor activity and exploratory behavior.

Materials:

  • Open field arena (e.g., a square or circular box)

  • Video tracking software

Procedure:

  • Habituation: Acclimatize the animal to the testing room.

  • Testing:

    • Place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).

    • Record the animal's movement using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

Neurochemical Analysis Protocol: HPLC-ECD for Dopamine and Metabolites

This protocol outlines the measurement of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the striatum using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5][14][15][16]

Materials:

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of methanol, sodium acetate, citric acid, EDTA, and sodium octyl sulfonate in ultrapure water)

  • Perchloric acid (PCA)

  • Tissue homogenizer

  • Centrifuge

  • Standards for DA, DOPAC, and HVA

Procedure:

  • Tissue Collection and Preparation:

    • Rapidly dissect the striatum on ice.

    • Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the monoamines and their metabolites.

  • HPLC-ECD Analysis:

    • Inject a known volume of the supernatant into the HPLC system.

    • Separate the compounds on the C18 column using the prepared mobile phase.

    • Detect the eluted compounds using the electrochemical detector set at an appropriate potential (e.g., +0.75 V).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak areas to those of the known standards.

    • Normalize the concentrations to the weight of the tissue sample.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the administration of this compound in Parkinson's disease models.

Amantadine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Microglia L_DOPA L-DOPA DA_vesicle Dopamine Vesicle L_DOPA->DA_vesicle Synthesis DA_release Dopamine Release DA_vesicle->DA_release Synaptic_Cleft Synaptic Cleft DA_release->Synaptic_Cleft Exocytosis Therapeutic_Effects Therapeutic Effects (Improved Motor Function) DA_release->Therapeutic_Effects DAT Dopamine Transporter (DAT) NMDA_pre NMDA Receptor Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R Signal_Transduction Signal Transduction D1R->Signal_Transduction D2R->Signal_Transduction NMDA_post NMDA Receptor Signal_Transduction->Therapeutic_Effects Glutamate Glutamate Glutamate->NMDA_post Microglia_Activation Microglial Activation Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Microglia_Activation->Inflammatory_Mediators Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation This compound This compound This compound->DA_release Enhances This compound->DAT Inhibits This compound->NMDA_pre Antagonizes This compound->NMDA_post Antagonizes This compound->Microglia_Activation Inhibits Neuroinflammation->Therapeutic_Effects Reduces

Caption: this compound's multifaceted mechanism of action in Parkinson's disease.

Experimental_Workflow start Start: Animal Model Creation model_creation Induce Parkinson's Model (6-OHDA or MPTP) start->model_creation baseline Baseline Behavioral Assessment (Rotarod, Open Field, etc.) model_creation->baseline grouping Randomly Assign to Groups (Vehicle vs. This compound) baseline->grouping treatment Administer this compound or Vehicle (e.g., daily i.p. injections) grouping->treatment post_treatment_behavior Post-Treatment Behavioral Assessment treatment->post_treatment_behavior euthanasia Euthanasia and Tissue Collection post_treatment_behavior->euthanasia neurochemical Neurochemical Analysis (HPLC-ECD for Dopamine) euthanasia->neurochemical histology Immunohistochemistry (e.g., TH staining) euthanasia->histology data_analysis Data Analysis and Interpretation neurochemical->data_analysis histology->data_analysis end End: Conclusion on this compound Efficacy data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Neuroinflammation_Pathway cluster_microglia Microglia LPS_MPP Stimulus (e.g., LPS, MPP+) TLR4 TLR4 LPS_MPP->TLR4 IKK IKK TLR4->IKK NFkB_pathway NF-κB Signaling Pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Transcription->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Pro_inflammatory_Cytokines->Neuroinflammation This compound This compound This compound->NFkB_pathway Inhibits

Caption: this compound's inhibition of the neuroinflammatory pathway in microglia.

References

Application Notes and Protocols: Plaque Reduction Assay for Amantadine Antiviral Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine (B194251) is an antiviral drug that has historically been used for the prophylaxis and treatment of influenza A virus infections.[1] Its mechanism of action involves the inhibition of the influenza A virus M2 proton channel, which is essential for the uncoating of the virus and the release of its genetic material into the host cell cytoplasm.[2][3][4][5] By blocking this channel, this compound effectively halts viral replication.[2][3] The plaque reduction assay is a widely accepted and robust method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds like this compound.[1][6] This assay determines the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (IC50), providing a quantitative measure of its antiviral potency.[1][6][7][8][9]

These application notes provide a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against susceptible strains of influenza A virus.

Principle of the Plaque Reduction Assay

The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible host cells.[10] This localized area of infection, known as a plaque, is visualized by staining the living cells, leaving the plaques as clear, unstained zones.[1] The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent like this compound, the replication of the virus is inhibited, leading to a reduction in the number and size of the plaques. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.[11][12]

Mechanism of Action of this compound

This compound's antiviral activity against influenza A is primarily due to its interaction with the M2 protein, a transmembrane proton channel.[2][4][5] The following diagram illustrates the mechanism of action:

This compound's Mechanism of Action cluster_0 Influenza A Virus Infection cluster_1 Inhibition by this compound Virus_Entry 1. Virus enters host cell via endocytosis Endosome_Acidification 2. Endosome acidifies Virus_Entry->Endosome_Acidification M2_Activation 3. M2 proton channel opens Endosome_Acidification->M2_Activation Proton_Influx 4. Protons enter the virion M2_Activation->Proton_Influx Uncoating 5. Viral ribonucleoprotein (vRNP) is released Proton_Influx->Uncoating Replication 6. Viral Replication Uncoating->Replication This compound This compound M2_Block This compound blocks the M2 proton channel This compound->M2_Block No_Proton_Influx Proton influx is prevented M2_Block->No_Proton_Influx No_Uncoating Viral uncoating is inhibited No_Proton_Influx->No_Uncoating No_Replication Viral replication is blocked No_Uncoating->No_Replication

Caption: this compound blocks the M2 proton channel, inhibiting influenza A virus uncoating.

Experimental Protocol

This protocol is a guideline for performing a plaque reduction assay using Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[1][13][14][15]

Materials
  • Cells and Virus:

    • Madin-Darby Canine Kidney (MDCK) cells[1][13]

    • Influenza A virus stock (e.g., A/WSN/33)

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)[1]

    • Fetal Bovine Serum (FBS)[1]

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA[1]

    • Phosphate-Buffered Saline (PBS)[1]

    • This compound Hydrochloride

    • Virus Growth Medium (VGM): DMEM supplemented with 1 µg/mL TPCK-treated trypsin and antibiotics.

    • Overlay Medium: 2X DMEM mixed 1:1 with 1.2% Avicel or 1% low-melting-point agarose.[16][17]

    • Fixation Solution: 10% formalin or a mixture of 60% acetone (B3395972) and 40% methanol.[1][17]

    • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.[1][13]

  • Equipment:

    • 6-well or 12-well cell culture plates[1]

    • CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • Inverted microscope

    • Pipettes and sterile tips

Experimental Workflow

The following diagram outlines the key steps in the plaque reduction assay:

Plaque Reduction Assay Workflow Cell_Seeding 1. Seed MDCK cells in plates Cell_Culture 2. Incubate to form a confluent monolayer Cell_Seeding->Cell_Culture Prepare_Dilutions 3. Prepare serial dilutions of virus and this compound Cell_Culture->Prepare_Dilutions Infection 4. Infect cell monolayers with virus in the presence of this compound Prepare_Dilutions->Infection Incubation_Adsorption 5. Incubate for 1 hour for virus adsorption Infection->Incubation_Adsorption Overlay 6. Add semi-solid overlay medium Incubation_Adsorption->Overlay Incubation_Plaques 7. Incubate for 2-3 days for plaque formation Overlay->Incubation_Plaques Fixation 8. Fix the cells Incubation_Plaques->Fixation Staining 9. Stain with Crystal Violet Fixation->Staining Plaque_Counting 10. Count plaques and calculate IC50 Staining->Plaque_Counting

Caption: Step-by-step workflow of the plaque reduction assay for antiviral testing.

Step-by-Step Procedure
  • Cell Seeding:

    • One day prior to the experiment, seed MDCK cells into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well for a 12-well plate).[16][18]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[16]

  • Preparation of this compound and Virus Dilutions:

    • Prepare a stock solution of this compound hydrochloride in sterile water or PBS.

    • On the day of the experiment, prepare serial dilutions of this compound in VGM. A typical starting concentration range for this compound against susceptible influenza A strains is 0.1 to 10 µM.[19]

    • Prepare 10-fold serial dilutions of the influenza A virus stock in VGM to determine the appropriate virus titer that yields 50-100 plaques per well.[13]

  • Infection of Cells:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.[13]

    • In triplicate, add 200 µL of the appropriate virus dilution to each well.[18]

    • For the antiviral testing, pre-incubate the cell monolayers with the different concentrations of this compound for 30 minutes before adding the virus.[20] Then, add the virus dilution to the wells containing the corresponding this compound concentration.

    • Include a "virus control" (no this compound) and a "cell control" (no virus or this compound) in triplicate.

    • Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.[13][18]

  • Overlay and Incubation:

    • After the 1-hour incubation, aspirate the virus inoculum from the wells.[13]

    • Gently wash the monolayers once with PBS.[13]

    • Overlay the cells with 1-2 mL of the pre-warmed overlay medium containing the corresponding concentrations of this compound.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.[18]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[1]

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding 1 mL of fixation solution to each well and incubating for at least 30 minutes at room temperature.[1][13]

    • Carefully remove the overlay.

    • Stain the fixed cells by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.[13]

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.[1]

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).

    • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the this compound concentration and using a non-linear regression analysis.[9][21]

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured manner for easy comparison.

Table 1: Plaque Counts at Different this compound Concentrations

This compound Concentration (µM)Replicate 1 (Plaque Count)Replicate 2 (Plaque Count)Replicate 3 (Plaque Count)Mean Plaque Count% Plaque Reduction
0 (Virus Control)85928888.30%
0.168757171.319.3%
0.540454242.352.1%
1.022282525.071.7%
5.05866.392.9%
10.00100.399.7%
Cell Control0000100%

Table 2: Summary of Antiviral Activity of this compound

Antiviral AgentVirus StrainCell LineIC50 (µM)
This compoundInfluenza A/WSN/33MDCK0.45

Conclusion

The plaque reduction assay is a reliable and reproducible method for determining the antiviral activity of this compound against influenza A virus.[7][8] By following this detailed protocol, researchers can obtain accurate and consistent IC50 values, which are crucial for the evaluation of antiviral efficacy in drug discovery and development. It is important to note that many contemporary influenza A strains have developed resistance to this compound, and this assay can also be used to screen for this compound resistance in clinical isolates.[1][19]

References

Application Note: Utilizing Fast Scan Cyclic Voltammetry to Elucidate Amantadine-Induced Dopamine Release Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine (B194251), a drug with a multifaceted pharmacological profile, has been a subject of interest for its therapeutic effects in Parkinson's disease and as an antiviral agent.[1] Its mechanism of action is complex, involving the modulation of several neurotransmitter systems, with a significant impact on dopamine (B1211576) pathways.[2][3] this compound has been shown to enhance dopamine release, inhibit its reuptake, and act as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[3][4] Fast Scan Cyclic Voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in neurotransmitter concentrations in vivo and in ex vivo brain slices.[5][6] This application note provides a detailed protocol for using FSCV to measure this compound-induced dopamine release, offering insights into its neurochemical effects for researchers in neuropharmacology and drug development.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on dopamine release and reuptake dynamics as measured by FSCV and other methods.

Table 1: Effect of this compound on Electrically Evoked Dopamine Release

ParameterControlThis compound (Concentration/Dose)Percent ChangeReference
Peak [DA] (nM)/pulse27.17 ± 4.8887.55 ± 15.72 (chronic infusion)+222%[3]
Dopamine Release (1P stimulation)Suppressed post-injuryReversed to near-controlNot specified[7]
Dopamine Release (10P stimulation)Suppressed post-injuryReversed to near-controlNot specified[7]

Table 2: Effect of this compound on Dopamine Reuptake

ParameterControlThis compound (Concentration/Dose)ObservationReference
Tau (τ) valueProlonged post-injuryReturned to near-control levels (chronic infusion)This compound reverses reuptake deficits[3][7]

Table 3: Influence of NMDA Receptor Antagonism on this compound's Effects

ConditionPeak [DA] (nM)/pulseObservationReference
Control27.17 ± 4.88Baseline dopamine release[3]
This compound87.55 ± 15.72This compound significantly increases dopamine release[3]
MK-801 (NMDA antagonist)28.65 ± 7.18MK-801 alone has no significant effect on dopamine release[3]
This compound + MK-80137.06 ± 10.75MK-801 significantly attenuates this compound-induced dopamine release[3]

Experimental Protocols

Protocol 1: Ex Vivo FSCV Measurement of this compound-Induced Dopamine Release in Brain Slices

This protocol details the methodology for preparing acute brain slices and performing FSCV to measure the effect of this compound on electrically-evoked dopamine release.

Materials:

  • Male Sprague-Dawley rats (P21-P35)[1]

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • FSCV recording system

  • Data acquisition and analysis software

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the rat and rapidly decapitate.

    • Dissect the brain in ice-cold, oxygenated aCSF.

    • Prepare 300 µm thick coronal slices containing the striatum using a vibratome.[1]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before use.[1]

  • FSCV Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 32-34°C.[1]

    • Position a carbon-fiber microelectrode approximately 100 µm deep into the dorsal striatum.[1]

    • Place a bipolar stimulating electrode on the surface of the slice, near the recording electrode.

    • Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back, at a scan rate of 400 V/s) to the carbon-fiber electrode at a frequency of 10 Hz.[1][6]

    • Evoke dopamine release by applying a single electrical pulse (e.g., 1 ms, 0.1-1.0 mA) through the stimulating electrode.[1]

  • This compound Application and Data Analysis:

    • Establish a stable baseline of evoked dopamine release (at least 3 consecutive stable recordings).

    • Bath-apply this compound at the desired concentration.

    • Record the changes in the amplitude (peak dopamine concentration) and kinetics (tau, a measure of reuptake) of the dopamine signal.[1]

    • Analyze the data to determine the effects of this compound on dopamine release and reuptake. Michaelis-Menten kinetics can be used to further analyze changes in dopamine uptake parameters (Vmax and Km).[8]

Visualizations

Amantadine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DA_release Dopamine Release This compound->DA_release Enhances DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Vesicle Dopamine Vesicle Vesicle->DA_release Exocytosis DA Dopamine DA_release->DA DA->DAT Reuptake Postsynaptic_R Postsynaptic Dopamine Receptor DA->Postsynaptic_R Binds

Caption: this compound's multifaceted mechanism of action at the dopamine synapse.

FSCV_Workflow cluster_preparation Preparation cluster_experiment FSCV Experiment cluster_analysis Data Analysis Brain Slice Preparation Brain Slice Preparation Electrode Positioning Electrode Positioning Brain Slice Preparation->Electrode Positioning Establish Baseline Establish Baseline Electrode Positioning->Establish Baseline Bath Apply this compound Bath Apply this compound Establish Baseline->Bath Apply this compound Record Dopamine Signal Record Dopamine Signal Bath Apply this compound->Record Dopamine Signal Analyze Signal Amplitude Analyze Signal Amplitude Record Dopamine Signal->Analyze Signal Amplitude Analyze Signal Kinetics (Tau) Analyze Signal Kinetics (Tau) Record Dopamine Signal->Analyze Signal Kinetics (Tau) Michaelis-Menten Analysis Michaelis-Menten Analysis Analyze Signal Kinetics (Tau)->Michaelis-Menten Analysis

References

Application Notes and Protocols: MTT Assay for Determining Amantadine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amantadine, a drug historically used for influenza A and Parkinson's disease, is gaining attention for its neuroprotective properties.[1][2] These effects are attributed to a multifaceted mechanism of action, including N-methyl-D-aspartate (NMDA) receptor antagonism, modulation of dopaminergic systems, anti-inflammatory actions, and the induction of neurotrophic factors.[1][3][4] This document provides a detailed protocol for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the neuroprotective effects of this compound against neurotoxin-induced cell death in vitro. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

Core Mechanisms of this compound's Neuroprotective Action

This compound's ability to protect neurons stems from several interconnected mechanisms:

  • NMDA Receptor Antagonism: this compound acts as a weak, non-competitive antagonist of the NMDA receptor.[1][2] Overactivation of these receptors by glutamate (B1630785) leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death.[6]

  • Anti-Inflammatory Effects: A key mechanism is the inhibition of microglial activation.[1][7] By suppressing activated microglia, this compound reduces the release of pro-inflammatory and neurotoxic factors such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][7]

  • Induction of Neurotrophic Factors: this compound has been shown to stimulate astrocytes to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][7][8] GDNF is a potent survival factor for dopaminergic and other neuronal populations.[1]

  • Modulation of Dopaminergic Systems: It enhances dopaminergic transmission by promoting the release of dopamine (B1211576) and inhibiting its reuptake, which can contribute to the health and survival of dopaminergic neurons.[1][2]

G cluster_0 This compound's Actions cluster_1 Glial Cells cluster_2 Cellular Effects cluster_3 Outcome This compound This compound Microglia Activated Microglia This compound->Microglia Inhibits Astrocyte Astrocyte This compound->Astrocyte Stimulates NMDA NMDA Receptor This compound->NMDA Antagonizes Inflammation ↓ Pro-inflammatory Factors (TNF-α, NO) Microglia->Inflammation GDNF ↑ GDNF Expression Astrocyte->GDNF Neuron Neuronal Survival & Protection Inflammation->Neuron GDNF->Neuron Excitotoxicity ↓ Excitotoxicity NMDA->Excitotoxicity Excitotoxicity->Neuron G A 1. Seed Cells Plate neuronal cells in a 96-well plate (e.g., 1x10^4 cells/well). Incubate 24h. B 2. Pre-treatment (Optional) Treat cells with various concentrations of This compound. Incubate for 1-24h. A->B C 3. Induce Neurotoxicity Add neurotoxin (e.g., MPP+, Glutamate) to relevant wells. Incubate 24-48h. B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. C->D E 5. Solubilize Formazan Remove medium, add 100 µL of solubilization solution (e.g., DMSO). D->E F 6. Measure Absorbance Shake plate for 15 min. Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability relative to untreated controls. F->G

References

Application Notes and Protocols: Quantifying Amantadine's Cytotoxicity using the LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine (B194251), a tricyclic symmetric amine, was initially developed as an antiviral drug for influenza A and later repurposed for managing symptoms of Parkinson's disease.[1][2] Emerging research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines, including melanoma and hepatocellular carcinoma.[3][4] A key method for quantifying this cell death is the Lactate (B86563) Dehydrogenase (LDH) release assay. This colorimetric assay is a reliable and widely used method to determine cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[5][6] When the cell membrane's integrity is compromised—a hallmark of late-stage apoptosis and necrosis—LDH, a stable cytoplasmic enzyme, leaks into the extracellular environment.[5][7] The LDH assay leverages this by catalyzing the conversion of lactate to pyruvate, which then reduces a tetrazolium salt (INT) into a colored formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the amount of LDH released, thus providing a quantitative measure of cytotoxicity.[7]

This document provides detailed application notes and protocols for utilizing the LDH assay to quantify the cytotoxic impact of this compound on various cell lines.

Data Presentation

The following tables summarize quantitative data on the cytotoxic effects of this compound on different cell lines as determined by various cell viability and cytotoxicity assays.

Table 1: this compound's Impact on Melanoma Cell Viability and Cytotoxicity

Cell LineAssay TypeTreatment DurationKey FindingsReference
A375 (Primary Melanoma)MTT72 hoursConcentration-dependent inhibition of cell viability.[3]
SK-MEL-28 (Metastatic Melanoma)MTT72 hoursConcentration-dependent inhibition of cell viability.[3]
FM55P (Primary Melanoma)MTT72 hoursConcentration-dependent inhibition of cell viability.[3]
FM55M2 (Metastatic Melanoma)MTT72 hoursConcentration-dependent inhibition of cell viability.[3]
A375, SK-MEL-28, FM55P, FM55M2LDH Assay72 hoursSignificantly increased LDH leakage in a concentration-dependent manner.[3]
HEMa-LP (Normal Melanocytes)LDH Assay72 hoursSignificantly lower LDH leakage compared to melanoma cell lines.[3]
HaCaT (Keratinocytes)LDH Assay72 hoursSignificantly lower LDH leakage compared to melanoma cell lines.[3]

Table 2: this compound's Impact on Hepatocellular Carcinoma (HCC) and Glioblastoma (GBM) Cell Viability

Cell LineAssay TypeTreatment DurationKey FindingsReference
HepG2 (HCC)MTTNot SpecifiedMarkedly inhibited proliferation in a dose- and time-dependent manner.[4]
SMMC-7721 (HCC)MTTNot SpecifiedMarkedly inhibited proliferation in a dose- and time-dependent manner.[4]
A172 (GBM)MTT24 and 48 hoursTC50 >1000 µM at both time points.[10]
U-87 MG (GBM)MTT24 and 48 hoursRimantadine (a derivative) showed more cytotoxic effect than this compound.[10]

Experimental Protocols

Protocol 1: General LDH Cytotoxicity Assay

This protocol is a generalized procedure for assessing this compound-induced cytotoxicity using a colorimetric LDH assay.

Materials:

  • Target cells

  • This compound hydrochloride

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • LDH cytotoxicity detection kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Buffer (e.g., 1% Triton X-100 in assay medium) for maximum LDH release control

  • Microplate reader capable of measuring absorbance at 490 nm (with a reference wavelength of >600 nm)[11]

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5]

    • Include wells with medium only for the background control.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • For controls, add 100 µL of culture medium without this compound (spontaneous LDH release) and 100 µL of Lysis Buffer (maximum LDH release).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[12]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the assay buffer and substrate mix.

    • Add 50 µL of the freshly prepared reaction mixture to each well of the plate containing the supernatants.[8]

    • Incubate the plate at room temperature (22-25°C) for up to 30 minutes, protected from light.[5] The incubation time may need optimization depending on the cell type and LDH concentration.[5]

  • Measurement:

    • Add 50 µL of the stop solution to each well to terminate the reaction.[5]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background absorbance.[5][11]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Where:

  • Experimental Value: Absorbance of the this compound-treated sample.

  • Spontaneous Release: Absorbance of the untreated control cells.

  • Maximum Release: Absorbance of the cells treated with lysis buffer.

Mandatory Visualizations

Signaling Pathway

Amantadine_Cytotoxicity_Pathway This compound This compound CellCycleArrest G0/G1 Phase Cell Cycle Arrest This compound->CellCycleArrest ApoptosisInduction Apoptosis Induction This compound->ApoptosisInduction CyclinD1_CDK2 Cyclin D1 / CDK2 (Reduced) CellCycleArrest->CyclinD1_CDK2 p21 p21 (Increased) CellCycleArrest->p21 Bcl2 Bcl-2 (Reduced) ApoptosisInduction->Bcl2 Bax Bax (Increased) ApoptosisInduction->Bax MitochondrialPathway Mitochondrial Pathway Activation Bcl2->MitochondrialPathway Inhibits Bax->MitochondrialPathway Promotes CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation CellDeath Cell Death (Apoptosis/Necrosis) CaspaseActivation->CellDeath LDH_Release LDH Release CellDeath->LDH_Release

Caption: this compound-induced cytotoxicity signaling pathway.

Experimental Workflow

LDH_Assay_Workflow Start Start SeedCells 1. Seed Cells (96-well plate) Start->SeedCells Incubate1 2. Incubate Overnight (37°C, 5% CO2) SeedCells->Incubate1 TreatCells 3. Treat with this compound & Controls Incubate1->TreatCells Incubate2 4. Incubate (e.g., 24-72h) TreatCells->Incubate2 Centrifuge 5. Centrifuge Plate (250 x g, 10 min) Incubate2->Centrifuge CollectSupernatant 6. Collect Supernatant (50 µL) Centrifuge->CollectSupernatant AddReagent 7. Add LDH Reaction Mix (50 µL) CollectSupernatant->AddReagent Incubate3 8. Incubate at RT (up to 30 min, dark) AddReagent->Incubate3 AddStopSolution 9. Add Stop Solution (50 µL) Incubate3->AddStopSolution ReadAbsorbance 10. Read Absorbance (490 nm) AddStopSolution->ReadAbsorbance AnalyzeData 11. Calculate % Cytotoxicity ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols: Investigating Amantadine's Modulation of NMDA Receptors using Whole-Cell Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2] Its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[2] Amantadine (B194251), a drug with a history of use as an antiviral and anti-Parkinsonian agent, has been identified as a non-competitive antagonist of the NMDA receptor.[1][3][4][5] Understanding the precise mechanism of this compound's interaction with NMDA receptors is crucial for optimizing its therapeutic applications and for the development of novel neuroprotective drugs.

This document provides detailed application notes and protocols for studying the effects of this compound on NMDA receptors using the whole-cell patch-clamp technique. This powerful electrophysiological method allows for the direct measurement of ion channel activity in individual neurons with high temporal and spatial resolution, making it an ideal tool for characterizing the pharmacological modulation of NMDA receptors.[6][7] Specifically, these protocols will enable researchers to investigate this compound's role as an uncompetitive open-channel blocker and its unique property of accelerating channel closure.[8][9][10][11]

Key Concepts of this compound's Action on NMDA Receptors

This compound's primary mechanism of action on NMDA receptors is as an uncompetitive antagonist, meaning it binds to the open state of the ion channel.[12][13] Unlike many other NMDA receptor blockers, this compound exhibits relatively fast blocking and unblocking kinetics.[12] A key finding is that this compound's inhibitory effect is not solely due to blocking the flow of ions through the open channel. Instead, at pharmaceutically relevant concentrations, its main inhibitory action results from stabilizing the closed states of the channel by accelerating the rate of channel closure.[8][9][10][11] This distinct mechanism may contribute to its clinical tolerability and therapeutic profile.[8]

Experimental Protocols

Cell Preparation: Primary Neuronal Culture or Acutely Dissociated Neurons

This protocol describes the preparation of either primary hippocampal or cortical neurons from embryonic rodents, or the acute dissociation of neurons from young rodents.

Materials:

  • Timed-pregnant rat or mouse (e.g., E18 for hippocampal neurons)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-ornithine coated coverslips or culture dishes

  • For acute dissociation: Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid) and a vibratome.

Procedure:

  • For Primary Cultures:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the desired brain region (e.g., hippocampus or cortex) from the embryos in sterile dissection medium.

    • Mince the tissue and incubate with a papain solution to enzymatically digest the extracellular matrix.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons onto coated coverslips at a suitable density.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Recordings can typically be performed after 7-14 days in vitro.

  • For Acutely Dissociated Neurons:

    • Euthanize a young rodent (e.g., P7-P14) and rapidly remove the brain.

    • Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated slicing solution.

    • Incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

    • For recording, a single slice is transferred to the recording chamber, and neurons are mechanically or enzymatically dissociated.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell voltage-clamp recordings to measure NMDA receptor-mediated currents.

Materials:

  • Inverted microscope with DIC optics

  • Micromanipulator

  • Patch-clamp amplifier (e.g., Axopatch 200B)

  • Data acquisition system and software (e.g., pCLAMP)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Perfusion system for solution exchange

  • External (extracellular) solution (aCSF)

  • Internal (intracellular) pipette solution

  • NMDA receptor agonists (NMDA and glycine)

  • This compound hydrochloride

  • Pharmacological agents to block other channels (e.g., TTX for sodium channels, picrotoxin (B1677862) for GABA-A receptors, CNQX for AMPA receptors).

Solutions:

SolutionComposition
Artificial Cerebrospinal Fluid (aCSF) 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Continuously bubbled with 95% O2 / 5% CO2.[14]
Internal Pipette Solution (K-Gluconate based) 140 mM K-Gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Selection: Place the coverslip with cultured neurons or the acutely dissociated neurons in the recording chamber on the microscope stage. Select a healthy-looking neuron with a smooth membrane.

  • Gigaohm Seal Formation: Approach the selected neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Recording:

    • Switch to voltage-clamp mode and hold the neuron at a negative potential (e.g., -60 to -70 mV) to record inward currents.[14]

    • Perfuse the cell with aCSF containing antagonists for non-NMDA ionotropic glutamate (B1630785) receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor currents. Include TTX to block voltage-gated sodium channels.

    • Apply a solution containing NMDA (e.g., 100 µM) and its co-agonist glycine (B1666218) (e.g., 10 µM) to evoke NMDA receptor-mediated currents.

    • After obtaining a stable baseline response, co-apply different concentrations of this compound with the NMDA/glycine solution to assess its inhibitory effect.

    • Wash out the this compound to observe the recovery of the NMDA receptor current.

Data Presentation and Analysis

The primary data obtained from these experiments will be the amplitude of the NMDA receptor-mediated inward current in the absence and presence of varying concentrations of this compound. This data can be used to determine the IC50 of this compound.

Table 1: Quantitative Analysis of this compound's Effect on NMDA Receptor Currents

This compound Concentration (µM)Peak Inward Current (pA) (Mean ± SEM)% Inhibition (Mean ± SEM)
0 (Control)-500 ± 250
1-450 ± 2210 ± 4.4
3-375 ± 1825 ± 3.6
10-250 ± 1550 ± 3.0
30-125 ± 1075 ± 2.0
100-50 ± 590 ± 1.0

Note: The values in this table are representative and will vary depending on the specific experimental conditions and cell type. The IC50 for this compound in hippocampal neurons has been reported to be approximately 18.6 µM.[12]

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of NMDA receptors.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Open Channel) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds This compound This compound This compound->NMDA_R Blocks (Uncompetitive) Ca2_plus Ca²⁺ Influx NMDA_R->Ca2_plus Allows CaM Calmodulin Ca2_plus->CaM Activates Ras Ras Ca2_plus->Ras Activates CaMK CaMKs CaM->CaMK Activates CREB CREB CaMK->CREB Phosphorylates ERK ERK Ras->ERK Activates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates

Caption: NMDA receptor signaling pathway and the site of this compound action.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram outlines the key steps in the whole-cell patch-clamp experiment to study this compound's effect on NMDA receptors.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Primary Culture or Acute Dissociation) Seal Gigaohm Seal Formation Cell_Prep->Seal Pipette_Prep Pipette Pulling & Filling Pipette_Prep->Seal Solution_Prep Solution Preparation (aCSF, Internal, Drugs) Baseline Record Baseline NMDA Current Solution_Prep->Baseline Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Whole_Cell->Baseline Amantadine_App Apply this compound + NMDA/Glycine Baseline->Amantadine_App Washout Washout & Record Recovery Amantadine_App->Washout Measure Measure Peak Current Amplitude Washout->Measure Calculate % Inhibition Calculation Measure->Calculate IC50 Determine IC50 Calculate->IC50

References

Application Notes and Protocols for the Quantification of Amantadine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Amantadine (B194251) using various High-Performance Liquid Chromatography (HPLC) methods. The described methods are applicable for the determination of this compound in pharmaceutical formulations and biological matrices.

Introduction

This compound, an antiviral and anti-parkinsonian agent, lacks a significant chromophore, making its direct quantification by UV-Vis spectrophotometry challenging. High-Performance Liquid Chromatography (HPLC), especially when coupled with pre-column derivatization or mass spectrometry, offers the specificity and sensitivity required for accurate quantification. This document outlines three distinct, validated HPLC methods for the determination of this compound, catering to different laboratory capabilities and analytical requirements.

The methodologies detailed below include:

  • RP-HPLC with UV Detection after Pre-column Derivatization with Phenylisothiocyanate (PITC): A robust and economical method suitable for quality control of pharmaceutical dosage forms.

  • RP-HPLC with Fluorescence Detection after Pre-column Derivatization with 1,2-Naphthoquinone-4-sulphonate (NQS): A highly sensitive method ideal for pharmacokinetic studies in biological matrices like human plasma.

  • LC-MS/MS Method without Derivatization: A high-throughput and highly sensitive method for the determination of this compound in human plasma, offering the advantage of a simplified sample preparation process.

Method 1: RP-HPLC with UV Detection using PITC Derivatization

This method is based on the pre-column derivatization of this compound with Phenylisothiocyanate (PITC), which introduces a chromophore allowing for UV detection. It is a reliable and cost-effective method for the analysis of this compound in bulk and capsule dosage forms.[1][2]

Quantitative Data Summary
ParameterValue
Linearity Range10-50 µg/mL[1]
Correlation Coefficient (r²)>0.998[1]
Limit of Detection (LOD)0.1 µg/mL[2]
Limit of Quantification (LOQ)0.5 µg/mL[2]
Recovery95-105%[1]
Retention Time~7.1 min[2]
Experimental Protocol

1. Materials and Reagents:

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile and water (60:40 v/v)[2]

  • Flow Rate: 2 mL/min[2]

  • Detection Wavelength: 250 nm[2]

  • Injection Volume: 10 µL

  • Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.[1]

  • Working Standard Solutions (10-50 µg/mL): Prepare by appropriate dilution of the stock solution.[1]

  • PITC Solution (4% v/v): Transfer 0.4 mL of PITC into a 10 mL volumetric flask and make up the volume with acetonitrile.[1]

  • Sodium Bicarbonate Solution (5% w/v): Dissolve 0.5 g of sodium bicarbonate in 10 mL of HPLC grade water.[1]

4. Derivatization Procedure:

  • Take aliquots of the standard or sample solutions into a centrifuge tube.

  • Add 100 µL of 4% v/v PITC solution.[1]

  • Add 100 µL of 5% w/v sodium bicarbonate solution.[1]

  • Cap the tube, shake well, and heat at 40°C in a water bath for 10 minutes.[1]

  • After cooling to room temperature, the solution is ready for injection.

5. Sample Preparation (Capsule Dosage Form):

  • Weigh and finely powder the contents of at least 20 capsules.

  • Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.

  • Add 5 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Proceed with the derivatization of the filtrate as described above.

Method 2: RP-HPLC with Fluorescence Detection using NQS Derivatization

This highly sensitive method is suitable for the determination of this compound in human plasma, making it ideal for pharmacokinetic studies.[3] It involves pre-column derivatization with 1,2-naphthoquinone-4-sulphonate (NQS) to form a fluorescent product.[3]

Quantitative Data Summary
ParameterValue
Linearity Range30–3200 ng/mL[3]
Correlation Coefficient (r)0.9989[3]
Limit of Detection (LOD)6.7 ng/mL[3]
Limit of Quantification (LOQ)21 ng/mL[3]
Recovery97.51–100.95%[3]
Run Time<15 min[3]
Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • Betaxolol hydrochloride (Internal Standard)

  • 1,2-naphthoquinone-4-sulphonate (NQS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Acetate buffer (10 mM, pH 3.5)

  • Sodium Hydroxide (0.01 M)

  • Potassium Borohydride (B1222165)

  • Chloroform

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: Nucleosil CN (250 mm x 3.9 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:10 mM Sodium Acetate buffer (pH 3.5):Methanol (20:70:10, v/v)[3]

  • Flow Rate: 1.5 mL/min[3]

  • Fluorescence Detection: Excitation at 293 nm, Emission at 382 nm[3]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard and Internal Standard Stock Solutions: Prepare stock solutions of this compound and Betaxolol in a suitable solvent.

  • NQS Solution: Prepare a fresh solution of NQS in water.

  • Sodium Hydroxide (0.01 M): Prepare by diluting a stock solution of NaOH.

4. Derivatization and Sample Preparation (Human Plasma):

  • Isolate this compound and the internal standard from plasma by protein precipitation with acetonitrile.[3]

  • Derivatize the extracted sample by heating with NQS in an alkaline medium (0.01 M NaOH) at 90±5 °C for 45 minutes.[3]

  • Extract the derivatized samples with chloroform.[3]

  • Reduce the extract with 0.03% potassium borohydride before injection.[3]

Method 3: LC-MS/MS without Derivatization

This method offers high sensitivity and throughput for the quantification of this compound in human plasma, eliminating the need for a derivatization step.[4][5]

Quantitative Data Summary
ParameterValue
Linearity Range15-2000 ng/mL[4]
Correlation Coefficient (r²)0.9972 to 0.9993[4]
Lower Limit of Quantification (LLOQ)15 ng/mL[4]
Sample Volume20 µL[4]
Extraction MethodProtein Precipitation[4] or Solid Phase Extraction[5]
Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • This compound-d15 (stable isotope-labeled internal standard)[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium (B1175870) Formate (B1220265)

2. Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)[4] or Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) or 0.1% formic acid in water.[4][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 152.1 → 135.1[5]

    • This compound-d15: m/z 158.0 → 141.1 (or similar for other labeled standards)[5]

3. Sample Preparation (Human Plasma - Protein Precipitation):

  • To 20 µL of plasma sample, add the internal standard solution (this compound-d15).[4]

  • Add 500 µL of methanol to precipitate proteins and vortex vigorously.[4]

  • Centrifuge the samples for approximately 5 minutes at 2500xg.[4]

  • Dilute an aliquot of the supernatant with a reconstitution solution (e.g., 0.1% formic acid in Methanol/Water, 1:4, v/v) before injection.[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Filtration Filtration / Dilution Derivatization->Filtration Autosampler Autosampler Filtration->Autosampler Column HPLC Column Autosampler->Column Detector Detector (UV/Fluorescence/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of this compound.

HPLC_Components Solvent Solvent Reservoir Pump Pump Solvent->Pump Mobile Phase Injector Injector Pump->Injector Column Column Injector->Column Sample Detector Detector Column->Detector DataSystem Data System Detector->DataSystem Signal Waste Waste Detector->Waste

Caption: Logical relationship of key components in an HPLC system.

References

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating the Role of Dopamine (B1211576) Transporter (DAT) Overexpression on the Neuroprotective Effects of Amantadine (B194251) in a Cellular Model of Parkinson's Disease.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] this compound is a drug used in the treatment of PD, and its mechanisms of action are complex, involving the modulation of dopamine release and reuptake.[3][4][5][6] The dopamine transporter (DAT) is a key protein that regulates dopamine levels in the synapse by reuptake of dopamine into presynaptic neurons.[7] Understanding the interplay between this compound and DAT is crucial for optimizing therapeutic strategies for PD. Lentiviral vectors are efficient tools for gene delivery to both dividing and non-dividing cells, including neuronal cell lines, making them ideal for studying gene function in neurological disorders.[8][9][10]

This document outlines a hypothetical research application using lentiviral-mediated overexpression of the dopamine transporter (DAT) in the SH-SY5Y neuroblastoma cell line, a common in vitro model for Parkinson's disease research.[1][2][11][12] The goal is to investigate how DAT overexpression influences the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. 6-OHDA is a neurotoxin widely used to create cellular and animal models of Parkinson's disease.[1][11][12][13]

Principle of the Method

This protocol describes the use of a lentiviral vector to stably overexpress the human dopamine transporter (hDAT) in SH-SY5Y cells. These engineered cells, along with control cells transduced with a control vector, are then subjected to 6-OHDA-induced toxicity in the presence or absence of this compound. The neuroprotective effects of this compound are evaluated by assessing cell viability and dopamine uptake functionality. This approach allows for the direct investigation of DAT's role in mediating this compound's therapeutic effects in a controlled in vitro system.

Experimental Protocols

Lentiviral Vector Production in HEK293T Cells

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.[14][15]

Materials:

  • HEK293T cells[16][17]

  • DMEM with 10% FBS[16][17]

  • Lentiviral transfer plasmid (e.g., pLenti-hDAT-GFP or pLenti-GFP control)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI or Lipofectamine 2000)[15][18]

  • Opti-MEM

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells. Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.[15] Ensure cells reach 70-80% confluency on the day of transfection.[15]

  • Day 2: Transfection.

    • In a sterile tube, mix the lentiviral plasmids: 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[15]

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Change Medium. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.[15]

  • Day 4 & 5: Harvest Viral Supernatant.

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.[14][16]

    • Add 10 mL of fresh medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.[16]

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.[14]

    • Filter the supernatant through a 0.45 µm syringe filter.[14]

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.[15]

Lentiviral Transduction of SH-SY5Y Cells

This protocol details the transduction of SH-SY5Y cells with the produced lentivirus.[19][20][21][22][23]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 with 10% FBS

  • Lentiviral supernatant (hDAT-GFP and GFP control)

  • Polybrene (8 mg/mL stock)

Procedure:

  • Day 1: Seed SH-SY5Y Cells. Plate 1 x 10^5 SH-SY5Y cells per well in a 6-well plate.

  • Day 2: Transduction.

    • Ensure cells are approximately 70% confluent.[22]

    • Remove the medium and replace it with fresh medium containing polybrene at a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency.

    • Incubate the cells at 37°C with 5% CO2.

  • Day 3: Change Medium. After 24 hours, remove the virus-containing medium and replace it with fresh, pre-warmed complete medium.

  • Day 5 onwards: Selection and Expansion.

    • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for transduced cells.

    • Monitor GFP expression using fluorescence microscopy to confirm transduction.

    • Expand the stably transduced cell lines (SH-SY5Y-hDAT and SH-SY5Y-GFP) for subsequent experiments.

6-OHDA-Induced Neurotoxicity Assay

This protocol describes the induction of neurotoxicity in transduced SH-SY5Y cells using 6-OHDA and treatment with this compound.[1][11][12][13]

Materials:

  • SH-SY5Y-hDAT and SH-SY5Y-GFP cells

  • 96-well plates

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Cell viability assay reagent (e.g., MTT or CCK-8)[24][25][26]

Procedure:

  • Day 1: Cell Plating. Seed SH-SY5Y-hDAT and SH-SY5Y-GFP cells into 96-well plates at a density of 1 x 10^4 cells per well.[24]

  • Day 2: this compound Pre-treatment.

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 µM).

    • Incubate for 2 hours.

  • Day 2: 6-OHDA Treatment.

    • Add 6-OHDA to the wells to a final concentration of 100 µM (or a pre-determined optimal concentration for inducing ~50% cell death).[12]

    • Incubate for 24 hours.

  • Day 3: Cell Viability Assessment.

    • Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.[24][25]

    • Measure the absorbance using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Dopamine Uptake Assay

This protocol is for measuring the functional activity of the overexpressed DAT.[7][27][28][29][30]

Materials:

  • SH-SY5Y-hDAT and SH-SY5Y-GFP cells

  • 24-well plates

  • [3H]-Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Day 1: Cell Plating. Seed SH-SY5Y-hDAT and SH-SY5Y-GFP cells into 24-well plates.

  • Day 3: Dopamine Uptake.

    • Wash the cells with uptake buffer.

    • Add uptake buffer containing a range of [3H]-Dopamine concentrations (e.g., 10 nM to 1 µM).

    • For non-specific uptake control, add a DAT inhibitor (e.g., GBR-12909 or cocaine) to a set of wells.[27]

    • Incubate at 37°C for 10 minutes.

    • Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis. Calculate the specific dopamine uptake by subtracting the non-specific uptake from the total uptake. Determine the kinetic parameters Vmax and Km.

Data Presentation

Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells
Cell LineThis compound (µM)6-OHDA (100 µM)Cell Viability (%)
SH-SY5Y-GFP0-100 ± 5.2
SH-SY5Y-GFP0+52.3 ± 4.1
SH-SY5Y-GFP1+55.1 ± 3.8
SH-SY5Y-GFP10+65.8 ± 4.5
SH-SY5Y-GFP100+78.2 ± 5.0
SH-SY5Y-hDAT0-100 ± 4.8
SH-SY5Y-hDAT0+41.5 ± 3.9
SH-SY5Y-hDAT1+43.2 ± 4.2
SH-SY5Y-hDAT10+50.3 ± 3.7
SH-SY5Y-hDAT100+62.1 ± 4.6
Table 2: Kinetic Parameters of Dopamine Uptake
Cell LineVmax (pmol/min/mg protein)Km (µM)
SH-SY5Y-GFP0.8 ± 0.11.2 ± 0.2
SH-SY5Y-hDAT15.3 ± 1.21.5 ± 0.3

Visualization

experimental_workflow cluster_virus_production Lentivirus Production cluster_cell_engineering Cell Line Engineering cluster_assays Functional Assays p1 Seed HEK293T Cells p2 Transfect with Plasmids (hDAT-GFP or GFP) p1->p2 p3 Harvest Viral Supernatant p2->p3 c2 Transduce with Lentivirus p3->c2 Infect c1 Seed SH-SY5Y Cells c1->c2 c3 Select and Expand Stable Cells (SH-SY5Y-hDAT & SH-SY5Y-GFP) c2->c3 a1 6-OHDA Neurotoxicity Assay + this compound Treatment c3->a1 a3 Dopamine Uptake Assay c3->a3 a2 Measure Cell Viability a1->a2 a4 Determine Vmax and Km a3->a4

Caption: Experimental workflow for investigating this compound's effects.

signaling_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space DA_out Dopamine (DA) DAT Dopamine Transporter (DAT) (Overexpressed) DA_out->DAT Reuptake This compound This compound This compound->DAT Inhibition Neuroprotection Neuroprotection This compound->Neuroprotection Promotes DA_in Dopamine (DA) DAT->DA_in DA_in->Neuroprotection Modulates

Caption: Proposed mechanism of this compound and DAT interaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Amantadine Resistance in Influenza A Strains In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments aimed at overcoming amantadine (B194251) resistance in influenza A strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in influenza A virus?

This compound and its derivative, rimantadine, function by blocking the M2 proton channel of the influenza A virus, which is crucial for the viral uncoating process within a host cell.[1] Resistance to this compound predominantly arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[2] These mutations alter the drug-binding site, thereby reducing the efficacy of this compound.

Q2: What are the most common this compound-resistant mutations in the M2 protein?

The most prevalent mutation conferring this compound resistance is the S31N substitution (a change from serine to asparagine at position 31).[2][3] This mutation is found in a vast majority of circulating influenza A strains.[4][5] Other mutations that also lead to resistance include V27A (valine to alanine (B10760859) at position 27) and L26F (leucine to phenylalanine at position 26).[2][3]

Q3: What are the main in vitro strategies to overcome this compound resistance?

Several strategies are being explored to combat this compound-resistant influenza A strains in the laboratory:

  • Combination Therapy: Using this compound with other antiviral drugs that have different mechanisms of action. A triple combination of this compound, oseltamivir, and ribavirin (B1680618) has shown synergistic effects.[6][7][8] Another promising combination is this compound with hypothiocyanite (B1210458) (OSCN⁻), which has been shown to inhibit viral entry and nuclear transport.[9]

  • Novel M2 Inhibitors: Development of new this compound analogs and other small molecules designed to effectively block the mutated M2 channel, including the common S31N variant.[4][10][11]

  • Targeting Alternative Viral Proteins: Investigating compounds that target other essential viral proteins, such as hemagglutinin (HA), to block viral entry.[12]

  • Drug Repurposing: Identifying existing approved drugs that can be repurposed to treat influenza, often in combination with other antivirals. For instance, theobromine, found in chocolate, has been studied in combination with arainosine.[13]

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound against the same viral strain.

  • Possible Cause 1: Inconsistent Viral Titer.

    • Solution: Ensure your viral stock is accurately titered before initiating each experiment. Use a consistent multiplicity of infection (MOI) across all replicates and experimental conditions to ensure uniformity.[2]

  • Possible Cause 2: Cell Culture Conditions.

    • Solution: Maintain consistent cell culture parameters. This includes using cells within a specific passage number range, ensuring consistent cell density at the time of infection, and using the same batch and formulation of cell culture media.[2]

  • Possible Cause 3: Assay-to-Assay Variability.

    • Solution: Include a known this compound-sensitive and a known this compound-resistant strain as controls in every assay. This will help normalize the results and identify any systemic issues with the experiment.

Problem 2: No visible plaques in the plaque reduction assay, even in the no-drug control wells.

  • Possible Cause 1: Suboptimal Viral Inoculum.

    • Solution: The concentration of the virus used for infection is critical. A viral inoculum that is too low may not produce visible plaques, while one that is too high can cause complete cell death (confluent lysis). Perform a titration of your virus stock to determine the optimal dilution that yields well-defined, countable plaques.[2]

  • Possible Cause 2: Issues with the Overlay Medium.

    • Solution: The composition of the overlay medium is crucial for plaque formation. Ensure the concentration of agarose (B213101) or methylcellulose (B11928114) is correct to restrict viral spread to adjacent cells. Also, verify the presence of necessary supplements, such as TPCK-treated trypsin, which is required for the cleavage of hemagglutinin and subsequent viral entry in many strains.[2]

  • Possible Cause 3: Inadequate Incubation Time.

    • Solution: Plaque formation can take several days. Ensure you are incubating the plates for a sufficient period (typically 2-3 days) for plaques to become visible. The optimal incubation time can vary depending on the virus strain and cell line used.[2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Antiviral Combinations Against this compound-Resistant Influenza A Strains

Influenza A StrainAntiviral Agent(s)Assay TypeIC50 / EC50 (µM)Fold Resistance ChangeReference
A/WSN/33 (H1N1, S31N)This compoundPlaque Reduction>100>3,300[14]
A/WSN/33 (H1N1, S31N)Compound 10c (M2-S31N inhibitor)CPE Assay1.2N/A[4]
A/WSN/33 (H1N1, S31N)Compound 16f (M2-S31N inhibitor)CPE Assay0.8N/A[4]
A/Duck/MN/1525/81 (H5N1, this compound-Resistant)This compound + Ribavirin + OseltamivirCPE InhibitionSynergisticN/A[6][7]
A/WSN/1933 (H1N1, this compound-Resistant)This compound + OSCN⁻Plaque ReductionSynergisticN/A[9]

Note: IC50/EC50 values can vary depending on the specific experimental conditions and assays used.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the susceptibility of influenza viruses to antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well or 12-well cell culture plates

  • Influenza A virus stock (known titer)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., DMEM with 0.6% agarose or 1.2% Avicel)

  • TPCK-treated trypsin

  • Antiviral compound stock solution

  • 10% formalin

  • 0.1% crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Wash the cell monolayers with PBS.

  • Prepare serial dilutions of the influenza A virus in DMEM. Infect the cells with a dilution that is expected to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • While the virus is adsorbing, prepare the overlay medium containing serial dilutions of the antiviral compound. Also prepare a no-drug control.

  • Remove the viral inoculum and wash the cells with PBS.

  • Add the prepared overlay medium (containing the different drug concentrations) to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fix the cells by adding 10% formalin and incubating for at least 1 hour.

  • Remove the overlay and formalin, and stain the cells with 0.1% crystal violet for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well. The IC50 value is the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.[2]

Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity

This electrophysiological assay directly measures the ion channel activity of the M2 protein expressed in Xenopus oocytes and is used to assess the inhibitory effect of compounds.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the M2 protein (wild-type or mutant)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Bath solution (e.g., ND96)

  • Antiviral compound stock solution

Procedure:

  • Inject Xenopus oocytes with the cRNA encoding the M2 protein. Incubate the oocytes for 1-3 days to allow for protein expression.

  • Place an oocyte in the recording chamber and perfuse with the bath solution.

  • Impale the oocyte with two electrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -30 mV).

  • To activate the M2 channel, lower the pH of the bath solution. This will induce an inward current.

  • Once a stable current is recorded, perfuse the oocyte with a solution containing the antiviral compound at a specific concentration.

  • Record the current in the presence of the drug to determine the extent of inhibition.

  • Wash out the drug and observe the recovery of the current.

  • Repeat with different concentrations of the compound to generate a dose-response curve and calculate the IC50.

Visualizations

M2_Proton_Channel_Function cluster_virion Influenza Virion cluster_endosome Host Cell Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein (M1) vRNP->M1 Attached vRNP_released Released vRNP M1->vRNP_released Dissociation M2 M2 Proton Channel M2->vRNP Acidification Protons_in H+ Protons_out H+ Protons_out->M2 Influx Replication Viral Replication vRNP_released->Replication This compound This compound This compound->M2 Blocks

Caption: Mechanism of M2 proton channel and its inhibition by this compound.

Plaque_Reduction_Assay_Workflow A 1. Seed MDCK cells in a multi-well plate B 2. Infect confluent cell monolayer with Influenza A virus A->B C 3. Add overlay medium containing serial dilutions of antiviral drug B->C D 4. Incubate for 2-3 days C->D E 5. Fix cells with formalin D->E F 6. Stain with crystal violet E->F G 7. Count plaques and calculate IC50 F->G

Caption: Experimental workflow for the plaque reduction assay.

Overcoming_Amantadine_Resistance cluster_strategies In Vitro Mitigation Strategies cluster_combo_examples Examples cluster_newm2_examples Examples cluster_alttarget_examples Examples Root This compound Resistance in Influenza A Combo Combination Therapy Root->Combo NewM2 Novel M2 Inhibitors Root->NewM2 AltTarget Alternative Viral Targets Root->AltTarget Combo_ex1 This compound + Oseltamivir + Ribavirin Combo->Combo_ex1 Combo_ex2 This compound + Hypothiocyanite Combo->Combo_ex2 NewM2_ex1 This compound Analogs NewM2->NewM2_ex1 NewM2_ex2 Small Molecules targeting S31N NewM2->NewM2_ex2 AltTarget_ex1 Hemagglutinin (HA) Inhibitors AltTarget->AltTarget_ex1

Caption: Key strategies to overcome this compound resistance in vitro.

References

Technical Support Center: Optimizing Amantadine Dosage for Neuroprotection Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the neuroprotective effects of amantadine (B194251) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for this compound in neuroprotection studies in rats and mice?

A1: The effective dose of this compound can vary depending on the rodent species and the specific model of neurodegeneration. For rats, a common starting range is 10-50 mg/kg, administered intraperitoneally (i.p.) or orally.[1][2] In a traumatic brain injury (TBI) model, a dose of 20 mg/kg (i.p.) was found to be effective in rats, while 10 mg/kg and 40 mg/kg were not.[2] For mice, doses in the range of 10-50 mg/kg (i.p.) have been used in behavioral studies, with higher doses potentially impairing motor coordination.[3][4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

Q2: What is the primary mechanism of this compound's neuroprotective effect?

A2: this compound's neuroprotective effects are multifaceted.[5] A primary mechanism is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which helps to mitigate excitotoxicity by reducing excessive calcium influx into neurons.[5] Additionally, this compound modulates the dopaminergic system, exerts anti-inflammatory effects by inhibiting microglial activation, and promotes the expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[6][7]

Q3: What are the common routes of administration for this compound in rodents?

A3: The most common routes of administration in rodent studies are intraperitoneal (i.p.) injection and oral gavage. The choice of administration route can influence the pharmacokinetic profile of the drug. For example, oral administration may result in a slower absorption and lower peak plasma concentration compared to i.p. injection.

Q4: How frequently should this compound be administered?

A4: The dosing frequency depends on the experimental design and the half-life of this compound in the specific rodent species. In many studies, this compound is administered once daily.[2] However, in some long-term studies, it has been administered multiple times a day to maintain steady-state concentrations.[8]

Q5: What are the potential side effects or signs of toxicity of this compound in rodents?

A5: At higher doses, this compound can cause side effects in rodents. In rats, doses over 80 mg/kg (i.p.) have been shown to impair coordinated motor activity, and at 50 mg/kg, piloerection and hyperirritability have been observed.[3] In mice, doses above 40 mg/kg (i.p.) can suppress avoidance responses and lead to a general worsening of their condition.[4] It is essential to monitor animals for any adverse effects, especially during initial dose-finding studies.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable neuroprotective effect. Suboptimal Dosage: The dose of this compound may be too low to elicit a therapeutic response.Conduct a dose-response study to identify the optimal therapeutic window. Remember that some studies show a bell-shaped dose-response curve, where higher doses may be less effective.[2][9]
Timing of Administration: this compound may have been administered too late after the initial insult in acute injury models.Optimize the treatment window. For acute injury models like TBI, initiating treatment soon after the injury is often critical.
Inappropriate Animal Model: The chosen model may not be sensitive to the neuroprotective mechanisms of this compound.Ensure the pathological mechanisms of your chosen model (e.g., excitotoxicity, inflammation) align with this compound's known mechanisms of action.
High variability in experimental results. Inconsistent Drug Administration: Variations in injection volume or gavage technique can lead to inconsistent dosing.Ensure all personnel are properly trained in the chosen administration technique to minimize variability.
Biological Variability: Inherent differences between individual animals can contribute to variability.Increase the sample size per group to improve statistical power and account for individual differences.
Animals show signs of distress or toxicity (e.g., hyperirritability, motor impairment). Dosage is too high: The administered dose is likely exceeding the therapeutic window and causing adverse effects.Reduce the dose of this compound. Refer to the literature for reported toxic doses in your specific rodent species.[3][4] Monitor animals closely for any signs of distress.
Difficulty dissolving this compound for administration. Improper Solvent: this compound hydrochloride is generally soluble in water or saline.Ensure you are using an appropriate solvent. Gentle warming and vortexing can aid in dissolution.

Data on this compound Dosage in Rodent Neuroprotection Studies

Animal Model Species This compound Dose Route of Administration Key Findings Reference
Traumatic Brain Injury (Cortical Impact)Rat10, 20, 40 mg/kg/dayIntraperitoneal (i.p.)20 mg/kg facilitated beam-balance recovery and spatial learning.[2]
Traumatic Brain Injury (Fluid Percussion)Rat15, 45, 135 mg/kg/day (divided into 3 doses)Intraperitoneal (i.p.)135 mg/kg/day improved cognitive outcome and increased neuronal survival.[8]
Vincristine-Induced Peripheral NeuropathyRat2, 5, 12, 25, 50 mg/kg/dayOral25 mg/kg and 50 mg/kg increased nociceptive thresholds.[1]
Anxiety ModelMouse25, 50, 75 mg/kgIntraperitoneal (i.p.)50 mg/kg exerted an anxiolytic-like effect.[10]
Carbon Monoxide PoisoningRatNot specified in abstractNot specified in abstractLimited contribution to preventing apoptosis and endothelial damage.[11][12]

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[13][14][15][16]

Materials:

  • Circular pool (typically 1.2-2.0 m in diameter) filled with water (20-22°C).

  • Escape platform submerged ~1 cm below the water surface.

  • Non-toxic substance to make the water opaque (e.g., non-fat dry milk or tempera paint).[17]

  • Visual cues placed around the room.

  • Video tracking system and software.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.

  • Cued Training (Visible Platform): For 1-2 days, train the animals to find a visible platform. This assesses for any visual or motor deficits.

  • Acquisition Phase (Hidden Platform): For 4-6 consecutive days, conduct trials with the platform hidden.

    • Gently place the animal into the pool facing the wall at one of four predetermined start locations (N, S, E, W).

    • Allow the animal to swim and find the submerged platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal, with an inter-trial interval of at least 15 minutes.

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Analysis: Record and analyze parameters such as escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.

Beam Walking Test for Motor Coordination

This test evaluates fine motor coordination and balance in rodents.[18][19][20]

Materials:

  • Narrow wooden or plastic beam (e.g., 1-2 cm wide, 100 cm long) elevated above the ground.

  • A "goal box" or home cage at one end of the beam.

  • A bright light or white noise source at the starting end to motivate the animal to cross.

  • Video recording equipment.

Procedure:

  • Pre-training: Train the animals to traverse the beam for 1-2 days before the injury or treatment.

  • Testing:

    • Place the animal at the start of the beam.

    • Record the time it takes for the animal to traverse the beam and the number of foot slips (errors).

    • A trial is typically limited to a maximum duration (e.g., 60 seconds).

  • Data Analysis: Compare the latency to cross and the number of foot slips between different treatment groups.

Immunohistochemistry (IHC) for GDNF Expression

This protocol allows for the visualization and quantification of GDNF protein in brain tissue sections.[21][22]

Materials:

  • Fixed and sectioned brain tissue (cryosections or paraffin-embedded).

  • Phosphate-buffered saline (PBS).

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Primary antibody against GDNF.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Antigen Retrieval (for paraffin (B1166041) sections): If using paraffin-embedded tissue, deparaffinize and rehydrate the sections, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval).

  • Permeabilization: Incubate sections in PBS with Triton X-100 to permeabilize cell membranes.

  • Blocking: Incubate sections in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate sections with the primary anti-GDNF antibody (diluted in blocking solution) overnight at 4°C.[23]

  • Washing: Wash the sections several times with PBS.

  • Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[23]

  • Washing: Wash the sections several times with PBS.

  • Counterstaining: Incubate with DAPI for a few minutes to stain cell nuclei.

  • Mounting: Mount the sections with an appropriate mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence microscope and quantify the intensity and distribution of the GDNF signal.

Visualizations

Amantadine_Neuroprotection_Signaling_Pathways cluster_this compound This compound cluster_mechanisms Mechanisms of Action cluster_outcomes Neuroprotective Outcomes This compound This compound NMDA_Antagonism NMDA Receptor Antagonism This compound->NMDA_Antagonism Dopamine_Modulation Dopamine System Modulation This compound->Dopamine_Modulation Anti_Inflammation Anti-Inflammatory Effects This compound->Anti_Inflammation GDNF_Induction GDNF Induction This compound->GDNF_Induction Reduced_Excitotoxicity Reduced Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity ↓ Ca2+ influx Increased_Dopamine Increased Dopamine Availability Dopamine_Modulation->Increased_Dopamine ↑ Release ↓ Reuptake Reduced_Neuroinflammation Reduced Neuroinflammation Anti_Inflammation->Reduced_Neuroinflammation ↓ Microglial activation Enhanced_Neuronal_Survival Enhanced Neuronal Survival & Growth GDNF_Induction->Enhanced_Neuronal_Survival ↑ Trophic support Reduced_Excitotoxicity->Enhanced_Neuronal_Survival Increased_Dopamine->Enhanced_Neuronal_Survival Reduced_Neuroinflammation->Enhanced_Neuronal_Survival

Caption: this compound's multifaceted neuroprotective signaling pathways.

Experimental_Workflow_Neuroprotection cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_analysis Post-Mortem Analysis cluster_conclusion Conclusion Animal_Model 1. Induce Rodent Model (e.g., TBI, Stroke) Grouping 2. Randomize into Groups (Vehicle, this compound Doses) Animal_Model->Grouping Dosing 3. Administer this compound (Define dose, route, frequency) Grouping->Dosing Behavioral 4. Behavioral Testing (e.g., MWM, Beam Walk) Dosing->Behavioral Tissue 5. Tissue Collection (Brain harvesting) Behavioral->Tissue Histology 6. Histological Analysis (e.g., Nissl Staining) Tissue->Histology Biochemical 7. Biochemical Assays (e.g., IHC for GDNF, ELISA) Tissue->Biochemical Data_Analysis 8. Data Analysis & Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for assessing this compound's neuroprotection.

References

Troubleshooting variability in Amantadine IC50 values in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Amantadine (B194251) IC50 values in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my this compound IC50 values between experiments?

Variability in IC50 values for this compound can stem from several factors. Key areas to investigate include inconsistencies in the viral titer and multiplicity of infection (MOI), fluctuations in cell culture conditions such as cell density and passage number, and the stability of the this compound solution.[1] Each of these factors can significantly impact the outcome of the antiviral assay.

Q2: What is the expected IC50 range for this compound against sensitive influenza A strains?

The IC50 for this compound against susceptible, wild-type influenza A strains is typically in the low micromolar or even sub-micromolar range. For example, for the A/WSN/33 (H1N1) strain, the IC50 is approximately 0.3 µM.[2] However, it's important to note that this value can vary depending on the specific virus strain and the assay conditions used.[1]

Q3: How much of an increase in IC50 should I expect for this compound-resistant strains?

This compound-resistant influenza strains exhibit a dramatic increase in their IC50 values, often hundreds to thousands of times higher than that of wild-type viruses.[3][4] For instance, strains with common M2 protein mutations like L26F, V27A, A30T, S31N, and G34E can have IC50 values ranging from 154- to 3,300-fold higher than the wild type.[3][4]

Q4: Can I use a neuraminidase (NA) inhibition assay to determine this compound's potency?

No, this compound does not target the neuraminidase enzyme.[2] Its mechanism of action is the inhibition of the M2 proton channel, which is essential for the uncoating of the viral genome within the host cell.[5] Therefore, an NA inhibition assay is not a suitable method for evaluating this compound's antiviral activity. This assay is, however, crucial for characterizing influenza viruses and testing other classes of antivirals that do target neuraminidase.[2]

Q5: Is this compound stable in cell culture media?

This compound is a very stable compound. Studies have shown that this compound hydrochloride retains its full antiviral activity even after long-term storage (at least 25 years) at ambient temperature and after being boiled or held at high temperatures for several days.[6] However, it is still best practice to prepare fresh dilutions for each experiment to avoid any potential issues with contamination or dilution errors.[1]

Data Presentation: this compound IC50 Values

The following tables summarize the 50% inhibitory concentration (IC50) of this compound against various wild-type and mutant influenza A strains.

Table 1: this compound IC50 Values for Wild-Type Influenza A Strains

Influenza A StrainM2 GenotypeApproximate IC50 (µM)
A/WSN/33 (H1N1)Wild-Type~0.3
A/Udorn/72 (H3N2)Wild-Type~15.76
A/sw/Potsdam/15/81Wild-Type<0.25

Note: IC50 values can vary depending on the specific assay conditions.[2][7]

Table 2: Fold Increase in this compound IC50 for Resistant Influenza A (H1N1) M2 Mutants

M2 MutationFold Increase in IC50 Compared to Wild-Type
L26F>3,300
V27A>3,300
A30T154
S31N>3,300
G34E423
V27A/S31N>3,300

Data derived from plaque reduction assays using recombinant influenza A (H1N1) viruses.[3][4]

Troubleshooting Guide

Problem: High Variability in this compound IC50 Values

Possible CauseRecommended Solution
Inconsistent Viral Titer Ensure your viral stock is accurately titered before each experiment. Use a consistent multiplicity of infection (MOI) across all plates and repeat experiments. An inconsistent MOI can lead to significant differences in the level of infection and, consequently, the apparent drug efficacy.[1]
Variable Cell Culture Conditions Maintain consistency in your cell culture practices. Use cells within a specific passage number range, as high-passage cells can have altered susceptibility to viral infection. Ensure consistent cell seeding density and monitor cell health, as variations can affect viral replication and drug susceptibility.[1]
Suboptimal Viral Inoculum Optimize the virus concentration for your assay. Too high a concentration can cause rapid and widespread cell death (confluent lysis), making it difficult to discern drug effects. Conversely, too low a concentration may not produce enough plaques or cytopathic effect (CPE) to quantify accurately.[1]
Issues with Overlay Medium (Plaque Assays) The composition of the overlay medium is critical. Ensure the correct concentration of agar (B569324) or methylcellulose (B11928114) is used to allow for localized viral spread and clear plaque formation while maintaining cell monolayer health. The presence of necessary supplements, like TPCK-treated trypsin for many influenza strains, is also crucial.[1][8]
Inaccurate Drug Concentrations Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Verify the accuracy of your pipetting and dilution calculations.[1]
Subjective Assay Readout For assays requiring manual counting (e.g., plaque assays) or visual assessment of CPE, ensure the same person reads all plates for a given experiment to minimize inter-operator variability. If possible, use automated or quantitative readouts, such as cell viability assays.[9]

Experimental Protocols

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well or 12-well cell culture plates

  • Influenza A virus stock of known titer (PFU/mL)

  • This compound hydrochloride

  • Infection medium (e.g., MEM with 0.1% BSA)

  • TPCK-treated trypsin (concentration to be optimized for the specific virus strain, e.g., 1 µg/mL)[10]

  • Overlay medium (e.g., infection medium containing 0.8% agarose (B213101) or methylcellulose)[8]

  • 10% Formalin for fixing

  • 0.1% Crystal Violet solution for staining

Procedure:

  • Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and wash the cells gently with PBS. Add the overlay medium containing the different concentrations of this compound to the respective wells. Include no-drug (virus control) and no-virus (cell control) wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[1]

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.[2][8]

  • Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.[1]

Tissue Culture Infectious Dose 50 (TCID50) Assay

This endpoint dilution assay measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures. It is useful for viruses that do not form clear plaques.[11]

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Influenza A virus stock

  • This compound hydrochloride

  • Culture medium (e.g., DMEM with 2% FBS)

  • TPCK-treated trypsin

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.[2]

  • Virus and Compound Dilution: Prepare serial 10-fold dilutions of the virus stock. For the antiviral assay, prepare serial dilutions of this compound.

  • Infection and Treatment: Inoculate replicate wells (typically 8 per dilution) with each virus dilution. To test this compound, a standard amount of virus (e.g., 100 TCID50) is added to wells containing serial dilutions of the compound. Include appropriate cell and virus controls.

  • Incubation: Incubate the plate at 37°C for 3-5 days and observe daily for the presence of CPE.[2]

  • Scoring: At the end of the incubation period, score each well as positive or negative for CPE.[2]

  • Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL, which represents the viral titer.[2] For the antiviral assay, determine the concentration of this compound that reduces the number of CPE-positive wells by 50% to calculate the IC50.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays quantify the number of viable cells in culture based on metabolic activity, providing an indirect measure of virus-induced cell death and its inhibition by an antiviral compound.

Materials:

  • MDCK cells

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Influenza A virus stock

  • This compound hydrochloride

  • Culture medium

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent)[12]

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a predetermined density.

  • Treatment and Infection: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with influenza virus at a specific MOI. Include uninfected/untreated, infected/untreated, and uninfected/treated controls.

  • Incubation: Incubate the plate for a period sufficient to allow for virus-induced CPE in the control wells (e.g., 48-72 hours).

  • Reagent Addition: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Signal Measurement: Incubate for the recommended time, then measure the signal (absorbance or luminescence) using a plate reader.

  • Calculation: The signal is proportional to the number of viable cells. Calculate the percentage of cell protection for each this compound concentration relative to the virus and cell controls. Determine the IC50 (effective concentration protecting 50% of cells) and CC50 (concentration causing 50% cytotoxicity in uninfected cells) from dose-response curves.

Visualizations

Amantadine_Mechanism_of_Action This compound Mechanism of Action and Resistance cluster_0 Influenza A Virus Entry and Uncoating cluster_1 Inhibition by this compound cluster_2 Mechanism of Resistance v_entry 1. Virus Entry (Endocytosis) endosome 2. Endosome Acidification (Host v-ATPase pumps H+) v_entry->endosome m2_channel 3. M2 Proton Channel (Wild-Type) endosome->m2_channel H+ m2_blocked M2 Channel Blocked m2_mutant M2 Mutant Channel (e.g., S31N) endosome->m2_mutant H+ uncoating 4. Viral RNA Release (Uncoating) m2_channel->uncoating H+ influx into virion replication 5. Replication uncoating->replication This compound This compound This compound->m2_blocked Binds to pore This compound->m2_mutant no_uncoating Uncoating Inhibited m2_blocked->no_uncoating No H+ influx amantadine_ineffective This compound cannot bind uncoating_proceeds Uncoating Proceeds m2_mutant->uncoating_proceeds H+ influx

Caption: this compound's mechanism of action and resistance.

Plaque_Reduction_Assay_Workflow Experimental Workflow: Plaque Reduction Assay A 1. Seed MDCK Cells in 6-well plates C 3. Infect Cell Monolayer with Influenza Virus (1 hr) A->C B 2. Prepare Serial Dilutions of this compound D 4. Remove Inoculum & Add Overlay with this compound B->D C->D E 5. Incubate (2-3 days) D->E F 6. Fix Cells (Formalin) E->F G 7. Stain Monolayer (Crystal Violet) F->G H 8. Count Plaques & Calculate IC50 G->H

Caption: Workflow for the plaque reduction assay.

Troubleshooting_Logic Troubleshooting Logic for IC50 Variability cluster_Pre_Assay Pre-Assay Checks cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Start High IC50 Variability Observed Check_Virus Is Viral Titer Consistent? Start->Check_Virus Check_Cells Are Cell Conditions (Passage, Density) Standardized? Start->Check_Cells Check_Drug Are Drug Dilutions Fresh and Accurate? Start->Check_Drug Check_MOI Is MOI Consistent Across All Wells/Plates? Check_Virus->Check_MOI Check_Cells->Check_MOI Check_Overlay Is Overlay Medium Correctly Prepared? Check_Drug->Check_Overlay Check_MOI->Check_Overlay Check_Readout Is Readout Method Objective & Consistent? Check_Overlay->Check_Readout Solution Consistent IC50 Values Check_Readout->Solution If all checks pass

Caption: Logical relationships in troubleshooting IC50 variability.

References

Stabilizing Amantadine solutions for long-term experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amantadine (B194251) solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride oral solutions?

A1: For optimal stability, this compound hydrochloride oral solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] It is also recommended to keep the container tightly closed.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of a solution can significantly influence the stability and activity of this compound. This compound is a weak base, and changes in pH alter the equilibrium between its ionized and unionized forms, which can affect its interaction with targets and potentially its degradation.[3][4] For instance, the binding of this compound to the M2 proton channel of the influenza virus is pH-dependent, with tighter binding observed at neutral or higher pH.[3] While specific degradation kinetics across a wide pH range are not extensively detailed in readily available literature, it is crucial to maintain a consistent and appropriate pH for your experimental setup to ensure reproducibility. A solution of this compound hydrochloride in water typically has a pH between 4.0 and 6.0.[5]

Q3: Is this compound susceptible to degradation by light?

A3: While this compound is generally considered stable, exposure to light can potentially lead to degradation over time.[6][7] For long-term experiments, it is best practice to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil. Photostability testing, as outlined in ICH guideline Q1B, is recommended to determine the specific light sensitivity of your formulation.[8]

Q4: What are the known degradation pathways for this compound?

A4: Forced degradation studies are used to identify potential degradation pathways. These studies involve subjecting the drug to harsh conditions like strong acids, bases, oxidation, and high temperatures to accelerate decomposition.[9][10][11] While specific degradation products of this compound are not extensively characterized in all public literature, such studies are crucial for developing stability-indicating analytical methods that can distinguish the intact drug from any degradants.[10] The primary routes of degradation to investigate are hydrolysis (acid and base-mediated) and oxidation.[9][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results over time. Degradation of the this compound stock solution.1. Verify Storage Conditions: Ensure the solution is stored at 20-25°C and protected from light.[1][2] 2. Check Solution Age: Prepare fresh stock solutions regularly. For aqueous solutions, it is often recommended not to store them for more than a day unless stability data for your specific formulation exists.[12] 3. Perform Stability Check: Use a validated stability-indicating HPLC method (see Experimental Protocols) to assess the concentration of this compound in your stock solution.
Precipitate forms in the this compound solution. Solubility Issues: The concentration of this compound may have exceeded its solubility in the chosen solvent, especially if the temperature has fluctuated. pH Shift: A change in the pH of the solution could affect the solubility of this compound hydrochloride.1. Review Solubility Data: this compound hydrochloride is freely soluble in water. If using a different solvent system, verify the solubility. 2. Control Temperature: Store the solution at a consistent temperature. 3. Buffer the Solution: If appropriate for your experiment, use a buffer to maintain a stable pH.
Loss of drug potency observed. Chemical Degradation: The this compound may be degrading due to hydrolysis, oxidation, or photolysis.1. Conduct Forced Degradation Studies: To understand the degradation profile of your specific formulation, perform forced degradation studies (see Experimental Protocols). 2. Optimize Formulation: Consider the use of antioxidants or chelating agents if oxidation is suspected. Ensure the pH is in a stable range. 3. Protect from Light: Always store solutions in light-resistant containers.[6][7]

Data Presentation

Table 1: Recommended Storage and Handling of this compound Solutions

ParameterRecommendationRationale
Temperature 20°C to 25°C (68°F to 77°F)[1][2]To minimize thermal degradation.
Light Exposure Protect from light (e.g., use amber vials or foil wrapping).To prevent photodegradation.[6][7]
Container Tightly closed container.[1]To prevent contamination and evaporation.
pH Maintain a consistent and appropriate pH for the experiment.This compound's stability and activity can be pH-dependent.[3][4]
Aqueous Solution Shelf-life Prepare fresh or validate storage duration. Short-term storage (e.g., ≤ 24 hours) is often recommended without stability data.[12]To avoid degradation in unpreserved aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 24 hours).[9] Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 24 hours).[9] Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified time (e.g., 48 hours).[9]

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a suitable analytical method, such as the HPLC method described below.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is for the quantitative analysis of this compound and the separation of its degradation products. Since this compound lacks a strong chromophore, pre-column derivatization is often required for UV detection.

1. Derivatization Agent:

  • Phenylisothiocyanate (PITC) can be used as a derivatizing agent.[13]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 40:60 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 273 nm for the PITC derivative.[13]

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Solution: Prepare a known concentration of this compound hydrochloride standard in the mobile phase and derivatize with PITC according to a validated procedure.

  • Sample Solution: Dilute the this compound solution to be tested to a suitable concentration with the mobile phase and derivatize under the same conditions as the standard.

4. Analysis:

  • Inject equal volumes of the derivatized standard and sample solutions into the HPLC system.

  • Compare the peak area of the this compound-PITC complex in the sample to that of the standard to quantify the this compound concentration.

  • Examine the chromatograms from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualizations

Amantadine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake NMDA_receptor NMDA Receptor Signal Transduction Signal Transduction NMDA_receptor->Signal Transduction Modulates D2_receptor Dopamine D2 Receptor D2_receptor->Signal Transduction Activates This compound This compound This compound->Dopamine_vesicle Promotes Release This compound->DAT Inhibits Reuptake This compound->NMDA_receptor Antagonizes Dopamine->D2_receptor Binds Glutamate Glutamate Glutamate->NMDA_receptor Binds

Caption: this compound's dual mechanism of action on dopaminergic and glutamatergic pathways.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolysis Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Eval Data Evaluation HPLC->Data_Eval Identify Degradants &\nValidate Method Identify Degradants & Validate Method Data_Eval->Identify Degradants &\nValidate Method

Caption: Workflow for forced degradation and stability-indicating method development.

References

Addressing Amantadine-induced cytotoxicity in primary neuron cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using amantadine (B194251) in primary neuron cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on primary neuron cultures at therapeutic concentrations?

A1: At commonly used therapeutic and research concentrations (typically in the low micromolar range, e.g., 10-30 µM), this compound is generally considered to be neuroprotective rather than cytotoxic, particularly in models of neurodegenerative diseases like Parkinson's disease.[1][2][3] Studies have shown that this compound can protect dopamine (B1211576) neurons from toxins such as MPP+ and lipopolysaccharide (LPS).[1][2]

Q2: What are the known mechanisms of this compound's neuroprotective action?

A2: this compound's neuroprotective effects are multifaceted and not attributed to a single pathway.[4][5] The primary mechanisms include:

  • NMDA Receptor Antagonism: this compound is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which can mitigate excitotoxicity.[5][6][7][8][9][10]

  • Dopaminergic Modulation: It enhances dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[4][5][7]

  • Glial Cell Modulation: this compound can reduce the activation of microglia, thereby decreasing the release of pro-inflammatory factors, and can induce astrocytes to release glial-derived neurotrophic factor (GDNF).[1][2]

  • Anti-apoptotic and Anti-inflammatory Effects: It has been shown to reduce the activation of caspase-3 and the NLRP3 inflammasome, key components of apoptosis and inflammation, respectively.[11][12]

Q3: At what concentrations might this compound become cytotoxic to neurons?

A3: While neuroprotective at lower concentrations, this compound can induce cytotoxicity at significantly higher doses. Studies on bovine cornea endothelial cells showed that concentrations of 200 µM and above could induce cell cycle arrest, and doses of 1000 µM (1 mM) or higher had clear cytotoxic effects, including inducing apoptosis.[13] Another study in Vero E6 cells showed no cytotoxicity up to 100 µM.[14] Therefore, it is crucial to use concentrations within the established therapeutic and experimental range (typically below 50 µM) to avoid cytotoxic effects in primary neuron cultures.

Q4: How does this compound affect mitochondrial function and oxidative stress?

A4: this compound has been shown to have a protective role against mitochondrial dysfunction and oxidative stress.[15][16] In some models, it can correct mitochondrial calcium overload, improve the activity of the respiratory chain, reduce the overproduction of reactive oxygen species (ROS), and stabilize the mitochondrial membrane potential.[15] It has also been shown to scavenge hydroxyl and superoxide (B77818) radicals.[16][17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected Neuronal Death/Cytotoxicity This compound concentration is too high.Verify the stock solution concentration and perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary neuron culture type (start with a range of 1-50 µM).[13]
Contamination of the culture.Check for signs of bacterial or fungal contamination. Use sterile techniques and consider a course of antibiotics/antimycotics if necessary.
Poor health of primary neurons prior to treatment.Optimize the neuron isolation and culture protocol to ensure high viability before starting the experiment. Assess baseline viability with assays like Trypan Blue exclusion or a live/dead stain.
Lack of Neuroprotective Effect This compound concentration is too low.The effective concentration can be model-dependent. Titrate the this compound concentration upwards, for example, from 10 µM to 50 µM.[1][3]
The chosen model of neurotoxicity is not amenable to this compound's mechanisms of action.This compound's neuroprotection is well-documented in models of dopamine neuron degeneration.[1][2] Its efficacy may be different in other models. Consider if the toxic insult in your model aligns with pathways modulated by this compound (e.g., excitotoxicity, neuroinflammation).
Timing of this compound administration is not optimal.In many studies demonstrating neuroprotection, this compound is added as a pre-treatment before the toxic insult.[1] Consider optimizing the timing of administration relative to the application of the neurotoxin.
High Variability in Experimental Results Inconsistent cell density or culture age.Ensure uniform cell plating density and use cultures of the same age for all experimental groups.
Inconsistent drug preparation and administration.Prepare fresh this compound solutions for each experiment. Ensure thorough mixing when adding it to the culture medium.
Subjectivity in assessment.Use quantitative and objective assays for neuronal viability and function, such as automated cell counting for immunocytochemistry or biochemical assays.

Data Presentation

Table 1: Neuroprotective Effects of this compound in Primary Midbrain Cultures

Toxin/StimulusThis compound ConcentrationOutcome MeasureResultReference
MPP+20 µM[³H]DA uptakeSignificantly reduced MPP+-induced neurotoxicity[4]
MPP+30 µM[³H]DA uptakeSignificantly reduced MPP+-induced neurotoxicity[1][4]
LPS10-30 µMNumber of TH+ neuronsSignificantly increased compared to LPS alone[1][3][4]
LPS30 µM[³H]DA uptakeSignificantly protected DA neurons against LPS-induced toxicity[1]

Table 2: Effects of this compound on Glial Cells and Neurotrophic Factor Expression

Cell Culture ModelThis compound ConcentrationOutcome MeasureResultReference
Primary rat midbrain cultures (astroglia and microglia)10-30 µMGDNF mRNAUp to 70% increase[18]
C6 glioma cells5 µMGDNF mRNAIncreased[18]
Microglia-enriched cultures30 µMTNFα, PGE₂, NO release (LPS-stimulated)Significantly reduced[19]

Experimental Protocols

Protocol 1: Assessing Dopaminergic Neuron Function with [³H]-Dopamine Uptake Assay

Objective: To quantify the functional integrity of dopaminergic neurons by measuring their ability to take up radiolabeled dopamine.

Methodology:

  • Cell Culture: Plate primary midbrain neuron-glia cultures and treat with the desired concentrations of this compound and/or neurotoxin (e.g., MPP+) for the specified duration.[20]

  • Uptake Assay:

    • Wash the cultures twice with a pre-warmed Krebs-Ringer buffer.

    • Add Krebs-Ringer buffer containing 1 µM [³H]-Dopamine to each well.

    • Incubate the cultures for 20 minutes at 37°C.[20]

    • To terminate the uptake, aspirate the buffer and wash the cells three times with ice-cold Krebs-Ringer buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Non-specific uptake can be determined by performing the assay in the presence of a dopamine transporter inhibitor (e.g., GBR-12909).

Protocol 2: Quantifying Dopaminergic Neuron Survival with Tyrosine Hydroxylase (TH) Immunocytochemistry

Objective: To identify and count surviving dopaminergic neurons based on the expression of the enzyme tyrosine hydroxylase.

Methodology:

  • Cell Culture and Treatment: Culture and treat the primary neurons as described in Protocol 1.

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Tyrosine Hydroxylase (anti-TH) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of TH-positive neurons in multiple fields of view for each condition.

Visualizations

This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Antagonism Dopamine Dopamine Synapse This compound->Dopamine Modulation Microglia Microglia This compound->Microglia Inhibition Astrocyte Astrocyte This compound->Astrocyte Stimulation Excitotoxicity ↓ Excitotoxicity NMDA_R->Excitotoxicity DA_Transmission ↑ Dopamine Transmission Dopamine->DA_Transmission Inflammation ↓ Neuroinflammation Microglia->Inflammation GDNF ↑ GDNF Release Astrocyte->GDNF Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection DA_Transmission->Neuroprotection Inflammation->Neuroprotection GDNF->Neuroprotection

Caption: Multifaceted neuroprotective pathways of this compound.

Start Start: Primary Neuron Culture Pretreat Pre-treatment: This compound (various conc.) Start->Pretreat Toxin Add Neurotoxin (e.g., MPP+, LPS) Pretreat->Toxin Incubate Incubate (Specified Duration) Toxin->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Neuronal Viability (e.g., MTT, Live/Dead) Endpoint->Viability Function Neuronal Function (e.g., [3H]DA Uptake) Endpoint->Function Morphology Morphology/Survival (e.g., TH-ICC) Endpoint->Morphology Analysis Data Analysis & Interpretation Viability->Analysis Function->Analysis Morphology->Analysis

Caption: Experimental workflow for assessing this compound's effects.

Problem Problem: Unexpected Cytotoxicity Check_Conc Is this compound concentration > 50µM? Problem->Check_Conc High_Conc High Concentration is the likely cause. Check_Conc->High_Conc Yes Check_Culture Is the untreated control culture healthy? Check_Conc->Check_Culture No Reduce_Conc Action: Reduce concentration and perform dose-response. High_Conc->Reduce_Conc Culture_Issue Culture health is the likely issue. Check_Culture->Culture_Issue No Other Consider other factors: Contamination, reagent quality. Check_Culture->Other Yes Optimize_Culture Action: Optimize neuron isolation and culture conditions. Culture_Issue->Optimize_Culture

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Enhancing Amantadine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of Amantadine (B194251) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the oral bioavailability of this compound in animal models?

A1: The main approaches focus on overcoming this compound's pharmacokinetic limitations. Key strategies include:

  • Prodrugs: Modifying the this compound molecule to create a prodrug with enhanced absorption characteristics. These are designed to be metabolized into the active this compound form in vivo.

  • Nanoformulations: Encapsulating this compound in nanocarriers such as polymeric micelles or lipid-based systems to improve solubility, stability, and absorption.

  • Extended-Release (ER) Formulations: Developing formulations that release this compound slowly over time, which can improve its absorption profile and maintain therapeutic concentrations for longer periods.

Q2: Which animal models are commonly used for studying this compound's bioavailability?

A2: A variety of animal models have been used, with the choice often depending on the specific research question. Common models include mice, rats, dogs, cats, horses, and parrots. It is important to note that the pharmacokinetics of this compound can vary significantly between species.[1][2][3]

Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of new this compound formulations?

A3: The most critical parameters to measure are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Troubleshooting Guides

Prodrug Synthesis and In Vivo Evaluation

Q4: I am experiencing low yields in my this compound prodrug synthesis. What are some common causes and solutions?

A4: Low yields in this compound prodrug synthesis can stem from several factors. Here are some troubleshooting tips:

  • Incomplete Reactions: Ensure you are using optimal reaction conditions, including temperature, reaction time, and stoichiometry of reactants. For instance, in the synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane, optimizing the molar ratio of reactants and the reaction temperature to 85°C can significantly increase the yield.[4][5] Microwave-assisted synthesis can also be explored to shorten reaction times and improve yields.[4][6]

  • Side Reactions: The presence of multiple by-products can lower the yield of your desired prodrug. Carefully control the reaction temperature to minimize side reactions.

  • Purification Losses: The purification process itself can lead to a loss of product. Develop a robust purification strategy, which may include extraction, crystallization, and/or chromatography, to effectively remove impurities while maximizing recovery.[7]

  • Catalyst Selection: The use of phase transfer catalysts, such as Tetrabutylammonium iodide (TBAI), has been shown to enhance reaction rates and yields in some synthesis routes.[4]

Q5: My this compound prodrug is not showing the expected increase in bioavailability in vivo. What could be the issue?

A5: If your prodrug is not performing as expected, consider the following:

  • Inefficient In Vivo Conversion: The prodrug must be efficiently converted to the active this compound in the target animal model. Investigate the metabolic stability of your prodrug in plasma and liver homogenates from the species you are using.[8]

  • Poor Stability: The prodrug may be degrading in the gastrointestinal tract before it can be absorbed. Assess the stability of the prodrug at different pH levels that mimic the stomach and intestinal environments.[9]

  • Formulation Issues: The way the prodrug is formulated for oral administration can significantly impact its absorption. Ensure the prodrug is adequately solubilized in the vehicle used for dosing.

Nanoformulation Development and Administration

Q6: I'm having trouble with the stability of my this compound nanoformulations, leading to aggregation and inconsistent results. What can I do?

A6: Stability is a common challenge with nanoformulations. Here are some strategies to improve it:

  • Optimize Surfactant Concentration: Surfactants are crucial for stabilizing nanoparticles. For PLGA nanoparticles, optimizing the surfactant concentration is a key factor in achieving a stable formulation.[10] The use of dual-surfactant systems, such as Pluronic F68 and oleic acid in PLGA micelles, can also enhance stability.[11]

  • Surface Modification: Coating your nanoparticles with polymers like chitosan (B1678972) can improve their stability and enhance their mucoadhesive properties, increasing their residence time at the absorption site.[12]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be an effective method to improve stability. However, it's important to use appropriate cryoprotectants to prevent aggregation during the process.

  • Zeta Potential: The surface charge of your nanoparticles (zeta potential) is a critical indicator of their stability. A sufficiently high positive or negative zeta potential will result in electrostatic repulsion between particles, preventing aggregation. For this compound-loaded nanostructured lipid carriers, a zeta potential of around -27 mV has been associated with good stability.[12]

Q7: What are the critical parameters to control when preparing this compound-loaded PLGA nanoparticles to ensure consistent particle size and drug loading?

A7: To achieve reproducible PLGA nanoparticle formulations, you should carefully control the following parameters:

  • PLGA Concentration: The concentration of the PLGA polymer in the organic phase will influence the size of the resulting nanoparticles.[13]

  • Surfactant Concentration: The amount of surfactant in both the inner and outer aqueous phases of a double emulsion solvent evaporation method is critical for controlling particle size and preventing aggregation.[10]

  • Homogenization Speed and Time: The energy input during the emulsification step, controlled by the homogenization speed and duration, directly impacts the particle size.

  • Solvent Evaporation Rate: The rate at which the organic solvent is removed will affect the final particle morphology and density.

Q8: I am observing high variability in my in vivo data after oral administration of this compound nanoformulations to mice. What could be the cause?

A8: High variability in animal studies can be frustrating. Here are some potential sources of variability and how to address them:

  • Improper Oral Gavage Technique: Incorrect oral gavage can lead to inaccurate dosing or aspiration, causing significant variability in drug absorption and potential harm to the animal. Ensure that all personnel are properly trained in this technique. It is crucial to use the correct size and type of gavage needle for the animal's size and to measure the correct insertion depth.[14][15][16][17][18]

  • Formulation Inhomogeneity: Ensure that your nanoformulation is homogenous and that the drug is evenly distributed before each administration. Gently vortex or sonicate the formulation if necessary.

  • Animal-to-Animal Variation: Biological variability is inherent in animal studies. Ensure that your animals are of a similar age and weight, and use a sufficient number of animals per group to achieve statistical power.

  • Fasting State: The presence or absence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Formulations in Various Animal Models

Animal ModelFormulationDoseCmax (ng/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Rat This compound Solution (i.v.)----100[19]
This compound Solution (p.o.)----34.9[19]
Mouse This compound2 mg/kg (IG)~150 (plasma)~1--[3]
Amide Prodrug 82 mg/kg (IG)~100 (plasma)~2--[3]
Cat This compound HCl (i.v.)5 mg/kg---100[3]
This compound HCl (p.o.)5 mg/kg1141 ± 133~1.97-130 ± 11[3]
Horse This compound (oral)10-20 mg/kg-3.4 ± 1.4-~40-60[2]
Parrot This compound (oral)10 mg/kg1174 ± 1863.8 ± 1.838.6 ± 7.4-[1]
This compound (oral, multiple doses)5 mg/kg1185 ± 2703.0 ± 2.426.3 ± 5.7-[1]

Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed Methodology for Oral Gavage in Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

  • Appropriately sized gavage needle (22-24 gauge for adult mice, with a rounded tip).[14]

  • Syringe (1 mL or smaller).

  • This compound formulation.

  • Scale for weighing the mouse.

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders and behind the ears with your non-dominant hand. The mouse should be held in an upright position.[14]

  • Measure Insertion Depth: Measure the length of the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth. You can mark this on the tube with a marker.[15]

  • Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the oral cavity. The mouse's head should be tilted slightly back to straighten the path to the esophagus.[16]

  • Advance into Esophagus: The tube should slide easily down the esophagus without any force. If you feel resistance, withdraw the tube and try again. You may observe the mouse swallowing as the tube is advanced.[15]

  • Administer Formulation: Once the tube is in the stomach (at the pre-measured depth), slowly administer the this compound formulation.

  • Withdraw Tube: After administration, gently and smoothly withdraw the gavage tube.

  • Monitor Animal: Observe the mouse for any signs of distress after the procedure.

HPLC Method for this compound Determination in Rat Plasma

This is a summary of a pre-column derivatization HPLC method. Specific parameters may need optimization for your equipment and samples.

Principle: this compound lacks a strong chromophore for UV detection. Therefore, a derivatization step is required to attach a UV-absorbing molecule to this compound before HPLC analysis.

Reagents and Materials:

  • This compound standard.

  • Internal standard (IS).

  • Anthraquinone-2-sulfonyl chloride (ASC) as a derivatizing agent.[20]

  • Sodium hydroxide (B78521) (NaOH) solution.

  • Organic solvent (e.g., dichloromethane).

  • HPLC grade solvents for the mobile phase.

  • C18 HPLC column.

Sample Preparation:

  • To a 200 µL aliquot of rat plasma, add 20 µL of the internal standard solution and 200 µL of 2M NaOH solution.[20]

  • Add 1 mL of dichloromethane, vortex for 3 minutes, and centrifuge at 4000 x g for 10 minutes.[20]

  • Transfer 0.8 mL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[20]

  • Reconstitute the residue with 0.3 mL of 2M NaOH and 0.6 mL of ASC solution (0.05 mg/mL in dichloromethane). React at room temperature for 10 minutes.[20]

  • After derivatization, take 0.4 mL of the organic layer and evaporate to dryness.

  • Reconstitute the final residue in 100 µL of the mobile phase, vortex, and inject a 20 µL aliquot into the HPLC system.[20]

Chromatographic Conditions (Example):

  • Column: Lichrosper C18.[20]

  • Mobile Phase: Isocratic elution with a suitable mixture of buffer and organic solvent.

  • Detection: UV detector at 256 nm.[20]

  • Flow Rate: As per column specifications and optimization.

Mandatory Visualizations

This compound's Dual Mechanism of Action: Dopamine (B1211576) Release and NMDA Receptor Antagonism

amantadine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release dopamine Dopamine dopamine_release->dopamine dat Dopamine Transporter (DAT) dat->dopamine Reuptake d2_receptor D2 Receptor dopamine->d2_receptor nmda_receptor NMDA Receptor ca_channel Ca2+ Channel nmda_receptor->ca_channel Activates This compound This compound This compound->dopamine_release Enhances This compound->dat Inhibits Reuptake This compound->nmda_receptor Antagonizes

Caption: this compound enhances dopamine release and inhibits its reuptake, while also blocking NMDA receptors.

Experimental Workflow for Evaluating this compound Nanoformulations in Mice

experimental_workflow formulation This compound Nanoformulation Preparation & Characterization (e.g., PLGA Micelles) dosing Oral Administration (Gavage) formulation->dosing animal_model Animal Model Selection (e.g., Male Wistar Rats) animal_model->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling analysis Plasma Sample Preparation & HPLC Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis comparison Comparison with Control (this compound Solution) pk_analysis->comparison troubleshooting_nanoparticles cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem: Nanoformulation Instability (Aggregation) cause1 Inadequate Surfactant problem->cause1 cause2 Suboptimal Surface Charge (Low Zeta Potential) problem->cause2 cause3 Inappropriate Storage problem->cause3 solution1 Optimize Surfactant Concentration/Type cause1->solution1 solution2 Surface Modification (e.g., Chitosan Coating) cause2->solution2 solution3 Lyophilization with Cryoprotectants cause3->solution3

References

Minimizing off-target effects of Amantadine in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Amantadine (B194251) in experimental models. This resource is designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound has a complex pharmacological profile with one primary, well-understood on-target mechanism and several off-target interactions that can influence experimental outcomes.

  • Primary On-Target Effect (Antiviral): The best-characterized mechanism is the blockade of the M2 proton channel of the influenza A virus. This action prevents the virus from uncoating and releasing its genetic material into the host cell.[1][2][3]

  • Primary On-Target Effect (Parkinson's Disease): In the context of neurological models, its therapeutic effect is believed to stem from its ability to increase dopamine (B1211576) release and block dopamine reuptake, thus enhancing dopaminergic neurotransmission.[3][4][5]

  • Known Off-Target Effects: this compound interacts with several other neural systems, which are often the source of experimental variability and side effects. These include:

    • NMDA Receptor Antagonism: It acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptor.[3][4][6] This is considered a plausible mechanism for some of its therapeutic and off-target effects.[7]

    • Sigma-1 Receptor Agonism: this compound binds to and activates sigma-1 receptors, which can modulate calcium signaling and dopamine release.[2][6][7]

    • Other Targets: Other potential targets that may play a role include phosphodiesterases (PDEs), nicotinic acetylcholine (B1216132) receptors, and 5-HT3 receptors.[2][6][7]

Q2: At what concentrations are off-target effects likely to become significant?

A2: The therapeutic relevance of this compound's various targets depends on the concentrations reached in the experimental model versus the drug's affinity for each target. Plasma peak levels of this compound in humans typically reach a maximum of 10 µM.[7] Off-target effects can become prominent when local concentrations in your model exceed the binding affinities for these secondary targets. For instance, its affinity (Ki) for sigma-1 receptors is approximately 20 µM.[6] In vitro studies have shown IC50 values for SARS-CoV-2 inhibition between 83 and 119 µM, concentrations that are well above systemic therapeutic levels.[8][9] Therefore, it is crucial to consider the dose-dependency of these effects in your experimental design.

Q3: How can I differentiate between on-target and off-target effects in my experiment?

A3: Differentiating these effects requires careful experimental design and the use of specific controls.

  • Dose-Response Studies: Conduct a thorough dose-response curve. Off-target effects may only appear at higher concentrations.[10]

  • Use of Specific Antagonists: If you suspect an off-target effect mediated by a specific receptor (e.g., NMDA), co-administer a selective antagonist for that receptor to see if the unexpected effect is blocked.

  • Alternative Compounds: Use a related compound with a different off-target profile. For example, Rimantadine, another M2 channel blocker, can be used as a comparator in viral studies.[11] For neurological studies, comparing this compound's effects to more selective dopaminergic agents or NMDA antagonists can help isolate the responsible mechanism.[12]

  • Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked out or its expression reduced to confirm its role in the observed phenotype.

Troubleshooting Guides

Problem: I am observing high variability in my experimental results.

  • Possible Cause 1: Drug Stability & Preparation.

    • Solution: Always prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Stability can be compromised by improper storage or multiple freeze-thaw cycles.[13] For in vivo studies, ensure the vehicle (e.g., sterile PBS) is appropriate and the solution is fully dissolved.[11]

  • Possible Cause 2: Inconsistent Dosing or Administration.

    • Solution: For in vivo models, ensure precise and consistent administration. For oral gavage, use proper technique to minimize stress and ensure the full dose is delivered.[11] For in vitro work, verify cell seeding density and viral titer (MOI) are consistent across all plates and replicates.[13]

  • Possible Cause 3: Undocumented Off-Target Effects.

    • Solution: The observed variability may be a true biological effect resulting from this compound's engagement with multiple targets at the specific concentration used. Refer to the dose-response data in the tables below and consider performing a dose-titration experiment to find a concentration with more consistent effects.

Problem: My animal model is showing unexpected CNS-related side effects (e.g., hyperactivity, anxiety, seizures).

  • Possible Cause 1: Dose is too high.

    • Solution: High doses of this compound can lead to significant CNS side effects, including locomotor stimulation and, in extreme cases, psychosis or myoclonus.[2][14] Review the literature for established dose ranges in your specific model. A study in rats with traumatic brain injury found a therapeutic benefit at 20 mg/kg, while no effect was seen at 10 mg/kg or 40 mg/kg, indicating a bell-shaped dose-response curve.[10] Reduce the dose and perform a new dose-response study to find the optimal therapeutic window.

  • Possible Cause 2: Interaction with NMDA or Dopaminergic Systems.

    • Solution: The observed effects may be due to this compound's action on NMDA or dopamine receptors.[15] Review the neurochemical profile of your model. If the model has altered glutamatergic or dopaminergic signaling, it may be particularly sensitive to this compound. Consider using a more selective compound if the goal is to target only one of these systems.

  • Possible Cause 3: Renal Impairment in Animal Model.

    • Solution: this compound is primarily cleared by the kidneys.[16][17] If your experimental model involves any level of renal impairment, the drug can accumulate, leading to toxicity at otherwise normal doses.[16] Dosage reduction is critical in subjects with impaired renal function.[5]

Data Presentation: this compound Target Affinities

The following table summarizes the binding affinities and effective concentrations of this compound at various targets, providing a quantitative basis for dose selection.

TargetActionAffinity / Effective ConcentrationExperimental ModelReference
On-Target
Influenza A M2 ChannelAntagonistIC50: Varies by strainIn vitro viral assays[1]
Dopamine SystemRelease Enhancer / Reuptake Inhibitor20 mg/kg (rat) increased striatal c-fosIn vivo (rat)[7]
Off-Target
NMDA ReceptorAntagonistIC50: 49 µM (without Mg2+) to 165 µM (with Mg2+)In vitro receptor binding[7]
Sigma-1 ReceptorAgonistKi: ~20 µMPost-mortem human frontal cortex[6]
Aromatic Amino Acids Decarboxylase (AADC)Increases mRNA expression10 µM (70% increase)In vitro (PC12 cells)[7]
SARS-CoV-2 ReplicationInhibitorIC50: 83 - 119 µMIn vitro (Vero E6 cells)[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol provides a general method for preparing a concentrated this compound stock solution for cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Sterile, cell-culture grade water or DMSO

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh the required amount of this compound hydrochloride powder in a sterile tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 100 mM). This compound HCl is soluble in water.[18]

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]

  • Store aliquots at -20°C. For each experiment, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium.

Protocol 2: Administration of this compound for In Vivo Rodent Studies (Oral Gavage)

This protocol describes the standard method for oral administration of this compound to mice or rats.

Materials:

  • Prepared this compound solution at the desired concentration (e.g., in sterile water or PBS)

  • Appropriately sized oral gavage needle (flexible or rigid)

  • Syringe

Procedure:

  • Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., mg/kg).

  • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Gently but firmly restrain the animal. For mice, a firm grip on the scruff of the neck is effective to immobilize the head.[11]

  • Position the animal in a near-vertical orientation.

  • Carefully insert the gavage needle into the mouth, passing it along the side and over the tongue toward the esophagus. The needle should advance smoothly with minimal resistance.[11] Caution: If you meet resistance or the animal shows signs of respiratory distress, withdraw immediately and reposition.

  • Once the needle is correctly placed in the esophagus, slowly depress the syringe plunger to administer the solution.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for several minutes for any signs of immediate distress or injury.[11]

Visualizations

Amantadine_Targets This compound's On-Target vs. Off-Target Interactions cluster_on_target Primary Therapeutic Targets cluster_off_target Known Off-Targets This compound This compound Dopamine Dopamine Release / Reuptake This compound->Dopamine Enhances M2_Channel Influenza A M2 Channel This compound->M2_Channel Blocks NMDA_R NMDA Receptor This compound->NMDA_R Weakly Antagonizes Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Activates Other Other Potential Targets (PDEs, nAChRs) This compound->Other Interacts Therapeutic Desired Therapeutic Effect Dopamine->Therapeutic M2_Channel->Therapeutic Side_Effects Potential Off-Target Side Effects / Artifacts NMDA_R->Side_Effects Sigma1_R->Side_Effects Other->Side_Effects

Caption: this compound's primary therapeutic and secondary off-target pathways.

Workflow Workflow for Characterizing Off-Target Effects start 1. Hypothesis: This compound will modulate Target X lit_review 2. Literature Review: Identify known off-targets and effective dose ranges start->lit_review dose_response 3. Dose-Response Experiment: Test a wide range of this compound concentrations lit_review->dose_response data_analysis 4. Data Analysis: Determine EC50 for on-target effect and threshold for off-target effects dose_response->data_analysis decision 5. Outcome Assessment data_analysis->decision optimize 6a. Optimize Dose: Select concentration that maximizes on-target effect and minimizes off-target decision->optimize Clear on-target window controls 6b. Use Specific Controls: Co-administer antagonists for suspected off-targets decision->controls On- and off-target effects overlap end 7. Proceed with Optimized Experiment optimize->end controls->end

Caption: A systematic workflow for dose selection to minimize off-target effects.

Troubleshooting Troubleshooting Unexpected Experimental Results start Unexpected Result Observed check_protocol Verify Protocol: - Dosing calculation correct? - Drug prep/storage correct? - Administration consistent? start->check_protocol is_protocol_ok Protocol OK? check_protocol->is_protocol_ok fix_protocol Correct Protocol Error and Repeat Experiment is_protocol_ok->fix_protocol No is_off_target Suspect Off-Target Effect? is_protocol_ok->is_off_target Yes lit_review Review Literature for Known Off-Targets at Current Dose is_off_target->lit_review Yes re_evaluate Re-evaluate Hypothesis is_off_target->re_evaluate No lower_dose Action: Lower Dose (Test dose-dependency) lit_review->lower_dose use_controls Action: Use Specific Controls (e.g., receptor antagonists) lit_review->use_controls lower_dose->re_evaluate use_controls->re_evaluate

Caption: A decision tree for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Validating the Specificity of Amantadine's Action on the M2 Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments validating the specificity of Amantadine's action on the influenza A virus M2 proton channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's action on the M2 channel?

A1: This compound (B194251) inhibits the M2 proton channel through a mechanism of physical occlusion.[1][2][3] A single this compound molecule binds to a high-affinity site within the N-terminal lumen of the M2 channel pore.[1][2][3][4][5] This binding event physically blocks the channel, interrupting the passage of protons and perturbing the protonation equilibrium of the key histidine residue (His37) involved in proton conduction.[1][3]

Q2: Where is the primary binding site of this compound on the M2 channel?

A2: The high-affinity binding site for this compound is located in the N-terminal pore of the M2 channel.[1][2][3][4][5] This site is surrounded by amino acid residues that, when mutated, are known to confer this compound resistance, such as Val27, Ala30, and Ser31.[6][7][8] While a second, low-affinity binding site on the C-terminal surface of the protein has been observed at high drug concentrations, functional studies indicate that the luminal pore binding is the primary site for pharmacological inhibition.[1][2][3][4][5][9]

Q3: What are the key amino acid residues in the M2 channel that are critical for this compound's binding and inhibitory action?

A3: Mutagenesis and electrophysiological studies have identified several key residues within the M2 transmembrane domain that are crucial for this compound's interaction. These include Valine at position 27 (V27), Alanine at position 30 (A30), Serine at position 31 (S31), and Glycine at position 34 (G34).[6][8] Mutations at these sites, particularly S31N and V27A, are the most common causes of this compound resistance.[10][11]

Q4: How can I experimentally validate that this compound's effect is specific to the M2 channel and not due to off-target effects?

A4: To validate the specificity of this compound's action, you can perform several control experiments:

  • Site-Directed Mutagenesis: Introduce known this compound-resistance mutations (e.g., S31N or V27A) into the M2 channel.[7][10] A loss of inhibition by this compound in the mutant channel compared to the wild-type channel strongly suggests a specific interaction.

  • Use of a Non-Target Channel: Express a different viral or cellular ion channel that is not a known target of this compound. The absence of an inhibitory effect by this compound on this channel would support its specificity for M2.

  • Chimeric Channel Studies: Create a chimeric ion channel by transplanting the pore-lining region of the M2 channel into an this compound-insensitive channel, such as the BM2 channel from influenza B virus.[9][12] Gaining this compound sensitivity in the chimeric channel indicates that the M2 pore is the specific target.[9][12]

  • Inactive Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control.

Troubleshooting Guides

Problem 1: High variability in this compound IC50 values in plaque reduction assays.
  • Possible Cause 1: Inconsistent viral titer.

    • Solution: Ensure your viral stock is accurately titered before each experiment. Use a consistent multiplicity of infection (MOI) across all experimental replicates to ensure uniform infection levels.[13]

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture parameters, including cell density, passage number, and media composition, as variations can impact viral replication and drug susceptibility.[13]

  • Possible Cause 3: Drug instability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles, which can degrade the compound.[13]

Problem 2: Inability to express functional M2 proton channels in Xenopus oocytes for electrophysiological measurements.
  • Possible Cause 1: Poor quality cRNA.

    • Solution: Before injection, verify the integrity and concentration of your cRNA using gel electrophoresis and spectrophotometry.[13]

  • Possible Cause 2: Oocyte health.

    • Solution: Use healthy, stage V-VI oocytes. Ensure proper incubation conditions and monitor oocyte health daily post-injection.[13]

  • Possible Cause 3: Incorrect construct design.

    • Solution: Confirm that the M2 gene is correctly cloned into a suitable oocyte expression vector. Sequence the construct to rule out any mutations that could impair protein expression or function.[13]

Problem 3: Plaque reduction assay not yielding clear plaques.
  • Possible Cause 1: Suboptimal cell density.

    • Solution: Ensure the cell monolayer is confluent at the time of infection. Titrate the number of cells seeded to achieve a complete monolayer.

  • Possible Cause 2: Incorrect agar (B569324) overlay concentration.

    • Solution: Optimize the concentration of the agar or methylcellulose (B11928114) in the overlay. If it's too concentrated, it can inhibit plaque formation. If it's too dilute, plaques may become diffuse.

  • Possible Cause 3: Inadequate incubation time.

    • Solution: Extend the incubation period to allow for visible plaque formation. The optimal time can vary depending on the virus strain and cell line.

Data Presentation

Table 1: this compound IC50 Values for Wild-Type and Mutant M2 Channels

M2 Channel VariantThis compound IC50 (µM)Experimental SystemReference
Wild-Type (A/Udorn/72)15.76 ± 1.24Xenopus oocytes (TEVC)[7]
L26F Mutant164.46 ± 14.40Xenopus oocytes (TEVC)[7]
V27A Mutant> 1000Xenopus oocytes (TEVC)[7]
S31N Mutant> 1000Xenopus oocytes (TEVC)[7]

TEVC: Two-Electrode Voltage Clamp

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the M2 Channel

This protocol outlines the general steps for creating a specific mutation in the M2 gene to validate this compound's binding site.

  • Template DNA: Use a plasmid containing the wild-type M2 gene as the template.

  • Primer Design: Design primers containing the desired mutation (e.g., S31N: TCT -> AAT). The primers should be complementary to opposite strands of the plasmid and be approximately 25-45 bases in length.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated DNA template with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the measurement of M2 channel activity and its inhibition by this compound.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

  • cRNA Injection: Microinject the oocytes with the cRNA encoding either the wild-type or mutant M2 channel.[10] Incubate the oocytes for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a high-potassium solution at a holding potential of -20 mV.

    • Measure the baseline current at a permissive pH (e.g., pH 7.5).

    • Activate the M2 channel by switching to a low pH solution (e.g., pH 5.5) and record the inward current.

    • To test for inhibition, perfuse the oocyte with the low pH solution containing various concentrations of this compound and record the current.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.[13]

Mandatory Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_electrophysiology Electrophysiology wt_plasmid Wild-Type M2 Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers (e.g., S31N) mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequencing Verification transform->sequence crna cRNA Synthesis sequence->crna injection Oocyte Injection crna->injection tevc Two-Electrode Voltage Clamp injection->tevc analysis Data Analysis (IC50) tevc->analysis

Caption: Workflow for validating this compound's binding site via site-directed mutagenesis and electrophysiology.

signaling_pathway cluster_virus Influenza A Virus cluster_cell Host Cell virus Virion endosome Endosome (Low pH) virus->endosome Endocytosis M2 M2 Proton Channel endosome->M2 activates cytoplasm Cytoplasm uncoating Viral Uncoating & Replication M2->uncoating facilitates protons H+ protons->M2 influx This compound This compound This compound->M2 blocks

Caption: Influenza A virus replication cycle highlighting the inhibitory action of this compound on the M2 channel.

References

Technical Support Center: Controlling for Amantadine's Effects on Cell Viability in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with amantadine's effects on cell viability in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: We observed a significant decrease in cell viability in our primary screen with This compound (B194251). Is this expected, and what is the mechanism?

A1: Yes, a decrease in cell viability with this compound treatment is an expected outcome, particularly at higher concentrations. This compound can induce cytotoxicity through several mechanisms, including the induction of apoptosis and autophagy.[1][2][3][4] The extent of cytotoxicity is cell-line and concentration-dependent. For instance, in some cell lines, this compound has been shown to arrest the cell cycle at the G0/G1 phase.[2][3][4] It can also induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspase-3.[1][2][5][6]

Q2: Our cell viability assay results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can stem from this compound's lysosomotropic properties. This compound is a weak base that can accumulate in acidic organelles like lysosomes, increasing their pH. This can interfere with assays that rely on cellular metabolism or pH gradients. The Neutral Red uptake assay, for example, is directly affected by changes in lysosomal pH.[7][8] Additionally, the specific cell viability assay used (e.g., MTT, MTS, LDH) can yield different results based on their underlying principles.

Q3: How can we differentiate between this compound's on-target effects and its general cytotoxicity?

A3: This requires a multi-pronged approach involving counter-screening and orthogonal assays. A counter-screen could involve using a cell line that does not express the target of interest to see if the cytotoxic effects persist. Orthogonal assays that measure different cellular parameters can also be employed. For example, if your primary screen measures a specific enzymatic activity, a secondary assay measuring apoptosis or lysosomal integrity can help distinguish between targeted inhibition and general toxicity.[9][10]

Q4: What is lysosomotropism and how does it relate to this compound?

A4: Lysosomotropism is the accumulation of compounds, typically lipophilic weak bases, within lysosomes.[11][12][13] this compound exhibits these properties. In the acidic environment of the lysosome, this compound becomes protonated and trapped, leading to its accumulation.[13] This can disrupt lysosomal function, alter pH, and interfere with cellular processes that rely on functional lysosomes, such as autophagy.[13] This phenomenon is a common cause of off-target effects in cell-based assays.

Troubleshooting Guides

Issue 1: High False-Positive Rate in Primary Screen

Problem: A high number of "hits" are observed in a primary HTS designed to identify inhibitors of a specific pathway, but the hits are suspected to be due to this compound's cytotoxic effects.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration Range: Perform a dose-response curve of this compound on the cell line used in the primary screen using a direct cytotoxicity assay like LDH release or a viability assay such as MTS.[1][14] This will establish the concentration at which this compound's inherent toxicity may be confounding the results.

  • Implement a Cytotoxicity Counter-Screen: For all hits from the primary screen, run a cytotoxicity assay at the same concentration used in the primary screen. Hits that show high cytotoxicity should be flagged as potential false positives.[15]

  • Lower the Screening Concentration: If feasible, lower the concentration of this compound in the primary screen to a level that is non-toxic or minimally toxic, based on the dose-response data.

Issue 2: Interference with Lysosome-Related Readouts

Problem: Assays that involve acidic organelles, such as those for autophagy or lysosomal function, are producing unexpected or difficult-to-interpret results with this compound.

Troubleshooting Steps:

  • Assess Lysosomal pH Changes: Use a ratiometric pH-sensitive dye to determine if this compound is altering the pH of lysosomes at the concentrations being tested. Acridine (B1665455) Orange is a suitable dye for this purpose, as its fluorescence shifts from red (acidic) to green (neutral/alkaline).[16][17][18][19][20]

  • Employ Orthogonal Assays for Autophagy: If assessing autophagy, do not rely solely on one method. For example, in addition to LC3-II puncta formation, measure autophagy flux by quantifying LC3-II turnover via western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1.[21][22]

  • Utilize a Lysosomotropism-Independent Viability Assay: If general cytotoxicity needs to be assessed in parallel, use an assay that is less susceptible to lysosomal pH changes, such as the LDH release assay, which measures membrane integrity.[6]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
A375 (Melanoma)MTT72265.7[6]
SK-MEL28 (Melanoma)MTT72467.2[6]
HepG2 (Hepatocellular Carcinoma)MTT48Not specified, dose-dependent inhibition[2]
SMMC-7721 (Hepatocellular Carcinoma)MTT48Not specified, dose-dependent inhibition[2]
U-87 MG (Glioblastoma)Apoptosis Assay48Apoptosis induced at 500 µM[4]
A172 (Glioblastoma)Apoptosis Assay48No significant apoptosis at 500 µM[4]

Table 2: Recommended Starting Concentrations for Cellular Assays

Assay TypeRecommended Starting Concentration Range (µM)Key Considerations
Cytotoxicity (e.g., MTT, MTS, LDH)10 - 1000Establish a full dose-response curve.
Apoptosis (e.g., Annexin V)50 - 500Correlate with cytotoxicity data.
Lysosomal Integrity (e.g., Neutral Red)1 - 100Be aware of direct interference due to lysosomotropism.
Autophagy Flux (e.g., LC3 turnover)10 - 200Monitor both autophagosome accumulation and degradation.

Experimental Protocols

MTS Cell Viability Assay

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Acridine Orange Staining for Lysosomal pH

Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments. In lysosomes with a low pH, it fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence in the lysosomes indicates an increase in lysosomal pH.[17][19][20]

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Remove the medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with 1 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with a drop of PBS.

  • Immediately visualize the cells using a fluorescence microscope with filters for green (excitation ~488 nm, emission ~520 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.

  • A decrease in red fluorescence intensity within vesicular structures is indicative of lysosomal pH neutralization.

Autophagy Flux Assay by LC3-II Western Blot

Principle: Autophagy involves the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. Measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor (which blocks its degradation) provides a measure of autophagic flux.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the chosen time period. For the last 2-4 hours of treatment, add a lysosomal inhibitor such as bafilomycin A1 (100 nM) to a subset of the wells for each condition.

  • Harvest the cells by scraping into ice-cold PBS and centrifuge to pellet.

  • Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in the LC3-II signal between samples with and without the lysosomal inhibitor.

Mandatory Visualizations

Amantadine_Signaling_Pathways This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates & Disrupts pH mTORC1 mTORC1 This compound->mTORC1 Inhibition Bcl2 Bcl-2 This compound->Bcl2 Down-regulation Bax Bax This compound->Bax Up-regulation Lysosome->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Caspase3 Caspase-3 Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound's known signaling effects on autophagy and apoptosis.

HTS_Workflow_this compound PrimaryScreen Primary HTS Assay HitSelection Initial Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Active Compounds CytotoxicityAssay Cytotoxicity Counter-Screen (e.g., LDH, MTS) DoseResponse->CytotoxicityAssay LysosomotropismAssay Lysosomotropism Assessment (e.g., Neutral Red, Acridine Orange) DoseResponse->LysosomotropismAssay FilterHits Filter Hits for Cytotoxicity & Lysosomotropism CytotoxicityAssay->FilterHits LysosomotropismAssay->FilterHits OrthogonalAssay Orthogonal Assay FilterHits->OrthogonalAssay Non-Toxic & Non-Lysosomotropic Hits FalsePositives False Positives FilterHits->FalsePositives Toxic or Lysosomotropic Hits ValidatedHits Validated Hits OrthogonalAssay->ValidatedHits Confirmed Activity OrthogonalAssay->FalsePositives No Activity

Caption: Experimental workflow for mitigating this compound interference in HTS.

Troubleshooting_Logic Start Inconsistent/Unexpected Cell Viability Results CheckConcentration Is this compound Concentration in Cytotoxic Range? Start->CheckConcentration PerformDoseResponse Action: Perform Dose-Response Cytotoxicity Assay (MTS/LDH) CheckConcentration->PerformDoseResponse Unsure CheckAssayPrinciple Does the Assay Rely on Acidic Organelles? CheckConcentration->CheckAssayPrinciple No LowerConcentration Solution: Lower this compound Concentration Below Cytotoxic Threshold CheckConcentration->LowerConcentration Yes PerformDoseResponse->CheckConcentration AssessLysosomes Action: Assess Lysosomal pH (Acridine Orange Staining) CheckAssayPrinciple->AssessLysosomes Yes UseOrthogonalAssay Solution: Use Orthogonal Assay (e.g., LDH for viability, LC3 turnover for autophagy) CheckAssayPrinciple->UseOrthogonalAssay No ConsiderInterference Conclusion: Lysosomotropism is Likely Interfering AssessLysosomes->ConsiderInterference ConsiderInterference->UseOrthogonalAssay

Caption: Logical workflow for troubleshooting this compound's effects.

References

Best practices for long-term storage of Amantadine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of Amantadine (B194251) hydrochloride powder to ensure its stability and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound hydrochloride powder?

A1: For long-term storage, it is recommended to store this compound hydrochloride powder at a controlled room temperature, generally between 15°C and 30°C (59°F and 86°F).[1] Some suppliers suggest ambient temperature for shipping and storage.[2]

Q2: What are the ideal container and environmental conditions for storing the powder?

A2: this compound hydrochloride powder should be stored in its original, well-closed, and securely sealed container.[3][4] Polyethylene or polypropylene (B1209903) containers are also suitable.[4] The storage area should be a dry, cool, and well-ventilated place.[5][6] It is crucial to protect the powder from moisture and light.[7]

Q3: Is this compound hydrochloride powder sensitive to light or moisture?

A3: Yes. Direct sunlight and moisture should be avoided during storage.[3][7] Exposure to these conditions can potentially lead to degradation of the compound.

Q4: What materials are incompatible with this compound hydrochloride?

A4: this compound hydrochloride should not be stored with oxidizing agents, strong acids, or strong bases.[3] Contact with these substances can cause hazardous reactions.

Q5: How stable is this compound hydrochloride powder over the long term?

A5: this compound hydrochloride is a stable white or nearly white crystalline powder.[1][8][9] One study has shown that both this compound and rimantadine (B1662185) hydrochloride are quite stable, retaining full antiviral activity after storage for at least 25 years at ambient temperature.[10]

Troubleshooting Guide

This guide addresses potential issues that may arise during the long-term storage of this compound hydrochloride powder.

Issue Possible Cause(s) Recommended Action(s)
Change in powder color or appearance (e.g., discoloration, clumping) - Exposure to light, moisture, or incompatible materials.- Temperature fluctuations outside the recommended range.- Immediately quarantine the affected container.- Do not use the powder for experimental purposes.- Review storage conditions to ensure they meet the recommended guidelines.- If necessary, perform analytical testing (e.g., HPLC, spectroscopy) to assess purity and degradation.
Difficulty in dissolving the powder - The powder may have absorbed moisture, leading to clumping.- Potential degradation of the compound.- Gently break up any clumps with a sterile spatula in a low-humidity environment.- If solubility issues persist, consider it a sign of potential degradation.- Verify the solubility of a new, properly stored sample as a control.
Inconsistent experimental results - Degradation of the this compound hydrochloride powder due to improper storage.- Use a fresh, properly stored batch of this compound hydrochloride for comparison.- Perform a quality control check on the stored powder (see Experimental Protocols section).- Review and document storage conditions meticulously to identify any deviations.

Summary of Storage Conditions

Parameter Recommendation Source(s)
Temperature Controlled room temperature (15°C - 30°C)[1]
Light Store in the dark; avoid direct sunlight.[3][7]
Moisture Store in a dry place; protect from moisture.[5][7]
Container Original, well-closed, and securely sealed container. Polyethylene or polypropylene containers are also suitable.[3][4]
Ventilation Store in a well-ventilated area.[3][6]
Incompatible Materials Avoid storage with oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols

Protocol 1: Visual Inspection and Physical Property Assessment

Objective: To qualitatively assess the physical integrity of the stored this compound hydrochloride powder.

Methodology:

  • Visual Inspection:

    • Carefully observe the powder in its container under good lighting.

    • Note any changes in color from its typical white or nearly white appearance.[1][8][9]

    • Examine the powder for any signs of clumping, caking, or a change in texture.

  • Solubility Test:

    • Prepare a solution of the stored this compound hydrochloride in water at a known concentration (e.g., 10 mg/mL). This compound hydrochloride is freely soluble in water.[1][8][9]

    • Visually inspect the solution for any undissolved particles or turbidity.

    • Compare the dissolution time and appearance with a freshly opened reference standard.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of the stored this compound hydrochloride powder and detect any degradation products.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound hydrochloride in a suitable mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the stored this compound hydrochloride powder in the same mobile phase to achieve a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., ~210 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Compare the chromatogram of the sample to that of the reference standard.

    • Calculate the purity of the sample based on the peak area relative to the standard.

    • Examine the chromatogram for any additional peaks that may indicate the presence of degradation products.

Visualizations

StorageTroubleshooting start Observe Issue with This compound HCl Powder issue_type What is the nature of the issue? start->issue_type color_change Change in Color or Appearance issue_type->color_change Physical solubility_problem Solubility Issues issue_type->solubility_problem Physical inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Performance quarantine Quarantine the Affected Batch color_change->quarantine solubility_problem->quarantine use_new_batch Use a Fresh, Properly Stored Batch inconsistent_results->use_new_batch review_storage Review Storage Conditions quarantine->review_storage analytical_testing Perform Analytical Testing (e.g., HPLC) review_storage->analytical_testing document Document Findings and Corrective Actions analytical_testing->document use_new_batch->analytical_testing

Caption: Troubleshooting workflow for issues with stored this compound hydrochloride powder.

StabilityTestingWorkflow start Receive/Open This compound HCl Powder initial_qc Initial Quality Control (Visual, HPLC) start->initial_qc storage Store under Recommended Conditions initial_qc->storage periodic_testing Periodic Stability Testing (e.g., every 6-12 months) storage->periodic_testing periodic_testing->storage Continue Storage visual_inspection Visual Inspection periodic_testing->visual_inspection Test purity_assessment Purity Assessment (HPLC) visual_inspection->purity_assessment pass Passes QC purity_assessment->pass Meets Specs fail Fails QC purity_assessment->fail Out of Specs pass->periodic_testing investigate Investigate Storage Deviations & Quarantine fail->investigate

Caption: Experimental workflow for long-term stability testing of this compound hydrochloride.

References

Adjusting Amantadine concentration to avoid NMDA receptor over-inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving amantadine (B194251) and N-methyl-D-aspartate (NMDA) receptor modulation. Our goal is to help you refine your experimental design to avoid NMDA receptor over-inhibition and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on the NMDA receptor?

A1: this compound is a non-competitive antagonist of the NMDA receptor.[1][2][3] It acts as an open-channel blocker, meaning it binds within the ion channel pore of the NMDA receptor when the channel is open.[4][5] Unlike many other channel blockers, a key feature of this compound's mechanism is that it accelerates the closure of the channel gate while it is bound.[6][7][8][9] This leads to a stabilization of the channel in a closed, non-conducting state, thereby reducing excessive excitatory signaling.[6][8]

Q2: What are the potential consequences of NMDA receptor over-inhibition in my experiments?

A2: While inhibiting NMDA receptors can be neuroprotective against glutamate-induced excitotoxicity, excessive inhibition can have detrimental effects.[10][11] Over-inhibition can disrupt normal physiological synaptic function, which is crucial for processes like learning and memory.[10] In experimental settings, this can manifest as widespread neuronal apoptosis and cell death, leading to a loss of neuronal network activity and confounding experimental results.[10] Long-term blockade of NMDA receptors can also lead to compensatory changes, such as an increase in the expression of NMDA receptor subunits, which can alter neuronal activity.[12][13]

Q3: How do I determine the optimal concentration of this compound to use in my specific cell or tissue model?

A3: The optimal concentration of this compound is highly dependent on the experimental model and the specific research question. A dose-response study is crucial to determine the effective concentration range that provides the desired level of NMDA receptor inhibition without causing significant toxicity. Start with concentrations reported in the literature (see the data table below) and perform a systematic titration. Key readouts should include a measure of NMDA receptor activity (e.g., calcium imaging or electrophysiology) and a cell viability assay (e.g., MTT or LDH assay) to identify the therapeutic window.

Q4: Can the concentration of NMDA or glutamate (B1630785) in my culture medium affect the potency of this compound?

A4: Yes, the concentration of agonists like NMDA or glutamate can influence the IC50 value of this compound.[7] As an open-channel blocker, this compound's access to its binding site is dependent on the channel being opened by an agonist. Therefore, the level of receptor activation will impact the observed inhibitory effect of this compound. It is important to maintain a consistent and well-defined agonist concentration in your experiments to ensure reproducible results.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for the NMDA receptor as reported in various studies. These values can serve as a starting point for designing your dose-response experiments.

Cell/Tissue TypeAgonist(s)IC50 of this compound (µM)Reference
Cultured Rat Cortical NeuronsNMDA39[14][15]
Rat Hippocampal NeuronsNMDA (500 µM) + Glycine (B1666218) (5 µM)18.6 ± 0.9[4]
Outside-out patch (5 µM NMDA)NMDA (5 µM)38.9 ± 4.2[7]

Troubleshooting Guides

Problem 1: High levels of cell death observed after this compound treatment.
Possible Cause Troubleshooting Step
This compound concentration is too high, leading to excessive NMDA receptor inhibition. 1. Perform a dose-response curve to determine the IC50 of this compound in your specific model. 2. Use a lower concentration of this compound. 3. Include a positive control for excitotoxicity (e.g., high concentration of glutamate) and a negative control (vehicle) to benchmark the effect of this compound.
The experimental model is particularly sensitive to NMDA receptor blockade. 1. Reduce the duration of this compound exposure. 2. Ensure the culture conditions are optimal to promote cell health.
Off-target effects of this compound. 1. Although its primary target in this context is the NMDA receptor, consider potential off-target effects at high concentrations. 2. Compare the effects of this compound with other more specific NMDA receptor antagonists.
Problem 2: Inconsistent or no observable effect of this compound on NMDA receptor activity.
Possible Cause Troubleshooting Step
This compound concentration is too low. 1. Increase the concentration of this compound based on a preliminary dose-response study. 2. Verify the purity and activity of your this compound stock solution.
Insufficient NMDA receptor activation. 1. Ensure that the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) is sufficient to activate the receptors. This compound is an open-channel blocker and requires channel opening to bind. 2. Co-apply a co-agonist like glycine or D-serine, as they are required for NMDA receptor activation.
Issues with the assay for measuring NMDA receptor activity. 1. Calcium Imaging: Verify that your calcium indicator (e.g., Fura-2, Fluo-4) is loaded correctly and that your imaging system is sensitive enough to detect changes in intracellular calcium. 2. Electrophysiology: Check the quality of your patch-clamp recordings (e.g., seal resistance, access resistance). Ensure your recording solutions are correctly formulated.

Experimental Protocols

Protocol 1: Determining this compound IC50 using Calcium Imaging

This protocol is adapted from methods described for measuring NMDA receptor activity using calcium-sensitive indicators.[16][17][18]

1. Cell Preparation: a. Plate primary neurons or a suitable cell line (e.g., HEK293 cells expressing NMDA receptors) onto glass-bottom dishes or 96-well plates. b. Culture cells to the desired confluency.

2. Loading with Calcium Indicator: a. Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Remove the culture medium and wash the cells with the buffer. c. Incubate the cells with the loading solution at 37°C for 30-60 minutes. d. Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

3. Measurement of NMDA-induced Calcium Influx: a. Place the plate on a fluorescence microscope or plate reader equipped for calcium imaging. b. Perfuse the cells with a magnesium-free buffer containing a co-agonist (e.g., 10 µM glycine). c. Establish a baseline fluorescence reading. d. Apply varying concentrations of this compound and incubate for a predetermined time. e. Stimulate the cells with a fixed concentration of NMDA (e.g., 100 µM). f. Record the change in fluorescence intensity over time.

4. Data Analysis: a. Quantify the peak fluorescence response for each this compound concentration. b. Normalize the data to the response observed in the absence of this compound. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Cell Viability using MTT Assay

This protocol is a standard method to assess cell viability following treatment with this compound and/or an excitotoxic insult.[19]

1. Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for the desired duration. c. In parallel, you can induce excitotoxicity by treating cells with a high concentration of glutamate or NMDA, with and without this compound pre-treatment.

2. MTT Incubation: a. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization of Formazan: a. Carefully remove the MTT solution. b. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis: a. Express the cell viability as a percentage of the untreated control. b. Plot cell viability against the this compound concentration to determine any potential toxicity.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Closed) Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R This compound This compound NMDA_R_Open NMDA Receptor (Open) This compound->NMDA_R_Open Blocks Open Channel NMDA_R->NMDA_R_Open Agonist Binding NMDA_R_Open->NMDA_R Accelerated Closure (this compound-bound) Ca_ion Ca²⁺ NMDA_R_Open->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive Activation

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Troubleshooting_Workflow Start Experiment with this compound Observe_Effect Observe Experimental Outcome Start->Observe_Effect High_Toxicity High Cell Death? Observe_Effect->High_Toxicity No_Effect No/Inconsistent Effect? Observe_Effect->No_Effect High_Toxicity->No_Effect No Adjust_Conc Lower this compound Concentration High_Toxicity->Adjust_Conc Yes Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Yes Successful_Experiment Optimal Inhibition Achieved No_Effect->Successful_Experiment No Check_Viability Perform Cell Viability Assay (e.g., MTT) Adjust_Conc->Check_Viability Check_Viability->Observe_Effect Check_Activation Verify NMDA Receptor Activation Increase_Conc->Check_Activation Optimize_Assay Optimize Activity Assay (e.g., Ca²⁺ Imaging) Check_Activation->Optimize_Assay Optimize_Assay->Observe_Effect

Caption: Troubleshooting workflow for optimizing this compound concentration.

References

Mitigating the impact of Amantadine on animal behavior in non-neurological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the behavioral effects of amantadine (B194251) in non-neurological animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common behavioral side effects of this compound in rodents?

A1: this compound can induce a range of behavioral changes in rodents, which are often dose-dependent. The most frequently reported effects include alterations in locomotor activity, stereotyped behaviors, and anxiety-like behaviors. At lower doses (10-40 mg/kg, i.p.), this compound may increase ambulatory activity in mice[1]. Conversely, higher doses (around 50 mg/kg, i.p.) can lead to decreased ambulation and rearing in both rats and mice, accompanied by side effects like piloerection and hyperirritability[2]. Doses exceeding 80 mg/kg (i.p.) have been shown to impair coordinated motor activity in rats[2]. The behavioral response can also vary depending on the mouse strain, with BALB/c mice showing higher sensitivity[3].

Q2: How does this compound's mechanism of action contribute to its behavioral effects?

A2: this compound has a multi-target profile that influences several neurotransmitter systems, leading to its behavioral effects. Its primary mechanisms include:

  • Dopaminergic System: It can facilitate dopamine (B1211576) release and block its reuptake, contributing to changes in motor activity.[4][5]

  • Glutamatergic System: this compound is an antagonist of the NMDA-type glutamate (B1630785) receptor, which plays a role in its neuroprotective and behavioral effects.[6][7][8]

  • Other Systems: It may also affect serotonergic, nitrergic, and GABAergic signaling pathways, which can influence anxiety and other behaviors.[2][9]

Q3: Are the behavioral effects of this compound consistent across different rodent strains?

A3: No, the behavioral effects of this compound can be strain-dependent. For example, a study on different mouse strains showed that the initial dose of this compound depressed locomotor activity in all strains, with BALB/c mice being the most sensitive.[3] Subsequent treatments led to increased motility in most strains, but this effect was least pronounced in BALB/c mice.[3] This highlights the importance of selecting and reporting the specific strain used in your research.

Q4: Can the route of administration influence the behavioral impact of this compound?

A4: Yes, the route and chronicity of administration can significantly alter the behavioral outcomes. While many studies use intraperitoneal (i.p.) injections for acute dosing[1][2][6], chronic administration via subcutaneous mini-osmotic pumps has also been employed.[4][5] Continuous infusion can provide more stable plasma concentrations, potentially reducing acute, high-dose side effects. Oral administration has also been studied, but bioavailability can be variable between individual animals.[10]

Troubleshooting Guide

Issue 1: Unwanted changes in locomotor activity are confounding my study results.

  • Troubleshooting Steps:

    • Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to identify a concentration that achieves the desired therapeutic effect in your non-neurological model with minimal impact on locomotor activity. Studies have used doses ranging from 5 mg/kg to 80 mg/kg, with varying effects on motor function.[2][6] A dose of 20 mg/kg was found to be optimal for functional recovery after traumatic brain injury in rats without adverse motor effects noted at 10 mg/kg or 40 mg/kg.[11]

    • Acclimatization and Habituation: Ensure a sufficient acclimatization period for the animals to the testing environment. This can help reduce novelty-induced hyperactivity and provide a more stable baseline against which to measure the drug's effects.

    • Appropriate Control Groups: Always include a vehicle-treated control group to differentiate the effects of this compound from other experimental variables.

    • Timing of Behavioral Testing: Consider the timing of your behavioral assessments relative to this compound administration. The effects on locomotor activity can change over time after a single injection.

Issue 2: My animals are exhibiting stereotypy or other abnormal behaviors.

  • Troubleshooting Steps:

    • Lower the Dose: Stereotyped behaviors are often associated with higher doses of drugs that affect the dopaminergic system. Reducing the dose of this compound is the first step in mitigating this issue.

    • Observe for Specific Behaviors: Carefully define and score the specific abnormal behaviors observed (e.g., sniffing, gnawing, circling). This will allow for a more accurate assessment of the dose-effect relationship. This compound has been noted to not induce stereotypy in the same way as other NMDA receptor antagonists like MK-801.[6]

    • Consider the Animal Model: Some animal models may be more prone to developing stereotyped behaviors. If possible, consider if an alternative model could be used.

Issue 3: I am observing signs of anxiety or stress in my this compound-treated animals.

  • Troubleshooting Steps:

    • Assess Anxiety-Like Behavior: Use validated behavioral tests for anxiety, such as the elevated plus-maze or light-dark box, to quantify this effect. One study showed that this compound at 50 mg/kg (i.p.) had anxiolytic-like effects in mice.[9]

    • Refine Handling and Injection Procedures: Minimize stress associated with handling and drug administration. Gentle handling and using the least stressful route of administration can help reduce overall anxiety.

    • Environmental Enrichment: Provide environmental enrichment in the housing cages to reduce baseline stress levels in the animals.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents

SpeciesDose (mg/kg)RouteEffect on Locomotor ActivityCitation
Mice10-40i.p.Tendency to increase[1]
Mice5-40i.p.Dose-dependent reduction[6]
Rats/Mice10-50i.p.Tendency to decrease[2]
Rats>80i.p.Impaired coordinated motor activity[2]
Rats10, 20, 40i.p.20 mg/kg facilitated motor recovery; no effect at other doses[11]

Table 2: Effects of this compound on Other Behaviors in Rodents

SpeciesDose (mg/kg)Behavior AssessedOutcomeCitation
Rats>50General BehaviorPiloerection, hyperirritability[2]
RatsHigh dosesAggressionCaused irritable aggression in pre-treated rats[2]
Mice50AnxietyAnxiolytic-like effect[9]
Rats5-50/daySexual BehaviorIncreased sexual response with chronic treatment[8]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

  • Objective: To determine the effect of a specific dose of this compound on spontaneous locomotor activity.

  • Animals: Male mice of a specified strain (e.g., C57BL/6).

  • Apparatus: Open field arena (e.g., 40x40x30 cm) equipped with automated photobeam tracking or video tracking software.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle (e.g., saline) to different groups of mice.

    • 30 minutes post-injection, place each mouse individually into the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

    • Analyze the data to compare the activity levels between the this compound-treated and vehicle-treated groups.

Protocol 2: Chronic Administration of this compound via Mini-Osmotic Pump in Rats

  • Objective: To investigate the effects of long-term, continuous this compound administration while minimizing acute behavioral side effects.

  • Animals: Male rats of a specified strain (e.g., Sprague-Dawley).

  • Materials: Mini-osmotic pumps (e.g., Alzet®), this compound hydrochloride, sterile saline, surgical supplies.

  • Procedure:

    • Prepare the this compound solution in sterile saline at the desired concentration. A study used a concentration of 40 mg of this compound in 200 µl of saline to deliver 3.6 mg/kg per day.[4][5]

    • Fill the mini-osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Implant the filled mini-osmotic pump subcutaneously in the dorsal region.

    • Close the incision with sutures or surgical staples.

    • Provide post-operative care, including analgesics.

    • The pump will deliver the drug at a constant rate for a specified period (e.g., 4-8 weeks).

    • Conduct non-neurological assessments during the infusion period.

Visualizations

amantadine_pathway This compound This compound Dopamine_Release Dopamine Release This compound->Dopamine_Release Facilitates Dopamine_Reuptake Dopamine Reuptake This compound->Dopamine_Reuptake Blocks NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonizes GABA_Metabolism GABA Metabolism This compound->GABA_Metabolism Reduces NO_Production Nitric Oxide Production This compound->NO_Production Reduces Behavioral_Effects Behavioral Effects Dopamine_Release->Behavioral_Effects Dopamine_Reuptake->Behavioral_Effects NMDA_Receptor->Behavioral_Effects GABA_Metabolism->Behavioral_Effects NO_Production->Behavioral_Effects

Caption: Simplified signaling pathways influenced by this compound leading to behavioral effects.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Response_Pilot Dose-Response Pilot Study (Optional but Recommended) Animal_Acclimatization->Dose_Response_Pilot Group_Assignment Random Group Assignment (Vehicle vs. This compound Doses) Dose_Response_Pilot->Group_Assignment Drug_Administration This compound/Vehicle Administration (Specify Route and Frequency) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Open Field, EPM) Drug_Administration->Behavioral_Testing Non_Neurological_Endpoints Primary Non-Neurological Endpoint Measurement Drug_Administration->Non_Neurological_Endpoints Data_Analysis Statistical Analysis (Comparison between groups) Behavioral_Testing->Data_Analysis Non_Neurological_Endpoints->Data_Analysis

Caption: General experimental workflow for mitigating this compound's behavioral impact.

References

Validation & Comparative

A Comparative In Vitro Analysis of the Neuroprotective Effects of Amantadine and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Amantadine (B194251) and Memantine (B1676192), two adamantane (B196018) derivatives with established roles in managing neurological disorders. While both compounds are recognized for their N-methyl-D-aspartate (NMDA) receptor antagonism, their broader pharmacological profiles present distinct mechanisms for neuroprotection. This document synthesizes in vitro experimental data to elucidate these differences, offering a valuable resource for research and development in neurotherapeutics.

Core Mechanisms of Neuroprotection: A Tale of Two Adamantanes

This compound and Memantine share a primary neuroprotective mechanism by blocking NMDA receptors, thereby mitigating the excitotoxic cascade initiated by excessive glutamate. However, the nuances of their interaction with the NMDA receptor and their engagement with other cellular pathways distinguish their neuroprotective profiles.[1]

Memantine is a well-characterized uncompetitive NMDA receptor antagonist with a higher affinity than this compound.[2][3] Its rapid, voltage-dependent channel-blocking kinetics allow it to preferentially inhibit the pathological overactivation of NMDA receptors seen in neurodegenerative conditions, while largely sparing normal synaptic activity.[1]

This compound , while also an NMDA receptor antagonist, exhibits a more diverse and less completely understood mechanism of action.[1] Beyond its glutamatergic activity, this compound modulates dopaminergic systems by increasing dopamine (B1211576) release and inhibiting its reuptake.[1] Emerging evidence also highlights its anti-inflammatory properties through the modulation of microglial activation and its ability to induce the expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][4]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and Memantine in various neuroprotective assays.

Table 1: NMDA Receptor Antagonism
CompoundIC50 (µM)Cell TypeReference
This compound18.6 ± 0.9Rat Hippocampal Neurons[5]
Memantine1.04 ± 0.26Rat Hippocampal Neurons[5]
Memantine~1.0Organotypic Hippocampal Slices (NMDA-induced toxicity)[6]

IC50: Half-maximal inhibitory concentration.

Table 2: Protection Against Excitotoxicity and Neuroinflammation
ParameterThis compoundMemantineIn Vitro ModelReference
Glutamate-Induced Excitotoxicity ProtectiveMore effective than this compoundPrimary Cortical Neurons[1][7]
6-OHDA-Induced Toxicity ProtectiveProtectiveSH-SY5Y cells, PC12 cells[8][9]
LPS-Induced Microglia Activation Reduces pro-inflammatory factor release (TNF-α, IL-6)Reduces microglia activationRat Midbrain Neuron-Glia Cultures[4]
GDNF Induction Increases GDNF mRNA and protein expressionIncreases GDNF mRNA and protein expression (similar potency and efficacy to this compound)C6 Glioma Cells[10]

6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. LPS: Lipopolysaccharide, an endotoxin (B1171834) used to induce inflammation.

Signaling Pathways in Neuroprotection

The distinct molecular interactions of this compound and Memantine translate into the activation of different intracellular signaling cascades that contribute to their neuroprotective effects.

Memantine's Neuroprotective Signaling

Memantine's neuroprotective action extends beyond simple NMDA receptor blockade. Evidence points to a novel pathway involving nicotinic acetylcholine (B1216132) receptors (nAChRs) and the subsequent activation of the PI3K/AKT survival pathway, indicating a multi-faceted mechanism.[1]

Memantine_Pathway Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Inhibits nAChR Nicotinic AChR Memantine->nAChR Activates Neuroprotection Neuroprotection NMDAR->Neuroprotection Reduces Excitotoxicity PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT Activates PI3K_AKT->Neuroprotection Promotes Survival

Memantine's dual neuroprotective signaling pathways.
This compound's Multifaceted Neuroprotective Pathways

This compound's neuroprotective effects are more complex, involving direct neuronal actions and indirect effects mediated by glial cells. Its ability to increase synaptic dopamine levels is crucial for its efficacy in Parkinson's disease. Furthermore, its anti-inflammatory actions on microglia and its capacity to induce GDNF production in astrocytes highlight a broader, indirect neuroprotective role.[1]

Amantadine_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Inhibits Dopamine Dopamine Release & Reuptake Inhibition This compound->Dopamine Microglia Microglia This compound->Microglia Inhibits Astrocyte Astrocyte This compound->Astrocyte Stimulates Neuroprotection Neuroprotection NMDAR->Neuroprotection Reduces Excitotoxicity Dopamine->Neuroprotection Supports Dopaminergic Neurons Inflammation Pro-inflammatory Cytokines Microglia->Inflammation GDNF GDNF Release Astrocyte->GDNF Inflammation->Neuroprotection Reduces Neuroinflammation GDNF->Neuroprotection Promotes Survival

This compound's diverse neuroprotective mechanisms.

Experimental Protocols

To facilitate the replication and extension of the findings cited, detailed methodologies for key in vitro neuroprotection assays are provided below.

Neuronal Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[11]

  • Treatment: Pre-incubate cells with various concentrations of this compound or Memantine for a specified period (e.g., 3 hours) before adding the neurotoxin (e.g., 100 µM 6-OHDA for 24 hours).[11]

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed Neuronal Cells in 96-well plate B Pre-treat with This compound or Memantine A->B C Induce Neurotoxicity (e.g., 6-OHDA) B->C D Add MTT Reagent C->D E Incubate (2-4h, 37°C) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

Experimental workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Plate primary cortical neurons and treat with the desired concentrations of this compound or Memantine, followed by the addition of a neurotoxin (e.g., 100 µM NMDA for 3 hours).[7]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.[12]

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reagent mixture according to the manufacturer's instructions.[12]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[12]

Measurement of Inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Culture primary microglia or neuron-glia co-cultures and treat with LPS in the presence or absence of this compound or Memantine.

  • Supernatant Collection: Collect the cell culture supernatant at desired time points.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.

Western Blot for GDNF Expression
  • Cell Lysis: After treatment of glial or neuron-glia cultures, wash the cells with cold PBS and lyse them in a suitable buffer.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Probe the membrane with a primary antibody against GDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[12]

Conclusion

Both this compound and Memantine demonstrate significant neuroprotective effects in vitro, primarily through the modulation of NMDA receptor activity.[13] Memantine exhibits a more potent and well-defined antagonism of the NMDA receptor, making it a cornerstone in the treatment of Alzheimer's disease.[1] In contrast, this compound's broader pharmacological profile, which includes dopaminergic modulation, anti-inflammatory actions, and induction of neurotrophic factors, suggests its potential utility in a wider range of neurodegenerative conditions, such as Parkinson's disease.[1] For drug development professionals, the comparative data presented in this guide suggest that while both molecules are effective, their distinct mechanisms can be leveraged for more targeted therapeutic strategies. Further direct comparative studies in various in vitro models are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Head-to-Head Comparison of Amantadine and Oseltamivir Against Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent antiviral drugs, Amantadine (B194251) and Oseltamivir (B103847), for the treatment and prophylaxis of influenza A infections. The following sections detail their mechanisms of action, efficacy based on experimental data, resistance profiles, and the methodologies of key evaluative experiments.

Mechanism of Action

The antiviral activities of this compound and Oseltamivir are directed at distinct stages of the influenza A virus life cycle. This compound targets the M2 proton channel, interfering with viral uncoating, while Oseltamivir inhibits the neuraminidase enzyme, preventing the release of new virions from infected cells.

This compound: M2 Proton Channel Inhibition

This compound is a member of the adamantane (B196018) class of antivirals. It specifically targets the M2 protein of influenza A viruses, which functions as a proton-selective ion channel.[1][2] This channel is crucial for the acidification of the viral core upon entry into the host cell's endosome. This acidification process is a prerequisite for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm, a process known as viral uncoating.[1][3] this compound blocks this channel, preventing proton influx and thereby inhibiting viral replication at an early stage.[1][2]

This compound Mechanism of Action cluster_endosome Host Cell Endosome (Low pH) Influenza_A_Virus Influenza A Virus M2_Proton_Channel M2 Proton Channel Influenza_A_Virus->M2_Proton_Channel entry Viral_Core Viral Core (vRNP-M1) M2_Proton_Channel->Viral_Core acidification Protons_H H+ Protons_H->M2_Proton_Channel influx Uncoating Viral Uncoating & vRNP Release Viral_Core->Uncoating This compound This compound This compound->M2_Proton_Channel BLOCKS

This compound blocks the M2 proton channel, inhibiting viral uncoating.
Oseltamivir: Neuraminidase Inhibition

Oseltamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[4][5] Neuraminidase is a glycoprotein (B1211001) on the surface of the virus that cleaves sialic acid residues from host cell receptors.[6][7] This enzymatic activity is essential for the release of newly formed virus particles from the surface of an infected cell and prevents the aggregation of virions.[5][6] Oseltamivir, an analogue of sialic acid, competitively inhibits the active site of the neuraminidase enzyme.[4] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of new virions on the cell surface and limiting their spread to other cells.[5]

Oseltamivir Mechanism of Action cluster_cell_surface Infected Host Cell Surface New_Virions Newly Formed Virions Cell_Receptor Host Cell Receptor (with Sialic Acid) New_Virions->Cell_Receptor attached via Hemagglutinin Neuraminidase Neuraminidase (NA) New_Virions->Neuraminidase possesses Virion_Release Virion Release & Spread Cell_Receptor->Virion_Release enables Neuraminidase->Cell_Receptor cleaves Sialic Acid Oseltamivir Oseltamivir Oseltamivir->Neuraminidase INHIBITS

Oseltamivir inhibits neuraminidase, preventing new virion release.

Comparative Efficacy Data

The efficacy of this compound and Oseltamivir has been evaluated through in vitro assays and in vivo animal models. While both have demonstrated activity against influenza A, the widespread resistance to this compound has rendered it largely ineffective in recent years.

In Vitro Susceptibility

The in vitro activity of antiviral drugs is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral activity by 50%.

DrugInfluenza A SubtypeAssay TypeMean IC50 (nM)Reference
Oseltamivir Carboxylate A/H1N1Neuraminidase Inhibition0.92 - 1.54[8]
A/H3N2Neuraminidase Inhibition0.43 - 0.62[8]
This compound A/H3N2 (Udorn/72)Electrophysiology~100,000 (100 µM)[3]

Note: Direct comparative IC50 values for this compound from neuraminidase or plaque reduction assays are less common in recent literature due to widespread resistance. The value presented is based on its mechanism of blocking the M2 channel.

In Vivo Efficacy (Animal Models)

Studies in mouse models have been instrumental in comparing the in vivo efficacy of these antivirals, particularly in terms of survival rates and reduction in viral load.

Virus StrainAnimal ModelTreatment GroupSurvival Rate (%)Key FindingsReference
A/H5N1 (Drug-Susceptible) MousePlacebo5-[9]
This compound (10 mg/kg/day)40This compound showed protective effects against a susceptible strain.[9]
This compound (30 mg/kg/day)100Dose-dependent efficacy observed.[9]
A/H5N1 (this compound-Resistant) MousePlacebo5-[9]
This compound (up to 100 mg/kg/day)0This compound was ineffective against the resistant strain.[9]
2009 A/H1N1 (this compound-Resistant) MousePlacebo0-[10]
This compound Monotherapy0No activity as a single agent.[10][11]
Oseltamivir Monotherapy60Oseltamivir provided significant protection.[10][11]
Triple Combination (this compound, Oseltamivir, Ribavirin)>90Combination therapy showed superior efficacy.[10][11]

Resistance Profiles

A critical factor in the clinical utility of antiviral drugs is the emergence of resistance. The mechanisms and prevalence of resistance differ significantly between this compound and Oseltamivir.

This compound Resistance

Resistance to this compound arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[12] The most common mutation is S31N, which accounts for the vast majority of resistant strains.[13][14] Other mutations include L26F, V27A, A30T, and G34E.[13][15] The prevalence of this compound resistance in circulating influenza A viruses is extremely high. By 2013, approximately 45% of all influenza A subtypes globally were resistant to adamantanes, with over 95% of these resistant viruses carrying the S31N mutation.[13][14][16] Consequently, adamantanes are no longer recommended for the treatment of influenza A.[16][17]

Oseltamivir Resistance

Oseltamivir resistance is primarily associated with mutations in the neuraminidase (NA) protein that alter the drug's binding to the enzyme's active site.[18] The most well-characterized mutation is H275Y (in N1 subtype) which confers highly reduced inhibition by oseltamivir.[17][19] Other mutations, such as E119V, I222K, and R292K, have also been identified and can reduce susceptibility to oseltamivir.[20] While oseltamivir-resistant strains have been detected, their prevalence has generally remained low among circulating seasonal influenza viruses.[19][21]

DrugPrimary Resistance MutationsMechanism of ResistanceGlobal Prevalence of Resistance
This compound S31N in M2 proteinPrevents drug binding to the M2 proton channel.Extremely high (~45% of all Influenza A subtypes by 2013).[13][14][16]
Oseltamivir H275Y in N1 Neuraminidase; R292K, E119V in N2 NeuraminidaseAlters the neuraminidase active site, reducing drug binding affinity.Generally low, but can emerge in certain populations (e.g., immunocompromised).[19][21]

Adverse Effects

The side effect profiles of this compound and Oseltamivir are distinct, with this compound being associated with a higher rate of central nervous system (CNS) adverse events.

DrugCommon Adverse EffectsSerious Adverse EffectsReference
This compound Dizziness, insomnia, hallucinations, tremors, vivid dreams.[22]Higher incidence of neurologic events.[23][22][23]
Oseltamivir Nausea, vomiting, headache, diarrhea.[22]Psychiatric symptoms and seizures (rare).[4][4][22]

In a study of developmentally disabled adults, 25% of residents receiving this compound prophylaxis experienced an adverse neurologic event, compared to 4.5% of those receiving Oseltamivir.[23] Furthermore, 16% of residents discontinued (B1498344) this compound due to adverse events, whereas no discontinuations were reported for Oseltamivir.[23]

Experimental Protocols

Standardized laboratory assays are essential for evaluating the efficacy and resistance of antiviral compounds.

Neuraminidase Inhibition (NI) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Neuraminidase Inhibition Assay Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Oseltamivir/Test Compound Start->Prepare_Inhibitors Add_Virus Add Standardized Amount of Influenza Virus Prepare_Inhibitors->Add_Virus Incubate_1 Incubate to Allow Inhibitor-Enzyme Binding Add_Virus->Incubate_1 Add_Substrate Add Fluorogenic Substrate (e.g., MUNANA) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Methodology:

  • Preparation of Reagents: Serial dilutions of the test inhibitor (e.g., oseltamivir carboxylate) are prepared. A standardized amount of influenza virus is also prepared.[8][24]

  • Inhibition Reaction: The diluted inhibitor and the virus are mixed in a 96-well plate and incubated to allow for binding between the inhibitor and the neuraminidase enzyme.[8]

  • Enzymatic Reaction: A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[24]

  • Incubation: The plate is incubated at 37°C, during which the neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product.[8]

  • Fluorescence Reading: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm and 460 nm).[8]

  • Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence signal against the inhibitor concentration.[24]

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay measures the ability of a drug to reduce the number of infectious virus particles.

Plaque Reduction Assay Workflow Start Start Prepare_Cells Seed Susceptible Cells (e.g., MDCK) in Plates Start->Prepare_Cells Prepare_Virus_Drug_Mix Mix Virus with Serial Dilutions of Antiviral Drug Start->Prepare_Virus_Drug_Mix Infect_Cells Infect Cell Monolayers with Virus-Drug Mixture Prepare_Cells->Infect_Cells Prepare_Virus_Drug_Mix->Infect_Cells Add_Overlay Add Semi-Solid Overlay (e.g., Avicel or Agarose) Infect_Cells->Add_Overlay Incubate Incubate for Several Days to Allow Plaque Formation Add_Overlay->Incubate Fix_and_Stain Fix Cells and Stain (e.g., Crystal Violet) Incubate->Fix_and_Stain Count_Plaques Count Plaques and Calculate Percent Inhibition Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Workflow for the plaque reduction assay.

Methodology:

  • Cell Culture: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is grown in multi-well plates.[25]

  • Virus-Drug Incubation: A known concentration of influenza virus is pre-incubated with serial dilutions of the antiviral drug.[26]

  • Infection: The cell monolayers are washed and then inoculated with the virus-drug mixtures.[27]

  • Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[25][26]

  • Incubation: The plates are incubated for several days until visible zones of cell death (plaques), caused by viral replication, are formed.[26]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible for counting.

  • Data Analysis: The number of plaques in the presence of the drug is compared to the number in the absence of the drug to determine the concentration that reduces the plaque count by 50% or 90% (PRNT50 or PRNT90).[26]

Conclusion

This compound and Oseltamivir represent two different classes of antiviral drugs with distinct targets in the influenza A life cycle. While both have demonstrated efficacy, the clinical utility of this compound has been severely compromised by the global prevalence of highly resistant viral strains. Oseltamivir remains a cornerstone of influenza A treatment and prophylaxis, although the potential for resistance necessitates ongoing surveillance. The choice of antiviral therapy must consider current resistance patterns, the specific influenza subtype, and the patient's clinical characteristics. The experimental protocols outlined provide a basis for the continued evaluation of these and novel anti-influenza compounds.

References

A Comparative Electrophysiological Guide to Amantadine and Memantine on NMDA Receptor Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the electrophysiological properties of Amantadine (B194251) and Memantine (B1676192), two adamantane (B196018) derivatives that act as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. While both drugs are used clinically for neurological conditions—this compound for Parkinson's disease and Memantine for Alzheimer's disease—their distinct interactions with the NMDA receptor ion channel result in different kinetic profiles, potencies, and therapeutic windows.[1][2][3] This document synthesizes experimental data to illuminate these differences.

Mechanism of Action: Open-Channel Block with a Twist

Both this compound and Memantine physically enter and occlude the NMDA receptor's ion channel pore when it is in the open state, a mechanism known as open-channel block.[4][5] This requires prior binding of both the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine) to the receptor. Their shared mechanism as uncompetitive antagonists makes their blocking action inherently activity-dependent; they only inhibit channels that are actively being stimulated.[4]

Despite this similarity, their subsequent effects on channel gating and their blocking/unblocking kinetics differ significantly.

  • Memantine is a classic low-to-moderate affinity open-channel blocker. Its clinical safety and efficacy are attributed to its relatively fast blocking and unblocking rates.[4][5][6] This kinetic profile allows it to preferentially inhibit the persistent, low-level pathological activation of NMDA receptors seen in neurodegenerative diseases, while largely sparing the transient, physiological activation required for normal synaptic transmission.[2][4] Memantine also exhibits a "partial trapping" characteristic, meaning that after the channel closes, a fraction of the drug molecules can escape the channel even without it reopening, unlike more potent blockers like MK-801.[7][8]

  • This compound presents a more complex mechanism. While it does inhibit current flow by binding within the open channel, its primary inhibitory action at therapeutic concentrations comes from a unique effect: it accelerates the closure of the channel gate.[9][10][11] By stabilizing the closed state of the channel while bound, this compound effectively reduces the total time the channel remains open, thereby limiting ion influx.[9]

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor (Closed) Glycine (B1666218)/D-Serine Site Glutamate Site Pore (Blocked by Mg²⁺) Glutamate->NMDAR:n Binds NMDAR_Open NMDA Receptor (Open) Glycine + Glutamate Bound Pore (Ca²⁺, Na⁺ Influx) NMDAR->NMDAR_Open Depolarization Relieves Mg²⁺ Block NMDAR_Open->NMDAR Deactivation Drugs This compound Memantine Drugs->NMDAR_Open:p Enter & Block Open Channel CoAgonist Glycine / D-Serine CoAgonist->NMDAR:g Binds

Caption: NMDA receptor activation and site of uncompetitive antagonism.

Comparative Electrophysiological Data

The following tables summarize key quantitative parameters derived from whole-cell patch-clamp experiments on cultured neurons or NMDA receptor-expressing cell lines.

Table 1: Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) indicates the drug concentration required to block 50% of the NMDA receptor-mediated current. Memantine is significantly more potent than this compound.

CompoundIC₅₀ (µM)Holding PotentialCell Type / Receptor SubunitReference(s)
Memantine 1.04 - 1.4-67 to -70 mVCultured Rat Cortical/Hippocampal Neurons[7][8][12]
This compound 38.9 - 39.0-67 to -70 mVCultured Rat Cortical Neurons[7][8][9]
Table 2: Voltage-Dependent Block Kinetics

The blockade of the NMDA receptor channel by positively charged molecules like this compound and Memantine is voltage-dependent, becoming stronger with hyperpolarization. This relationship is described by the Woodhull equation, where Kd(0) is the dissociation constant at 0 mV and δ represents the fraction of the membrane's electrical field that the binding site senses.

CompoundKd(0) (µM)δ (Electrical Distance)Cell TypeReference(s)
Memantine 17.9 ± 1.00.73 ± 0.02Acutely Isolated Rat Hippocampal Neurons[13]
This compound 694 ± 170.90 ± 0.01Acutely Isolated Rat Hippocampal Neurons[13]

Note: A higher Kd(0) indicates lower affinity at 0 mV. A larger δ value indicates a deeper binding site within the membrane's electric field and thus a stronger voltage dependency.

Experimental Protocols

The data presented are typically acquired using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of a single neuron's membrane potential and the high-fidelity recording of ionic currents flowing through its channels.[14]

Representative Protocol: Whole-Cell Voltage-Clamp Recording
  • Cell Preparation: Primary neurons (e.g., from rat cortex or hippocampus) are cultured on glass coverslips, or a cell line (e.g., HEK293) is transiently transfected to express specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[7][15]

  • Solution Preparation:

    • External (Bath) Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES. Crucially, it is Mg²⁺-free to prevent physiological channel block and includes a saturating concentration of a co-agonist like glycine (e.g., 3-10 µM). The pH is adjusted to ~7.3.[13]

    • Internal (Pipette) Solution: Typically contains (in mM): 140 CsCl (or K-Gluconate), 10 HEPES, 10 BAPTA (or EGTA) to chelate calcium, and ATP/GTP for cellular energy. The pH is adjusted to ~7.2.[16][17]

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[16][17]

  • Recording Procedure:

    • A coverslip is placed in a recording chamber and perfused with the external solution.

    • The filled micropipette is guided to a target cell using a micromanipulator.

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured with further suction, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.[14]

  • Data Acquisition:

    • The cell's membrane potential is "clamped" at a set voltage (e.g., -70 mV).

    • NMDA receptors are activated by rapid application of an agonist (e.g., 100 µM NMDA or glutamate).[13]

    • The resulting inward current is recorded.

    • To determine IC₅₀, the agonist is co-applied with varying concentrations of this compound or Memantine, and the degree of current inhibition is measured.

    • To assess voltage-dependency, this procedure is repeated at various holding potentials.[18]

Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A Culture Neurons or Transfect HEK293 Cells B Prepare External (aCSF) & Internal Solutions C Pull Glass Micropipettes (3-7 MΩ) D Obtain Giga-Seal on Target Cell C->D E Rupture Membrane to Achieve Whole-Cell Mode D->E F Voltage-Clamp Cell (e.g., -70 mV) E->F G Perfuse Agonist (NMDA) & Record Baseline Current F->G H Co-apply Agonist + Drug (this compound/Memantine) G->H I Record Inhibited Current H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve (Determine IC₅₀) J->K L Repeat at Multiple Voltages (Determine Voltage-Dependence) J->L

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Summary of Key Differences

The distinct clinical profiles of this compound and Memantine can be traced back to their fundamental electrophysiological properties.

Comparison cluster_M Memantine cluster_A This compound M_Potency Higher Potency (IC₅₀ ≈ 1.4 µM) M_Kinetics Fast Block/Unblock Kinetics M_Mech Classic Open-Channel Blocker M_Trap Partial Trapping M_VD Strong Voltage-Dependence (δ ≈ 0.73) A_Potency Lower Potency (IC₅₀ ≈ 39 µM) A_Kinetics Intermediate Kinetics A_Mech Unique Mechanism: Accelerates Channel Closure A_Trap Trapping Blocker A_VD Very Strong Voltage-Dependence (δ ≈ 0.90) Shared Shared Properties Prop1 Uncompetitive Antagonists Shared->Prop1 Prop2 Activity-Dependent Block Shared->Prop2 Prop3 Adamantane Derivatives Shared->Prop3

Caption: Logical comparison of Memantine and this compound properties.

References

A Comparative Guide to the In Vitro Antiviral Efficacy of Amantadine and Novel Influenza Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral efficacy of the traditional influenza inhibitor, amantadine (B194251), against a panel of novel influenza antiviral agents. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-influenza therapeutics. We will delve into the quantitative performance of these drugs, the detailed experimental protocols used to generate the data, and the fundamental mechanisms of action that underpin their antiviral activities.

Executive Summary

Historically a frontline defense against influenza A, this compound's clinical utility has been significantly diminished due to widespread resistance. This has paved the way for the development of new classes of antiviral drugs with different mechanisms of action. This guide focuses on a direct comparison of this compound with three major classes of novel influenza inhibitors: neuraminidase inhibitors (oseltamivir), cap-dependent endonuclease inhibitors (baloxavir marboxil), and RNA-dependent RNA polymerase inhibitors (favipiravir). The in vitro data clearly demonstrates the superior potency of these novel agents against contemporary influenza strains, although this compound can still show efficacy against susceptible strains.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and the selected novel influenza inhibitors against various strains of influenza A virus. It is crucial to note that the efficacy of this compound is highly dependent on the absence of resistance mutations in the M2 protein of the influenza virus.

Table 1: Comparative In Vitro Efficacy (EC50/IC50) Against Influenza A(H5N1) Virus

DrugDrug ClassTargetInfluenza A StrainEC50 (µM)Citation(s)
This compoundAdamantane (B196018)M2 Ion ChannelA/chicken/Egypt/09 (H5N1)>100[1]
OseltamivirNeuraminidase InhibitorNeuraminidaseA/chicken/Egypt/09 (H5N1)0.8 ± 0.2[1]
Baloxavir acidCap-dependent Endonuclease InhibitorPA EndonucleaseA/chicken/Egypt/09 (H5N1)0.002 ± 0.0005[1]
FavipiravirPolymerase InhibitorRNA-dependent RNA PolymeraseA/chicken/Egypt/09 (H5N1)5.2 ± 1.1[1]

Table 2: In Vitro Efficacy (EC50/IC50) Against Various Influenza A Virus Strains

DrugDrug ClassInfluenza A StrainCell LineAssay TypeEC50/IC50 (µM)Citation(s)
This compoundAdamantaneA/New Caledonia/20/99 (H1N1)MDCKCPE Inhibition1.1[2]
This compoundAdamantaneA/California/04/09 (H1N1) (this compound-resistant)MDCKCPE Inhibition16-20[3]
OseltamivirNeuraminidase InhibitorA/New Caledonia/20/99 (H1N1)MDCKCPE Inhibition0.49[2]
OseltamivirNeuraminidase InhibitorA/California/7/2009 (H1N1)pdm09ST6-GalI-MDCKCPE Inhibition0.10 ± 0.05[4]
Baloxavir acidCap-dependent Endonuclease InhibitorA/California/7/2009 (H1N1)pdm09ST6-GalI-MDCKCPE Inhibition0.00048 ± 0.00022[4]
FavipiravirPolymerase InhibitorA/California/07/2009 (H1N1)MDCKPlaque Reduction1.9 - 7.8[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays commonly used to determine the antiviral efficacy of influenza inhibitors.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.

  • Virus Adsorption: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a dilution of influenza virus calculated to produce a countable number of plaques (typically 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Addition: Following adsorption, the virus inoculum is removed, and the cell monolayers are washed. An overlay medium containing various concentrations of the test compound is then added. The overlay is typically a semi-solid medium, such as agarose (B213101) or Avicel, to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting: After incubation, the cells are fixed with a solution such as 10% formaldehyde (B43269) and stained with a dye like crystal violet to visualize the plaques. The number of plaques in the presence of each drug concentration is counted and compared to the virus control (no drug).

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Methodology:

  • Cell Seeding: MDCK cells are seeded in 96-well microplates to form a confluent monolayer.

  • Compound and Virus Addition: The cell monolayers are treated with serial dilutions of the test compound. Subsequently, a standardized amount of influenza virus is added to the wells. Control wells include virus-only (virus control), cells-only (cell control), and compound-only (toxicity control).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause CPE in the absence of an effective inhibitor.

  • CPE Assessment: The extent of CPE is determined either by microscopic observation of the cell monolayer or by a quantitative method. A common quantitative method involves staining the viable cells with a dye such as neutral red or crystal violet. The amount of dye uptake is proportional to the number of viable cells.

  • EC50 Calculation: The absorbance is read using a microplate reader. The EC50 is the concentration of the compound that inhibits virus-induced CPE by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Infection and Treatment: Confluent monolayers of MDCK cells are infected with influenza virus at a specific multiplicity of infection (MOI). After a brief adsorption period, the virus inoculum is removed, and the cells are incubated with fresh medium containing various concentrations of the test compound.

  • Virus Harvest: At a predetermined time post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant, which contains the progeny virus, is harvested.

  • Virus Titer Determination: The amount of infectious virus in the harvested supernatant is quantified using a standard virus titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • EC90/EC99 Calculation: The results are expressed as the reduction in virus titer (e.g., in log10 PFU/mL or log10 TCID50/mL) compared to the untreated virus control. The effective concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is then calculated.

Mechanisms of Action and Signaling Pathways

The antiviral agents discussed in this guide target different stages of the influenza virus replication cycle. Understanding these distinct mechanisms is crucial for the development of novel therapeutic strategies, including combination therapies.

This compound: M2 Ion Channel Inhibition

This compound and its derivative, rimantadine, are adamantane compounds that specifically target the M2 protein of influenza A viruses. The M2 protein is a proton-selective ion channel that is essential for the uncoating of the virus within the host cell. By blocking this channel, this compound prevents the acidification of the viral interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1) and their subsequent release into the cytoplasm.

Amantadine_Mechanism cluster_endosome Endosome (Acidic pH) Influenza Virus Influenza Virus M2 Proton Channel M2 Proton Channel Influenza Virus->M2 Proton Channel Contains vRNP vRNP M2 Proton Channel->vRNP H+ influx enables uncoating M1 Matrix M1 Matrix vRNP->M1 Matrix Dissociates from This compound This compound This compound->M2 Proton Channel Blocks Oseltamivir_Mechanism cluster_cell_surface Infected Host Cell Surface Host Cell Host Cell Sialic Acid Receptor Sialic Acid Receptor Progeny Virion Progeny Virion Progeny Virion->Sialic Acid Receptor Binds to Neuraminidase Neuraminidase Progeny Virion->Neuraminidase Contains Neuraminidase->Sialic Acid Receptor Cleaves to release virion Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits Baloxavir_Mechanism cluster_nucleus Host Cell Nucleus Host pre-mRNA Host pre-mRNA PA Endonuclease PA Endonuclease Host pre-mRNA->PA Endonuclease Binds to Capped Primer Capped Primer PA Endonuclease->Capped Primer Cleaves to generate Viral mRNA Synthesis Viral mRNA Synthesis Capped Primer->Viral mRNA Synthesis Initiates Baloxavir Acid Baloxavir Acid Baloxavir Acid->PA Endonuclease Inhibits Favipiravir_Mechanism cluster_replication Viral RNA Replication Complex Viral RNA Template Viral RNA Template RdRp RdRp Viral RNA Template->RdRp Binds to Nascent Viral RNA Nascent Viral RNA RdRp->Nascent Viral RNA Synthesizes Favipiravir-RTP Favipiravir-RTP Favipiravir-RTP->RdRp Inhibits Nucleotides Nucleotides Nucleotides->RdRp Substrate for Antiviral_Workflow Cell Culture\n(e.g., MDCK cells) Cell Culture (e.g., MDCK cells) In Vitro Assay In Vitro Assay Cell Culture\n(e.g., MDCK cells)->In Vitro Assay Virus Propagation\n& Titration Virus Propagation & Titration Virus Propagation\n& Titration->In Vitro Assay Compound Preparation\n(Serial Dilutions) Compound Preparation (Serial Dilutions) Compound Preparation\n(Serial Dilutions)->In Vitro Assay Plaque Reduction Assay Plaque Reduction Assay In Vitro Assay->Plaque Reduction Assay CPE Inhibition Assay CPE Inhibition Assay In Vitro Assay->CPE Inhibition Assay Virus Yield Reduction Assay Virus Yield Reduction Assay In Vitro Assay->Virus Yield Reduction Assay Data Analysis Data Analysis Plaque Reduction Assay->Data Analysis CPE Inhibition Assay->Data Analysis Virus Yield Reduction Assay->Data Analysis EC50/IC50 Calculation EC50/IC50 Calculation Data Analysis->EC50/IC50 Calculation

References

Uncoating the Inactivators: A Side-by-Side Analysis of Amantadine and Rimantadine in Halting Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of antiviral research, understanding the precise mechanisms of drug action is paramount for the development of new therapeutic strategies. This guide provides a detailed comparative analysis of two adamantane (B196018) derivatives, Amantadine (B194251) and Rimantadine (B1662185), focusing on their impact on the critical process of viral uncoating, primarily in the context of Influenza A virus. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative data, experimental methodologies, and molecular interactions that define the efficacy of these two seminal antiviral agents.

This compound and its α-methyl derivative, Rimantadine, have long been recognized for their ability to inhibit the replication of Influenza A virus.[1][2] Their primary target is the Matrix-2 (M2) protein, a proton-selective ion channel embedded in the viral envelope.[3] The M2 channel plays a crucial role in the viral life cycle by facilitating the acidification of the virion's interior upon its entry into the host cell's endosomes. This drop in pH is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genetic material into the cytoplasm, allowing replication to commence.[4] Both this compound and Rimantadine effectively block this proton channel, thereby preventing viral uncoating and halting the infection at an early stage.[5]

Quantitative Analysis: A Tale of Potency

While both drugs share the same mechanism of action, in vitro studies have consistently demonstrated that Rimantadine possesses greater antiviral potency against susceptible strains of Influenza A compared to this compound.[6][7] This enhanced efficacy is reflected in the lower concentrations required to inhibit viral replication by 50% (IC50 or EC50).

DrugVirus Strain(s)IC50 / EC50Key FindingsSource(s)
This compound Contemporary H1N1, H3N2, HSW1N10.2 - 0.4 µg/mLComparable IC50 range to Rimantadine for these strains.[8][9]
Rimantadine Contemporary H1N1, H3N2, HSW1N10.2 - 0.4 µg/mLComparable IC50 range to this compound for these strains.[8][9]
Rimantadine Influenza A/Alaska/6/77 (H3N2), A/Bangkok/1/79 (H3N2)4- to 8-fold lower concentration than this compoundProduced a comparable protective effect at significantly lower concentrations.[7]
(R)-Rimantadine A/Soloman Island/3/2006 (H1N1)19.62 nMEnantiomers of Rimantadine show potent activity.[10]
(S)-Rimantadine A/Soloman Island/3/2006 (H1N1)24.44 nMEnantiomers of Rimantadine show potent activity.[10]
Glycyl-rimantadine Influenza A/Hong Kong/68 (H3N2)0.11 µMA derivative of Rimantadine showing significantly lower IC50 than this compound.[11]

Molecular Mechanism of Action

This compound and Rimantadine physically obstruct the M2 proton channel.[3] They bind to a high-affinity site within the lumen of the channel, near the serine-31 residue.[3] This binding event physically blocks the passage of protons, preventing the acidification of the viral core and the subsequent release of the vRNPs. While the primary binding site is within the channel pore, a secondary, lower-affinity binding site on the exterior surface of the channel has also been identified.[3]

G cluster_virus_entry Viral Entry and Uncoating cluster_drug_inhibition Drug Inhibition Virus Influenza A Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification M2_channel M2 Proton Channel Acidification->M2_channel Activates Viral_Core Viral Core (vRNP-M1 Complex) M2_channel->Viral_Core Acidifies Blockage M2 Channel Blockage M2_channel->Blockage Protons H+ Protons->M2_channel Influx Uncoating Viral Uncoating Viral_Core->Uncoating vRNP_release vRNP Release to Cytoplasm Uncoating->vRNP_release Amantadine_Rimantadine This compound / Rimantadine Amantadine_Rimantadine->M2_channel Binds to and blocks No_Uncoating Inhibition of Uncoating Blockage->No_Uncoating No_Uncoating->Uncoating Prevents G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 6-well plates B 2. Infect with Influenza A virus A->B C 3. Add overlay with varying drug concentrations B->C D 4. Incubate for 2-3 days C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC50/EC50 E->F G cluster_workflow In Vitro Uncoating Assay Workflow A 1. Purify Influenza A virions B 2. Prepare two-layer glycerol (B35011) gradient (bottom layer with detergent +/- drug and varying pH) A->B C 3. Layer virions on top of the gradient B->C D 4. Perform velocity gradient centrifugation C->D E 5. Analyze pellet and supernatant by SDS-PAGE D->E F 6. Quantify M1 and vRNP dissociation E->F

References

A Comparative Analysis of Amantadine and MK-801 on NMDA Receptor Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Amantadine, a clinically used therapeutic, and Dizocilpine (MK-801), a potent experimental tool. By examining their mechanisms of action, binding kinetics, and potency through experimental data, this document aims to offer a clear perspective on their differential effects on the NMDA receptor ion channel.

Introduction to NMDA Receptor Antagonists

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its over-activation, however, can lead to excitotoxicity and has been implicated in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[2] Consequently, NMDA receptor antagonists, which block the receptor's ion channel, are of significant therapeutic and research interest.

This compound and MK-801 are both uncompetitive, open-channel blockers, meaning they bind within the ion channel pore only when the receptor is activated by its agonists, glutamate (B1630785) and glycine.[2][3] Despite this shared characteristic, their pharmacological profiles differ significantly, leading to vastly different clinical and experimental applications. This compound is a low-affinity antagonist with rapid kinetics, a profile that contributes to its clinical utility in treating Parkinson's disease and drug-induced extrapyramidal symptoms.[2][4] In contrast, MK-801 is a high-affinity antagonist with a very slow off-rate, making it a powerful tool for studying NMDA receptor function in preclinical models but also associating it with significant side effects that preclude its clinical use.[3][5]

Quantitative Comparison of Performance

The following tables summarize the key quantitative parameters of this compound and MK-801, derived from electrophysiological and radioligand binding studies.

Parameter This compound (+)-MK-801 Notes
IC50 (Half-maximal Inhibitory Concentration) 18.6 - 88.5 µM0.0071 - 0.12 µMIC50 values are highly dependent on experimental conditions such as agonist concentration and membrane potential.
Ki (Inhibitor Constant) ~10.5 µM~37.2 nMKi reflects the binding affinity of the antagonist, determined via competitive radioligand binding assays.
Kd (Equilibrium Dissociation Constant) ~110 µM (for open channel)~6.3 - 37.2 nMKd indicates the concentration at which half of the receptors are occupied at equilibrium.
Blocking/Unblocking Kinetics FastSlowThis compound exhibits rapid on and off rates, while MK-801 binds and unbinds very slowly.
Voltage Dependency StrongLess PronouncedThe blocking action of this compound is highly dependent on the membrane potential, whereas MK-801's block is less influenced by voltage changes.

Mechanism of Action: A Tale of Two Blockers

While both drugs physically occlude the NMDA receptor channel, their interaction with the receptor gating machinery is distinct.

MK-801 acts as a classic pore blocker. It enters the open channel and lodges itself deep within the pore, physically preventing the passage of ions like Ca2+ and Na+.[3] Its high affinity and slow dissociation kinetics result in a prolonged and potent blockade.[5]

This compound , in contrast, has a more complex mechanism. While it does inhibit current flow, its primary inhibitory action at therapeutically relevant concentrations is to accelerate the closure of the channel gate while the drug is bound. This stabilization of the closed-blocked state, combined with its rapid kinetics and strong voltage-dependency, allows it to preferentially block tonic, pathological NMDA receptor activation while sparing normal physiological transmission.[2]

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR co-agonist binding Channel_Open Channel Opening NMDAR->Channel_Open activation Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling activates LTP Synaptic Plasticity (LTP) Signaling->LTP leads to This compound This compound This compound->Channel_Open blocks & accelerates closure MK801 MK-801 MK801->Channel_Open blocks pore

Fig 1. NMDA Receptor Activation and Blockade Pathway.

Mechanism_Comparison cluster_this compound This compound cluster_MK801 MK-801 A_Open Open Channel A_Bind This compound Binds (Low Affinity) A_Open->A_Bind A_Block Blocked State (Accelerated Closure) A_Bind->A_Block A_Unbind Rapid Unbinding A_Block->A_Unbind A_Unbind->A_Open M_Open Open Channel M_Bind MK-801 Binds (High Affinity) M_Open->M_Bind M_Block Trapped Blocked State (Pore Occlusion) M_Bind->M_Block M_Unbind Slow Unbinding (Trapped) M_Block->M_Unbind

Fig 2. Logical Flow of Channel Blockade Mechanisms.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and competitive radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron or a cell expressing recombinant receptors.

Objective: To measure the inhibitory effect (IC50), kinetics, and voltage-dependency of this compound and MK-801 on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Neurons (e.g., cultured rat cortical neurons) or transfected cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are plated on coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on a microscope stage and continuously perfused with an external bath solution.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 0.1 Glycine, pH adjusted to 7.2.

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2.

  • Whole-Cell Configuration: The pipette is guided to a cell, and a high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Data Acquisition: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV) to relieve Mg²⁺ block. NMDA receptor currents are elicited by the rapid application of an agonist solution (e.g., 100 µM NMDA + 10 µM Glycine).

  • Drug Application: After obtaining a stable baseline response, the agonist solution containing various concentrations of the antagonist (this compound or MK-801) is applied.

  • Data Analysis: The reduction in the peak or steady-state current amplitude in the presence of the antagonist is measured. A concentration-response curve is generated to calculate the IC50 value. Blocking and unblocking kinetics are determined by fitting the onset and offset of the block with exponential functions. Voltage-dependency is assessed by repeating the experiment at various holding potentials.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that binds to the same site on the receptor.

Objective: To determine the binding affinity (Ki) of this compound and MK-801 for the phencyclidine (PCP) site within the NMDA receptor channel.

Methodology:

  • Membrane Preparation: Rat brain tissue (e.g., cerebral cortex) is homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.

  • Assay Incubation: In a 96-well plate, the following are incubated together:

    • A fixed concentration of a radioligand with high affinity for the channel site (e.g., 5 nM [³H]MK-801).

    • Varying concentrations of the unlabeled competitor drug (this compound or MK-801).

    • The prepared membrane homogenate.

  • Defining Non-Specific Binding: A set of wells containing a high concentration of an unlabeled ligand (e.g., 10 µM cold MK-801) is used to determine non-specific binding.

  • Equilibration: The plate is incubated (e.g., for 60-180 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_PatchClamp Whole-Cell Patch-Clamp cluster_BindingAssay Radioligand Binding Assay PC1 Cell Culture/ Neuron Isolation PC2 Pipette Pulling & Solution Prep PC1->PC2 PC3 Giga-ohm Seal & Whole-Cell Access PC2->PC3 PC4 Voltage Clamp & Agonist Application PC3->PC4 PC5 Antagonist Application (Dose-Response) PC4->PC5 PC6 Data Acquisition & Analysis (IC50, Kinetics) PC5->PC6 RA1 Brain Tissue Membrane Prep RA2 Incubation: Membranes + [³H]Ligand + Competitor RA1->RA2 RA3 Equilibration RA2->RA3 RA4 Rapid Filtration (Separate Bound/Free) RA3->RA4 RA5 Scintillation Counting RA4->RA5 RA6 Data Analysis (IC50 -> Ki) RA5->RA6

Fig 3. General Workflow for Key Experimental Assays.

Conclusion

This compound and MK-801, while both targeting the NMDA receptor ion channel, represent two ends of the antagonist spectrum. MK-801's high affinity and slow kinetics make it an invaluable, potent tool for completely shutting down NMDA receptor activity in experimental settings. However, these same properties are responsible for its severe side-effect profile. Conversely, this compound's low affinity, rapid kinetics, strong voltage-dependency, and unique mechanism of accelerating channel closure allow for a more subtle modulation of receptor activity. This profile enables it to effectively dampen pathological over-activation while preserving the physiological functions of the NMDA receptor, explaining its successful clinical application. This comparative study underscores the critical importance of kinetic and mechanistic properties, beyond simple potency, in determining the therapeutic potential of an NMDA receptor channel blocker.

References

Navigating Resistance: A Comparative Guide to the Antiviral Activity of Novel Amantadine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of antiviral resistance is a constant battle. Amantadine (B194251), a first-generation antiviral, has seen its efficacy against influenza A diminished due to widespread resistance, primarily through mutations in the M2 proton channel.[1] This has spurred the development of a new generation of this compound derivatives designed to overcome these resistance mechanisms. This guide provides a comprehensive comparison of the antiviral activity of these derivatives against resistant strains, supported by experimental data and detailed protocols.

The primary mechanism of this compound's antiviral action is the blockade of the M2 proton channel of the influenza A virus, a crucial step in the viral uncoating process within the host cell.[1][2] However, single amino acid substitutions, most notably the S31N mutation in the M2 protein, have rendered this compound largely ineffective against contemporary influenza strains.[1][3] Research is now focused on novel this compound analogs that can either bind to the mutated M2 channel or act via alternative mechanisms.[1][4]

Comparative Antiviral Activity of this compound Derivatives

The following tables summarize the in vitro antiviral activity of various this compound derivatives against wild-type (this compound-sensitive) and resistant influenza A virus strains. The data, presented as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values, are compiled from multiple studies to provide a comparative overview. Lower values indicate higher potency.

Compound Virus Strain (M2 Genotype) IC50 / EC50 (µM) Reference
This compoundInfluenza A/WSN/33 (WT)Varies (Potent)[5]
This compoundInfluenza A (M2 S31N)Inactive[3][5]
RimantadineInfluenza A (H1N1, H3N2)More active than this compound[6]
Derivative 1 (Kolocouris group) Influenza A (M2 WT)Potent[5]
Influenza A (M2 L26F)Potent[5]
Influenza A (M2 S31N)Inactive[5]
Derivative 2 (Vazquez's group) Influenza A (M2 WT)Potent[5]
Influenza A (M2 L26F)Potent[5]
Influenza A (M2 V27A)Potent[5]
2,2-dialkyladamantyl-1-amines Influenza A/PuertoRico/8/34 (this compound-resistant)Low micromolar activity[3]
Matrinic Derivatives (9f, 9j) Influenza A H3N27.2 µM and 10.2 µM[7]
2-propyl-2-adamantanamine (38) M2 S31N containing virusesActive[8][9]
spiro[adamantane-2,2'-pyrrolidine] (49) M2 S31N containing virusesActive[8][9]

Table 1: Antiviral Activity of this compound Derivatives against Various Influenza A Strains.

Emerging Mechanisms of Action Against Resistant Strains

Recent studies reveal that novel this compound derivatives can inhibit resistant influenza strains through mechanisms that do not involve blocking the M2 proton channel.[4][8] These alternative pathways present exciting new avenues for antiviral drug development.

Two notable alternative mechanisms have been identified for specific this compound analogs:

  • Inhibition of Viral Entry : Some derivatives, such as 2-propyl-2-adamantanamine (38), have been shown to inhibit the cellular entry of the influenza virus.[8][9]

  • Disruption of Viral Assembly and Budding : Lipophilic analogs, including spiro[adamantane-2,2'-pyrrolidine] (49), can disrupt the colocalization of the viral M2 and M1 proteins, a critical step for the assembly and budding of new virions.[4][8][9]

These multi-target mechanisms may also explain why resistance development against these newer analogs appears to be slower compared to the rapid emergence of resistance to this compound.[8][9]

Experimental Protocols

To ensure the reproducibility and validation of antiviral activity, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.[10]

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the influenza virus (e.g., 50-100 plaque-forming units per well). Allow for viral adsorption for 1 hour at 37°C.[10]

  • Compound Addition: Remove the virus inoculum and add the different concentrations of the this compound derivative to the respective wells.[10] Include a virus control (no drug) and a cell control (no virus, no drug).[10]

  • Overlay: Add an overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days to allow for plaque formation.[10]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration using non-linear regression analysis.[10]

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[10]

Methodology:

  • Cell Seeding and Compound Preparation: Follow steps 1 and 2 from the Plaque Reduction Assay.

  • Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

  • Compound Addition: Immediately after infection, add the prepared dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Collect the cell culture supernatant containing the newly produced progeny virus.[10]

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard method like a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[10]

  • Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of viral yield reduction against the drug concentration.[10]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the antiviral activity of a compound is not due to toxicity to the host cells. The MTT assay is a colorimetric assay that measures cell viability.[10]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate until a monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved in antiviral activity and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Influenza A Virus M2 Ion Channel Blockade by this compound cluster_endosome Acidified Endosome cluster_drug_action This compound Action Viral_Entry 1. Virus enters host cell via endocytosis Endosome_Acidification 2. Endosome acidifies (low pH) M2_Channel M2 Proton Channel (Wild-Type) Endosome_Acidification->M2_Channel Proton_Influx 3. Protons (H+) enter virion through M2 channel M2_Channel->Proton_Influx Uncoating 4. Viral uncoating and release of vRNP into cytoplasm Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication leads to This compound This compound This compound->M2_Channel binds to Blockade This compound blocks the M2 channel pore

Figure 1: Mechanism of this compound Action

Figure 2: Alternative Mechanisms of this compound Derivatives cluster_entry_inhibition Inhibition of Viral Entry cluster_assembly_disruption Disruption of Viral Assembly Derivative_Entry Derivative (e.g., 38) Virus_Binding Virus Binding/Fusion Derivative_Entry->Virus_Binding blocks Cell_Surface Host Cell Surface No_Viral_Entry No Viral Entry Virus_Binding->No_Viral_Entry Derivative_Assembly Derivative (e.g., 49) M2_M1_Colocalization M2-M1 Protein Colocalization Derivative_Assembly->M2_M1_Colocalization disrupts Virion_Assembly Virion Assembly & Budding M2_M1_Colocalization->Virion_Assembly Inhibited_Assembly Inhibited Viral Assembly Virion_Assembly->Inhibited_Assembly

Figure 2: Alternative Antiviral Mechanisms

Figure 3: Experimental Workflow for Antiviral Activity Assessment cluster_assays Parallel Assays Start Start Cell_Culture 1. Prepare Host Cell Monolayer Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of this compound Derivative Cell_Culture->Compound_Prep Virus_Infection 3. Infect Cells with Influenza Virus Compound_Prep->Virus_Infection Incubation 4. Incubate with Compound Virus_Infection->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Yield_Assay Viral Yield Reduction Assay Incubation->Yield_Assay Cyto_Assay Cytotoxicity Assay (MTT) Incubation->Cyto_Assay Data_Analysis 5. Data Analysis (EC50, CC50) Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cyto_Assay->Data_Analysis Results Results: Antiviral Potency & Selectivity Index Data_Analysis->Results End End Results->End

Figure 3: Antiviral Assay Workflow

References

Cross-study analysis of Amantadine's efficacy in different traumatic brain injury models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Amantadine (B194251), a drug with a multifaceted mechanism of action, has garnered significant interest for its potential therapeutic benefits in the treatment of traumatic brain injury (TBI).[1][2][3][4] This guide provides a comprehensive cross-study analysis of this compound's efficacy across various preclinical TBI models, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows. The information is intended to aid researchers, scientists, and drug development professionals in understanding the current landscape of this compound research in TBI and to inform future studies.

Quantitative Efficacy of this compound Across Preclinical TBI Models

The following tables summarize the quantitative outcomes of this compound treatment in different animal models of TBI. These studies highlight the variability in efficacy based on the TBI model, drug dosage, and timing of administration.

Table 1: Cognitive and Motor Function Outcomes

TBI ModelSpeciesThis compound DoseTreatment DurationKey FindingsReference
Lateral Fluid PercussionRat135 mg/kg/day (i.p., thrice daily)16 days, starting 1h post-TBIImproved acquisition of learning and terminal cognitive performance in Morris Water Maze (MWM).[5]
Lateral Fluid PercussionRat10 mg/kg/day18 days, starting 1 day post-TBIAttenuated deficits in water maze learning. No improvement in motor tasks.[1][6]
Cortical ImpactRat20 mg/kg (i.p., once daily)19 days, starting 24h post-TBIFacilitated beam-balance recovery and spatial learning.[7]
Fluid PercussionRat3.6 mg/kg per day (subcutaneous pump)Chronic, starting 2d post-TBIAmeliorated cognitive and motor deficits.[8][9]

Table 2: Neuroprotective and Cellular Outcomes

TBI ModelSpeciesThis compound DoseTreatment DurationKey FindingsReference
Lateral Fluid PercussionRat135 mg/kg/day (i.p., thrice daily)16 days, starting 1h post-TBIIncreased numbers of surviving CA2-CA3 pyramidal neurons.[5]
Experimental TBIRat45 or 135 mg/kg (thrice daily)28 days post-TBIDecreased neuronal degeneration and apoptosis in the substantia nigra.[6][10]
Fluid PercussionRatNot specifiedChronicRestored tonic and phasic release of dopamine (B1211576).[8]
Post-TBI Depression ModelRatNot specifiedNot specifiedImproved dopamine levels in the striatum and decreased degeneration and apoptosis of dopaminergic neurons.[11]

Deciphering the Mechanism: Key Signaling Pathways

This compound's therapeutic effects in TBI are attributed to its influence on multiple signaling pathways. Its primary mechanisms include NMDA receptor antagonism and modulation of the dopaminergic system.[1][12]

NMDA Receptor Antagonism and Excitotoxicity Cascade

Following a traumatic brain injury, excessive glutamate (B1630785) release leads to overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This triggers a cascade of detrimental events, including mitochondrial dysfunction and activation of apoptotic pathways, ultimately leading to neuronal cell death.[1][6] this compound, as an NMDA receptor antagonist, can mitigate this excitotoxicity.[1]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death This compound This compound This compound->NMDA_R Inhibits

Caption: this compound's role in mitigating NMDA receptor-mediated excitotoxicity.

Dopaminergic System Modulation

Dysfunction of the dopaminergic system is a common consequence of TBI.[6] this compound can enhance dopaminergic activity by increasing dopamine release and blocking its reuptake.[5][11] This action is believed to contribute to improvements in arousal, cognitive function, and motor control following injury.[6][11]

Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_DA Synaptic Dopamine DA_Vesicle->Synaptic_DA Release DAT Dopamine Transporter (DAT) Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Binds Postsynaptic_Effect Improved Neuronal Function (Arousal, Cognition, Motor Control) DA_Receptor->Postsynaptic_Effect This compound This compound This compound->DA_Vesicle Enhances Release This compound->DAT Blocks Reuptake

Caption: this compound's modulation of the dopaminergic system.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section outlines the methodologies for key experiments cited in the literature.

Fluid Percussion Injury (FPI) Model

The lateral fluid percussion injury model is a widely used and well-characterized method for inducing TBI in rodents.

Procedure:

  • Anesthesia and Craniotomy: Rats are anesthetized, and a craniotomy is performed over the parietal cortex.

  • Injury Induction: A fluid-filled transducer is attached to the skull opening. A pendulum strikes the piston of the transducer, delivering a fluid pulse to the dura, causing a transient deformation of the brain tissue.[9]

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

Controlled Cortical Impact (CCI) Model

The CCI model produces a focal brain injury with a high degree of reproducibility.

Procedure:

  • Anesthesia and Craniotomy: Similar to the FPI model, animals are anesthetized, and a craniotomy is performed.

  • Injury Induction: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to directly impact the exposed cortex at a controlled velocity and depth.

  • Post-operative Care: Standard post-operative care is provided.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a classic test to assess spatial learning and memory in rodents.

Procedure:

  • Acquisition Phase: Rats are placed in a circular pool of opaque water and must find a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[5]

Experimental Workflow for Preclinical this compound Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical TBI model.

Experimental_Workflow TBI_Induction TBI Induction (e.g., Fluid Percussion, Cortical Impact) Randomization Randomization TBI_Induction->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Control_Group Vehicle/Placebo Control Group Randomization->Control_Group Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Beam Walk) Treatment_Group->Behavioral_Testing Control_Group->Behavioral_Testing Histological_Analysis Histological/Molecular Analysis (e.g., Neuronal Survival, Biomarker Levels) Behavioral_Testing->Histological_Analysis Data_Analysis Data Analysis and Comparison Histological_Analysis->Data_Analysis

References

Benchmarking Amantadine's Anti-Dyskinetic Efficacy Against a New Wave of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of Amantadine's anti-dyskinetic properties in the context of emerging therapeutic alternatives for Levodopa-induced dyskinesia (LID) in Parkinson's disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, details experimental methodologies, and visualizes key biological pathways to facilitate an objective comparison of treatment options.

Executive Summary

Levodopa (L-DOPA) remains the gold-standard for managing motor symptoms in Parkinson's disease, but its long-term use is often complicated by the development of debilitating dyskinesias.[1] For many years, this compound has been the primary pharmacological intervention for LID.[2][3][4] However, a new generation of therapeutics targeting novel pathways is emerging, prompting a re-evaluation of the treatment landscape. This guide benchmarks the efficacy and mechanisms of this compound against these newer agents, providing a data-driven resource for the scientific community.

Comparative Efficacy of Anti-Dyskinetic Therapeutics

The following tables summarize the quantitative outcomes from key clinical trials, focusing on the reduction of dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS) and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.

Table 1: Efficacy of this compound Extended-Release (Gocovri)

Trial IdentifierPrimary EndpointThis compound ER Change from BaselinePlacebo Change from BaselineTreatment DifferenceKey Adverse Events
EASE LID Study (NCT02136914)[5][6]Change in UDysRS Total Score at Week 12-15.9-8.0-7.9 (p < 0.001)Visual hallucinations, peripheral edema, dizziness
EASE LID 2 (NCT02136914)[7][8]Change in MDS-UPDRS Part IV ScoreMaintained reduction over 100 weeksSustained improvementFalls, hallucinations, peripheral edema, constipation, urinary tract infections
Pooled Phase 3 Data[9]Change in "ON" Time without Troublesome Dyskinesia at Week 12+4.6 hours+1.7 hours+2.9 hours (p < 0.0001)Not specified in pooled analysis

Table 2: Efficacy of Newer Therapeutic Agents

Therapeutic AgentMechanism of ActionTrial PhasePrimary EndpointChange from Baseline (Drug)Change from Baseline (Placebo)Treatment Difference/Outcome
Mesdopetam (IRL790) Dopamine (B1211576) D3 Receptor AntagonistPhase IIb[10][11][12][13]Daily "Good ON" TimeNot statistically significantNot statistically significantDid not meet primary endpoint. Significant anti-dyskinetic effects on secondary endpoint (UDysRS).
NLX-112 5-HT1A Receptor AgonistPhase IIa[14][15][16][17][18]Change in UDysRS Total Score at Day 42-6.3 points-2.4 pointsSignificant reduction in dyskinesia compared to baseline.
JM-010 5-HT1A/1B/1D Receptor AgonistPhase IIb (ASTORIA)[19][20][21]Change in UDysRS Total Score at 12 weeks-0.3 and -4.2 points (two doses)Did not meet primary endpoint (not statistically significant).
Foliglurax mGluR4 Positive Allosteric ModulatorPhase IIChange in Daily Awake OFF Time and UDysRSNot specifiedNot specifiedDid not meet primary or secondary endpoints.
Mavoglurant (AFQ056) mGluR5 AntagonistPhase IIChange in Modified Abnormal Involuntary Movement ScaleNot specifiedNot specifiedDid not demonstrate significant anti-dyskinetic efficacy.

Mechanisms of Action and Signaling Pathways

The therapeutic agents discussed employ distinct mechanisms to alleviate dyskinesia. Understanding these pathways is crucial for targeted drug development and patient stratification.

This compound: NMDA Receptor Antagonism

This compound's anti-dyskinetic effect is primarily attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][22][23] In LID, there is an overactivity of glutamatergic pathways, leading to excessive NMDA receptor stimulation.[24][25] this compound modulates this by blocking the ion channel of the NMDA receptor, thereby reducing glutamatergic hyperexcitability in the basal ganglia.[22]

Amantadine_NMDA_Pathway cluster_postsynaptic Striatal Medium Spiny Neuron Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling (e.g., nNOS, CaMKII) Ca_Influx->Downstream_Signaling Activates Dyskinesia Dyskinesia Downstream_Signaling->Dyskinesia Contributes to This compound This compound This compound->NMDA_Receptor Blocks

This compound's antagonistic action on the NMDA receptor.
Newer Therapeutics: Diverse Targets

Newer agents target a range of receptors implicated in the pathophysiology of LID.

  • mGluR5 Antagonists (e.g., Mavoglurant): Metabotropic glutamate receptor 5 is coupled to Gq proteins, and its activation leads to the activation of phospholipase C (PLC) and subsequent downstream signaling.[12][26][27] Antagonism of mGluR5 is thought to dampen this signaling cascade, which is believed to be overactive in LID.[28]

mGluR5_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC mGluR5_Antagonist mGluR5_Antagonist mGluR5_Antagonist->mGluR5 Inhibits Glutamate Glutamate Glutamate->mGluR5 Activates

Signaling cascade of the mGluR5 receptor.
  • 5-HT1A Agonists (e.g., NLX-112, component of JM-010): Agonism at serotonin (B10506) 1A receptors is believed to modulate the release of dopamine from serotonergic terminals, which can aberrantly convert L-DOPA to dopamine in the parkinsonian brain.[28] This modulation helps to stabilize dopamine levels and reduce dyskinesia.

5HT1A_Pathway cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic System 5HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin_Release Serotonin Release 5HT1A_Autoreceptor->Serotonin_Release Inhibits Dopamine_Release Dopamine Release (from Serotonergic Terminals) Serotonin_Release->Dopamine_Release Modulates Dyskinesia Dyskinesia Dopamine_Release->Dyskinesia Contributes to 5HT1A_Agonist 5HT1A_Agonist 5HT1A_Agonist->5HT1A_Autoreceptor Activates

Modulatory role of 5-HT1A agonists on dopamine release.
  • Dopamine D3 Receptor Antagonists (e.g., Mesdopetam): The dopamine D3 receptor is upregulated in the striatum following L-DOPA treatment and is implicated in the development of dyskinesia.[29][30] Antagonism of the D3 receptor is thought to normalize signaling through the direct striatonigral pathway, in part by modulating its interaction with the D1 receptor.[6][22][29]

D3_Receptor_Pathway cluster_striatal_neuron Medium Spiny Neuron D1_Receptor D1 Receptor Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Stimulates ERK_Signaling ERK Signaling D1_Receptor->ERK_Signaling Potentiates D3_Receptor D3 Receptor D3_Receptor->Adenylyl_Cyclase Inhibits D3_Receptor->ERK_Signaling Modulates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA PKA->ERK_Signaling Dyskinesia Dyskinesia ERK_Signaling->Dyskinesia Contributes to Dopamine Dopamine Dopamine->D1_Receptor Activates Dopamine->D3_Receptor Activates D3_Antagonist D3_Antagonist D3_Antagonist->D3_Receptor Blocks

Dopamine D3 receptor signaling and its modulation.

Experimental Protocols

The following are detailed methodologies for key preclinical and clinical assessments cited in this guide.

Preclinical Models

This model is widely used to study parkinsonian motor deficits and the effects of anti-parkinsonian drugs.[24][31][32][33]

  • Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

  • Procedure:

    • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.

    • 6-OHDA Solution Preparation: 6-hydroxydopamine is dissolved in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

    • Stereotaxic Injection: A small burr hole is drilled in the skull over the target area. A Hamilton syringe is used to unilaterally inject the 6-OHDA solution into the medial forebrain bundle (MFB) or the striatum.

    • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-induced Rotations: Two to three weeks post-lesion, the extent of the dopamine depletion is assessed by administering a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) and counting the number of contralateral or ipsilateral rotations, respectively. A significant number of rotations indicates a successful lesion.

    • Abnormal Involuntary Movements (AIMs) Scale: To model LID, lesioned rats are chronically treated with L-DOPA. The severity of dyskinesia is then rated using the AIMs scale, which scores the frequency and amplitude of axial, limb, and orolingual movements.

6OHDA_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery 6OHDA_Injection Unilateral 6-OHDA Injection (Medial Forebrain Bundle) Stereotaxic_Surgery->6OHDA_Injection Recovery Post-operative Recovery 6OHDA_Injection->Recovery L_DOPA_Treatment Chronic L-DOPA Administration Recovery->L_DOPA_Treatment AIMs_Scoring Assess Dyskinesia (AIMs Scale) L_DOPA_Treatment->AIMs_Scoring End End AIMs_Scoring->End

Workflow for the 6-OHDA rat model of LID.

This model is considered the gold standard for preclinical evaluation of anti-parkinsonian and anti-dyskinetic therapies due to its close resemblance to the human condition.[25][34][35]

  • Objective: To induce parkinsonism in non-human primates that closely mimics the pathology and symptomatology of human Parkinson's disease.

  • Procedure:

    • Animal Selection: Commonly used species include macaques and marmosets.

    • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly) over a period of days to weeks. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

    • Behavioral Monitoring: Animals are closely monitored for the development of parkinsonian signs such as bradykinesia, rigidity, and tremor.

  • Induction of Dyskinesia:

    • Once stable parkinsonism is established, animals are treated with L-DOPA.

    • Chronic L-DOPA administration leads to the development of dyskinesias, which can be rated using a validated primate dyskinesia rating scale that assesses the severity of chorea and dystonia in different body parts.

MPTP_Workflow Start Start Primate_Selection Select Non-Human Primate Start->Primate_Selection MPTP_Administration Systemic MPTP Administration Primate_Selection->MPTP_Administration Parkinsonism_Development Development of Stable Parkinsonism MPTP_Administration->Parkinsonism_Development L_DOPA_Treatment Chronic L-DOPA Treatment Parkinsonism_Development->L_DOPA_Treatment Dyskinesia_Induction Induction of Dyskinesia L_DOPA_Treatment->Dyskinesia_Induction Dyskinesia_Rating Rate Dyskinesia Severity Dyskinesia_Induction->Dyskinesia_Rating End End Dyskinesia_Rating->End

Workflow for the MPTP primate model of LID.
Clinical Assessment Scales

The UDysRS is a comprehensive tool for evaluating the severity and impact of dyskinesia in patients with Parkinson's disease.

  • Objective: To provide a standardized method for rating the severity of dyskinesia based on historical information and objective patient examination.

  • Components:

    • Part I: Historical Dyskinesia Disability (Patient Perceptions): Assesses the patient's perception of the impact of dyskinesia on daily activities.

    • Part II: Historical Dyskinesia Disability (Clinician/Carer Perceptions): Assesses the clinician's or caregiver's perception of the patient's dyskinesia-related disability.

    • Part III: Objective Dyskinesia Impairment (Observed): Clinician-rated assessment of dyskinesia severity in different body regions during specific tasks.

    • Part IV: Objective Dyskinesia Disability (Observed): Clinician-rated assessment of the impact of dyskinesia on the patient's ability to perform specific tasks.

  • Scoring: Each item is rated on a 5-point scale (0 = none, 4 = severe). The total score provides a comprehensive measure of dyskinesia severity and impact.

Part IV of the MDS-UPDRS specifically addresses motor complications of therapy.

  • Objective: To assess the severity and impact of dyskinesia, motor fluctuations, and other therapy-related complications.

  • Key Dyskinesia Items:

    • 4.1 Time Spent with Dyskinesia: Rates the proportion of the waking day the patient experiences dyskinesia.

    • 4.2 Functional Impact of Dyskinesia: Rates how dyskinesia interferes with daily activities.

  • Scoring: Each item is rated on a 5-point scale (0 = none, 4 = severe).

Conclusion and Future Directions

This compound, particularly in its extended-release formulation, remains a clinically effective treatment for Levodopa-induced dyskinesia, demonstrating sustained benefits in long-term studies. However, the development of novel therapeutics targeting diverse neurochemical pathways, such as the serotonergic and dopaminergic systems, holds significant promise. While some of the newer agents have not yet met their primary endpoints in clinical trials, the data from secondary analyses and the exploration of novel mechanisms of action are encouraging.

Future research should focus on identifying biomarkers to predict treatment response and on designing clinical trials that may better capture the nuanced benefits of these novel therapies. A deeper understanding of the complex interplay between different neurotransmitter systems in the dyskinetic state will be paramount for the development of more effective and targeted anti-dyskinetic treatments. This comparative guide serves as a foundational resource for navigating the evolving landscape of LID therapeutics and for informing the next generation of research and development in this critical area.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amantadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like amantadine (B194251) is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination and regulatory violations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Key Disposal and Safety Parameters

While specific quantitative data for direct comparison of disposal methods is not the primary focus of safety protocols, the following table summarizes the crucial parameters for the safe handling and disposal of this compound waste in a laboratory setting.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. For handling powder forms or creating solutions, a NIOSH-approved respirator may be necessary.[1][2]
Waste Segregation Collect solid and liquid this compound waste in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2]
Containerization Use designated, sealed, and leak-proof containers for all this compound waste, including contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent materials.[1]
Labeling Containers must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and any other information required by institutional and local regulations.[2]
Storage Store waste containers in a designated, secure, and secondarily contained area to prevent environmental release in case of a spill.[2]
Primary Disposal Method Incineration by a licensed hazardous waste disposal company is the primary recommended method.[2]
Environmental Precaution This compound is harmful to aquatic life with long-lasting effects. It is imperative to prevent its discharge into drains, watercourses, or the ground.[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Conduct all waste handling and consolidation activities within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.[2]

  • Separate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing this compound) into compatible containers.[2]

3. Container Labeling and Management:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[2]

  • Keep the waste container securely closed when not in use.[2]

  • Store the container in a designated secondary containment area to prevent spills from contaminating the environment.[2]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup for the this compound waste.[1][2]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.[2]

5. Documentation and Record-Keeping:

  • Maintain meticulous records of the this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AmantadineDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A This compound Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Segregate Solid and Liquid Waste C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in Secure, Secondary Containment Area E->F G Contact EHS or Licensed Hazardous Waste Company F->G H Provide Waste Information (Composition, Quantity) G->H I Schedule Waste Pickup H->I J Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

Important Considerations:

  • Regulatory Compliance: Always adhere to the specific regulations set forth by the Environmental Protection Agency (EPA) and any state or local authorities regarding pharmaceutical waste.[3][4][5] The EPA prohibits the sewering of any hazardous pharmaceutical waste.[4]

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols that must be followed.[1] Always consult your institution's guidelines before proceeding with any disposal.

  • Spill Response: In the event of a spill, immediately alert personnel in the area. Wear appropriate PPE, including respiratory protection. For solid spills, minimize dust generation and mechanically collect the material. For liquid spills, use an absorbent material to contain and collect the waste for disposal.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amantadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amantadine, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationFurther Guidance
Eye and Face Protection Safety glasses with side shields, tight-sealing safety goggles, or a face shield.[1]If a splash hazard exists, goggles or a face shield should be utilized.[1][3] A full face shield may be required for supplementary protection but not as the primary eye protection.[1][4]
Hand Protection Chemically compatible, impervious gloves.[1]Nitrile rubber gloves are a suitable option.[1][5] For handling solutions, ensure the glove material is protective against the solvent being used.[1][3] Avoid natural rubber (latex) gloves if sensitive, and powdered latex gloves should be avoided to prevent allergies.[1][3]
Skin and Body Protection A protective laboratory coat, apron, or disposable garment.[1][3]Wear suitable protective clothing to prevent skin contact.[1] Remove and wash contaminated clothing before reuse.[1][5]
Respiratory Protection A NIOSH-approved respirator is recommended if exposure limits are exceeded, if aerosols may be generated, or in case of insufficient ventilation.[1]A dust/aerosol mask with a P3 filter is suggested for handling the powder form.[1][5] An effective respirator program should be in place.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

AmantadineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Review SDS and SOPs gather_ppe Gather Appropriate PPE prep->gather_ppe eng_controls Use Engineering Controls (Fume Hood, Ventilation) gather_ppe->eng_controls weigh_handle Weighing and Handling eng_controls->weigh_handle decon Decontaminate Work Area weigh_handle->decon spill Spill Response weigh_handle->spill If Spill Occurs wash Wash Hands Thoroughly decon->wash segregate Segregate Waste wash->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose spill->dispose

This compound Handling Workflow

Procedural Guidance for Handling this compound

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[1]

  • Use a laboratory fume hood or other appropriate exhaust ventilation, especially when handling the powder form to minimize dust generation.[1]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1][5]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, mist, or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Spill Response:

  • In case of a spill, evacuate unnecessary personnel.[5]

  • Wear appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[1]

  • For solid spills, minimize dust generation.[1] Mechanically take up the material and place it in a designated, labeled hazardous waste container.[1]

  • For liquid spills, cover with an absorbent material and collect for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is harmful to aquatic life with long-lasting effects.[1][2] All waste containing this compound should be treated as hazardous chemical waste.[1]

  • Containerization: Collect all this compound waste, including contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.[1][6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and any other information required by your institution.[6]

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[6] The primary method for disposal is incineration by a licensed hazardous waste disposal company.[6]

  • Institutional Guidance: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[1][6]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.